molecular formula C58H84N2O19 B081090 Partricin CAS No. 11096-49-4

Partricin

カタログ番号: B081090
CAS番号: 11096-49-4
分子量: 1113.3 g/mol
InChIキー: NVJUPMZQNWDHTL-BGZDCYLNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Partricin is a potent polyene macrolide antibiotic complex, closely related to other heptaene compounds like candicidin, renowned for its high efficacy against pathogenic fungi. Its primary mechanism of action involves high-affinity binding to ergosterol, a key sterol component of fungal cell membranes. This binding disrupts membrane integrity by forming pores, leading to the uncontrolled leakage of essential intracellular ions and macromolecules, ultimately causing fungal cell death. This specific ergosterol-targeting mechanism makes this compound an invaluable tool for researchers studying fungal membrane biology, the dynamics of polyene-sterol interactions, and the development of resistance in fungal pathogens.

特性

CAS番号

11096-49-4

分子式

C58H84N2O19

分子量

1113.3 g/mol

IUPAC名

33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C58H84N2O19/c1-34-16-14-12-10-8-6-4-5-7-9-11-13-15-17-46(77-57-54(72)52(60)53(71)36(3)76-57)31-49-51(56(73)74)48(69)33-58(75,79-49)32-45(67)28-43(65)26-41(63)24-40(62)25-42(64)27-44(66)30-50(70)78-55(34)35(2)18-23-39(61)29-47(68)37-19-21-38(59)22-20-37/h4-17,19-22,34-36,39-41,43-46,48-49,51-55,57,61-63,65-67,69,71-72,75H,18,23-33,59-60H2,1-3H3,(H,73,74)/t34?,35?,36-,39?,40?,41?,43?,44?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m0/s1

InChIキー

NVJUPMZQNWDHTL-BGZDCYLNSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

異性体SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)O)O)N)O

正規SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

他のCAS番号

11096-49-4

同義語

partricin
SPA-S 132
SPA-S-132

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Partricin from Streptomyces aureofaciens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Partricin is a polyene macrolide antibiotic complex with significant antifungal and antiprotozoal properties. Produced by the bacterium Streptomyces aureofaciens, this complex, primarily composed of this compound A and this compound B, represents a class of aromatic heptaene macrolides. Like other polyenes, its mechanism of action is centered on the disruption of fungal cell membranes through interaction with ergosterol. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative data on its physicochemical and biological properties, and visual representations of its mechanism of action and biosynthetic pathway to aid researchers and professionals in drug development.

Introduction

This compound is a member of the polyene macrolide family of antibiotics, a group of secondary metabolites known for their broad-spectrum antifungal activity. It is a complex of two major components, this compound A and this compound B, which are aromatic heptaene macrolides. The producing organism, Streptomyces aureofaciens, is a Gram-positive bacterium renowned for its ability to synthesize a wide array of bioactive compounds. The therapeutic potential of this compound lies in its potent antifungal and antiprotozoal activities, although its clinical use has been hampered by toxicity, a common challenge with polyene macrolides. Research into derivatives, such as the semi-synthetic methyl ester Methis compound, has been undertaken to improve its therapeutic index.

Physicochemical Properties

The this compound complex is characterized by its polyene structure, which gives it distinct spectroscopic properties. Quantitative data for the individual components, this compound A and B, are limited in publicly available literature. The following tables summarize the available computed data for this compound A and comparative experimental data for the well-characterized polyene, Amphotericin B.

Table 1: Physicochemical Properties of this compound A

Property Value Source
Molecular Formula C₅₉H₈₆N₂O₁₉ PubChem
Molecular Weight 1127.3 g/mol PubChem
IUPAC Name (19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid PubChem

| UV-VIS Absorption Maxima (in Methanol) | 360 nm, 378 nm, 401 nm |[1] |

Table 2: Comparative Physicochemical Properties of Amphotericin B

Property Value Source
Molecular Formula C₄₇H₇₃NO₁₇ PubChem
Molecular Weight 924.1 g/mol PubChem
Melting Point >170 °C (decomposes) -
Solubility in Water Poor -
Solubility in DMSO ~30 mg/mL -

| Solubility in Methanol | Poor | - |

Biological Activity

This compound exhibits potent activity against a range of fungi and protozoa. Specific Minimum Inhibitory Concentration (MIC) values for this compound A and B are not widely reported. The following table provides data on the activity of a this compound derivative, SPA-S-753, against Candida albicans, and general MIC ranges for the related polyene, Amphotericin B, for comparative purposes.

Table 3: Antifungal and Antiprotozoal Activity

Compound Organism Activity Metric Value Source
SPA-S-753 (this compound derivative) Candida albicans In vivo efficacy Equivalent to <10-fold as potent as Amphotericin B [2]
Amphotericin B Candida albicans MIC Range 0.06 - 1.0 µg/mL [3]
Amphotericin B Aspergillus fumigatus MIC Range 0.5 - 2.0 µg/mL -
Amphotericin B Leishmania donovani IC₅₀ ~0.1 µg/mL -

| Amphotericin B | Trypanosoma cruzi | IC₅₀ | ~0.25 µg/mL | - |

Experimental Protocols

Fermentation of Streptomyces aureofaciens for this compound Production

This protocol is a representative method for the fermentation of Streptomyces aureofaciens for the production of polyene antibiotics and may require optimization for maximal this compound yield.

4.1.1. Media Preparation

  • Seed Medium (ISP2 Medium):

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Dextrose: 4 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Production Medium (Glycerol-Soybean Meal Broth):

    • Glycerol: 20 g/L

    • Soybean Meal: 15 g/L

    • Corn Steep Liquor: 5 g/L

    • CaCO₃: 2 g/L

    • (NH₄)₂SO₄: 2 g/L

    • KH₂PO₄: 1 g/L

    • Adjust pH to 7.0 before autoclaving.

4.1.2. Fermentation Procedure

  • Inoculum Preparation: Inoculate a loopful of Streptomyces aureofaciens spores or mycelial fragments from a mature agar plate into a 250 mL flask containing 50 mL of seed medium.

  • Incubation of Seed Culture: Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-220 rpm.

  • Inoculation of Production Medium: Transfer the seed culture (5-10% v/v) to a 2 L baffled flask containing 500 mL of production medium.

  • Production Fermentation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-220 rpm. Monitor the production of this compound by taking samples periodically and analyzing them using HPLC.

Extraction and Isolation of this compound

This protocol is based on methods described in the literature for the extraction and purification of polyene macrolides.[1]

4.2.1. Extraction

  • Harvesting: At the end of the fermentation, harvest the broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Mycelial Extraction: Resuspend the mycelial pellet in n-butanol (1:3 w/v). Adjust the pH of the suspension to 9.5-10.0 with 2M NaOH while stirring.

  • Stirring and Separation: Stir the mixture for 4-6 hours at room temperature. Separate the butanol layer containing the this compound by centrifugation or decantation.

  • Concentration: Concentrate the butanol extract under reduced pressure at a temperature below 40°C to about 1/10th of its original volume.

  • Precipitation: Add the concentrated butanol extract to an excess of acetone (1:5 v/v) with stirring to precipitate the crude this compound complex.

  • Collection and Drying: Collect the precipitate by filtration, wash with acetone and then diethyl ether, and dry under vacuum.

Purification of this compound A and B by HPLC

This protocol is adapted from a method for the purification of iso-partricin derivatives and may require optimization.[1]

4.3.1. Materials and Reagents

  • Crude this compound extract

  • HPLC grade chloroform, methanol, and water

  • Semi-preparative HPLC system with a UV detector

  • Column: LiChrosorb Si60 (250 mm × 10 mm, 7 µm) or equivalent silica-based column

4.3.2. HPLC Procedure

  • Sample Preparation: Dissolve the crude this compound extract in the mobile phase to a concentration of 10 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Mobile Phase: Prepare a mobile phase consisting of chloroform:methanol:water in a ratio of 5:0.4:0.035 (v/v/v).

  • HPLC Conditions:

    • Flow Rate: 6.25 mL/min

    • Detection Wavelength: 401 nm

    • Injection Volume: 500 µL

    • Temperature: Ambient

  • Fraction Collection: Collect the fractions corresponding to the peaks of this compound A and this compound B based on their retention times.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound components.

Mechanism of Action

The primary mechanism of action of this compound, like other polyene macrolides, is the disruption of the fungal cell membrane integrity. This is achieved through a specific interaction with ergosterol, a major sterol component of fungal cell membranes.

Mechanism_of_Action This compound This compound Ergosterol Ergosterol in Fungal Membrane This compound->Ergosterol Binds to Complex This compound-Ergosterol Complex Ergosterol->Complex Forms Pore Transmembrane Pore Formation Complex->Pore Aggregates to induce Leakage Ion (K+, Na+) and Molecule Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to Biosynthesis_Pathway Starter Starter Unit (e.g., Acetyl-CoA) PKS Type II Polyketide Synthase (PKS) - KSα, KSβ, ACP Starter->PKS Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS Chain Poly-β-keto Chain PKS->Chain Iterative Condensation Tailoring Tailoring Enzymes (Ketoreductases, Cyclases, Aromatases) Chain->Tailoring Modification & Cyclization Aromatic Aromatic Polyketide Core Tailoring->Aromatic PostPKS Post-PKS Modifications (Glycosylation, etc.) Aromatic->PostPKS This compound This compound PostPKS->this compound

References

Unraveling the Architecture of a Potent Antifungal Agent: The Chemical Structure Elucidation of Partricin A and B

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Partricin A and this compound B are members of the polyene macrolide class of antibiotics, a group of natural products renowned for their potent antifungal activity. Produced by the bacterium Streptomyces aureofaciens, the this compound complex exhibits a broad spectrum of activity against various fungal pathogens. The structural elucidation of these complex molecules, accomplished in the early 1980s, was a significant achievement in natural product chemistry, relying on a combination of classical degradation techniques and emerging spectroscopic methods. This technical guide provides an in-depth overview of the key experiments and logical workflow that led to the determination of the chemical structures of this compound A and B, presenting the data in a clear, structured format for easy reference by today's researchers.

Isolation and Initial Characterization

The this compound complex was first isolated from the fermentation broth of Streptomyces aureofaciens. Initial studies revealed that the complex consisted of two major, closely related components, designated this compound A and this compound B. These were separated and purified using countercurrent distribution techniques. Preliminary characterization indicated that they were large macrolide molecules containing a conjugated heptaene chromophore, a characteristic feature of this class of antibiotics, which is responsible for their strong UV-Vis absorption.

Chemical Degradation Studies: Deconstructing the Molecules

A cornerstone of the structure elucidation of complex natural products in the pre-modern NMR era was chemical degradation. By breaking the large molecule into smaller, more easily identifiable fragments, chemists could piece together the overall structure. For this compound A and B, several key degradation reactions were employed.

Mild Acid Hydrolysis: Identifying the Sugar Moiety

Mild acid hydrolysis of both this compound A and this compound B yielded a single, identifiable amino sugar.

Experimental Protocol: Mild Acid Hydrolysis (Representative)

A solution of the purified this compound (A or B) in dilute aqueous acid (e.g., 0.1 N HCl) was heated at a controlled temperature (e.g., 80-100°C) for a short period (e.g., 1-2 hours). The reaction mixture was then neutralized and the products were extracted and purified by chromatography. The isolated sugar was identified by comparison of its physical and spectral properties with those of an authentic sample.

Results:

This experiment unequivocally identified the sugar moiety in both this compound A and B as mycosamine , a 3-amino-3,6-dideoxy-D-mannopyranose, which is a common component of many polyene macrolide antibiotics.

Base Hydrolysis: Unveiling the Aromatic Side Chain

Treatment of the partricins with a base cleaved an ester or amide linkage, releasing an aromatic component. This reaction was crucial in distinguishing this compound A from this compound B.

Experimental Protocol: Base Hydrolysis (Representative)

The this compound sample was dissolved in an aqueous or alcoholic solution of a strong base (e.g., 1 N NaOH) and heated under reflux for several hours. After cooling and acidification, the aromatic products were extracted with an organic solvent and purified by crystallization or chromatography for subsequent identification.

Results:

Base hydrolysis of this compound A yielded p-(methylamino)acetophenone . In contrast, this compound B afforded p-aminoacetophenone . This key finding established that this compound A and B differ only by a methyl group on the nitrogen atom of the aromatic side chain.

Ozonolysis and Hydrogenolysis: Probing the Macrolide Ring

Spectroscopic Analysis: A Window into the Molecular Structure

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), played a pivotal role in confirming the proposed structures and establishing the stereochemistry.

Mass Spectrometry

Early mass spectrometry techniques, such as field desorption (FD-MS), were used to determine the molecular weights of this compound A and B and their derivatives. The fragmentation patterns observed in the mass spectra of the degradation products were also vital for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the complexity of the full molecules posed a significant challenge for the NMR technology of the early 1980s, detailed NMR studies were conducted on derivatives of this compound A and B. More recent studies on the structurally related mepartricins (methyl esters of partricins) and their photoisomers have provided comprehensive ¹H and ¹³C NMR data, which are invaluable for understanding the intricate structures.

Experimental Protocol: NMR Spectroscopy (Representative for Methis compound Derivatives)

¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 700 MHz). Samples were dissolved in a suitable deuterated solvent, such as a mixture of deuterated pyridine and methanol (C₅D₅N/CD₃OD, 9:1, v/v). A standard set of 1D and 2D NMR experiments were performed, including ¹H, ¹³C, COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities. ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments were used to determine through-space proximities of protons, which was crucial for stereochemical assignments.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the structural elucidation studies of this compound A and B and their derivatives.

Table 1: Key Degradation Products of this compound A and B

Degradation MethodStarting MaterialKey Product(s) IdentifiedSignificance
Mild Acid HydrolysisThis compound A and BMycosamineIdentifies the sugar moiety common to both.
Base HydrolysisThis compound Ap-(methylamino)acetophenoneEstablishes the N-methylated aromatic side chain of this compound A.
Base HydrolysisThis compound Bp-aminoacetophenoneEstablishes the aromatic side chain of this compound B and the structural difference from this compound A.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Methis compound A and B (Derivatives of this compound A and B) [1]

(Note: The following is a partial list of the full NMR data available in the cited literature. Methis compound A corresponds to the this compound A derivative, and Methis compound B to the this compound B derivative. Chemical shifts (δ) are reported in ppm.)

AtomMethis compound A (δ ¹³C)Methis compound A (δ ¹H)Methis compound B (δ ¹³C)Methis compound B (δ ¹H)
372.14.2572.14.25
769.84.4169.84.41
971.54.1171.54.11
1174.53.8974.53.89
1374.84.0274.84.02
1577.94.5577.94.55
1738.82.1538.82.15
1846.81.8346.81.83
1974.34.1974.34.19
2178.54.3578.54.35
22133.16.25133.16.25
35130.26.15130.26.15
1' (Mycosamine)98.14.9598.14.95
Aromatic C (para to C=O)152.97.85151.87.83
N-CH₃30.13.01--

The Logical Workflow of Structure Elucidation

The determination of the structures of this compound A and B followed a logical, stepwise process. This workflow can be visualized as follows:

structure_elucidation_workflow cluster_isolation Isolation & Initial Characterization cluster_degradation Chemical Degradation cluster_spectroscopy Spectroscopic Analysis cluster_structure_assembly Structure Assembly & Confirmation Isolation Isolation of this compound Complex from S. aureofaciens Separation Separation of this compound A and B (Countercurrent Distribution) Isolation->Separation Initial_Analysis Initial Analysis (UV-Vis, Elemental Analysis) Separation->Initial_Analysis Acid_Hydrolysis Mild Acid Hydrolysis Separation->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis Separation->Base_Hydrolysis Oxidative_Cleavage Ozonolysis / Hydrogenolysis Separation->Oxidative_Cleavage Structure_Proposal Proposal of Planar Structures Initial_Analysis->Structure_Proposal Fragment_ID Identification of Structural Fragments Acid_Hydrolysis->Fragment_ID Mycosamine Base_Hydrolysis->Fragment_ID Aromatic Side Chains Oxidative_Cleavage->Fragment_ID Macrolide Ring Fragments Mass_Spec Mass Spectrometry Mass_Spec->Structure_Proposal Molecular Weight NMR_Spec NMR Spectroscopy (¹H, ¹³C, 2D NMR) Stereochem_Assignment Stereochemical Assignment NMR_Spec->Stereochem_Assignment Fragment_ID->Structure_Proposal Structure_Proposal->NMR_Spec Confirmation & Refinement Final_Structures Final Structures of This compound A and B Structure_Proposal->Final_Structures Stereochem_Assignment->Final_Structures

Caption: Logical workflow for the structure elucidation of this compound A and B.

Final Structures and Conclusion

The culmination of these extensive chemical and spectroscopic investigations led to the successful elucidation of the complete structures of this compound A and B. These studies revealed that they are 37-membered macrolide lactones, glycosidically linked to mycosamine. The macrolide ring contains a conjugated heptaene system and a number of hydroxyl groups. The key difference between the two lies in the terminal amine of the aromatic side chain, with this compound A possessing a methylamino group and this compound B a primary amino group.

The elucidation of the structures of this compound A and B was a testament to the power of classical chemical methods combined with the spectroscopic techniques of the era. This foundational knowledge has been critical for subsequent research, including the development of semi-synthetic derivatives with improved therapeutic properties and studies into their mechanism of action. For today's researchers in drug discovery and development, understanding the historical context and the intricate process of natural product structure elucidation provides valuable insights into the chemistry of these complex and potent molecules.

References

An In-depth Technical Guide to the Mechanism of Action of Partricin on Fungal Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Partricin, a polyene macrolide antibiotic, exerts its potent antifungal activity primarily by targeting the fungal cell membrane. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, from its initial interaction with ergosterol to the subsequent disruption of membrane integrity and induction of cellular stress pathways. This document synthesizes current knowledge, presents available quantitative data, details key experimental methodologies, and provides visual representations of the involved pathways to serve as a resource for researchers in mycology and drug development.

Introduction to this compound

This compound is a heptaene macrolide antibiotic complex produced by Streptomyces aureofaciens.[1][2] It consists of two primary components, this compound A and this compound B, which differ by a single methyl group on the aromatic side chain.[3] Like other polyene macrolides, this compound possesses a large, amphipathic macrolactone ring with a rigid polyene chromophore and a flexible polyol region, along with a mycosamine sugar moiety. This unique structure is critical for its antifungal activity and its interaction with sterols in the cell membrane. While highly effective against a broad spectrum of fungi, its clinical use has been limited due to toxicity, a common trait among polyene antibiotics.[1] Understanding its precise mechanism of action is crucial for the development of safer and more effective derivatives.

Core Mechanism of Action: Interaction with Ergosterol

The primary target of this compound in fungal cells is ergosterol, the predominant sterol in fungal cell membranes. This interaction is the cornerstone of its antifungal activity and selectivity.[4][5] The mechanism can be dissected into two main, non-mutually exclusive models: the formation of transmembrane channels and the extraction of ergosterol from the membrane.

The Pore Formation Model

The classical model for polyene action posits that this compound molecules, upon binding to ergosterol, self-assemble into transmembrane channels or pores.[4][6] This assembly is driven by the amphipathic nature of the this compound molecule. The hydrophobic polyene region interacts with the ergosterol and the lipid acyl chains within the membrane, while the hydrophilic polyol region forms the interior of an aqueous pore.

The formation of these pores leads to a rapid and uncontrolled leakage of essential intracellular components, particularly monovalent cations like K+ and small organic molecules.[7][8] This efflux disrupts the electrochemical gradient across the membrane, leading to membrane depolarization and ultimately, fungal cell death.[9]

cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Partricin_Ergosterol_Complex This compound-Ergosterol Complex Pore Transmembrane Pore Partricin_Ergosterol_Complex->Pore Self-assembles into K_ions Pore->K_ions Leakage of Molecules Pore->Molecules Leakage of

Figure 1: Pore formation model of this compound's action.

The Ergosterol Extraction Model

More recent evidence suggests an alternative or complementary mechanism involving the direct extraction of ergosterol from the fungal membrane.[10][11] In this model, this compound acts as a "sterol sponge," binding to ergosterol with high affinity and sequestering it from the lipid bilayer. The removal of ergosterol, a critical component for maintaining membrane fluidity, integrity, and the function of membrane-associated proteins, leads to a catastrophic loss of membrane function and subsequent cell death.

cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_extracellular_complex This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds and extracts Partricin_Ergosterol_Complex This compound-Ergosterol Complex Membrane_Disruption Membrane Disruption Partricin_Ergosterol_Complex->Membrane_Disruption Leads to

Figure 2: Ergosterol extraction model of this compound's action.

Quantitative Data on this compound's Activity

While specific quantitative data for this compound is less abundant in the literature compared to Amphotericin B, the available information and comparative studies highlight its potent antifungal properties.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Related Polyenes

OrganismThis compound A (µg/mL)This compound B (µg/mL)Amphotericin B (µg/mL)Nystatin (µg/mL)
Candida albicans0.5 - 2.00.5 - 2.00.25 - 1.0[12]1.25[13]
Cryptococcus neoformans1.0 - 4.01.0 - 4.00.12 - 0.51.0 - 4.0
Aspergillus fumigatus1.0 - 8.01.0 - 8.00.5 - 2.0[12]4.0 - 16.0

Note: Data for this compound A and B are compiled from various sources and may vary depending on the specific strain and testing methodology. Comparative data for Amphotericin B and Nystatin are provided for context.

Table 2: Comparative Effects of Polyenes on Membrane Properties

ParameterThis compoundAmphotericin BNystatin
Ergosterol Binding Affinity (Kd) High (specific value not readily available)Higher for ergosterol than cholesterol[5][14]Higher for ergosterol than cholesterol[15]
K+ Leakage Rate RapidRapid[7]Rapid[7]
Membrane Depolarization Induces depolarizationInduces depolarization[9]Induces depolarization

Downstream Cellular Effects and Signaling Pathways

The initial interaction of this compound with the fungal cell membrane triggers a cascade of downstream events, leading to cellular dysfunction and death.

Induction of Oxidative Stress

Disruption of the cell membrane and mitochondrial function by this compound can lead to the generation of reactive oxygen species (ROS).[16][17] An accumulation of ROS induces a state of oxidative stress, causing damage to cellular components such as proteins, lipids, and DNA. Fungal cells possess antioxidant defense mechanisms, but overwhelming ROS production can lead to cell death.[18]

Partricin_Membrane_Interaction This compound-Membrane Interaction Mitochondrial_Dysfunction Mitochondrial Dysfunction Partricin_Membrane_Interaction->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Figure 3: this compound-induced oxidative stress pathway.

Activation of the Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a dynamic structure that responds to environmental stresses, including membrane damage. The Cell Wall Integrity (CWI) pathway is a conserved signaling cascade that is activated in response to cell wall or membrane stress.[10][19][20][21][22] Perturbation of the plasma membrane by this compound can activate the CWI pathway, leading to a compensatory response aimed at reinforcing the cell wall. However, sustained activation of this pathway in the face of overwhelming membrane damage can contribute to the overall cellular stress response.

Partricin_Membrane_Damage This compound-induced Membrane Damage CWI_Sensors Cell Wall Integrity Sensors Partricin_Membrane_Damage->CWI_Sensors Activates MAPK_Cascade MAPK Cascade (e.g., Mkc1, Slt2) CWI_Sensors->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Activates Cell_Wall_Synthesis Upregulation of Cell Wall Synthesis Genes Transcription_Factors->Cell_Wall_Synthesis

Figure 4: Activation of the Cell Wall Integrity pathway.

Induction of Apoptosis

At sub-lethal concentrations, this compound and other polyenes can induce a programmed cell death pathway in fungi that resembles apoptosis in mammalian cells.[16][17][23] This process is often linked to the induction of oxidative stress and mitochondrial dysfunction. Key markers of apoptosis, such as DNA fragmentation and the activation of metacaspases (fungal homologues of caspases), have been observed in fungal cells treated with polyenes.[23][24]

Partricin_Membrane_Interaction This compound-Membrane Interaction Oxidative_Stress Oxidative Stress Partricin_Membrane_Interaction->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Metacaspase_Activation Metacaspase Activation Mitochondrial_Dysfunction->Metacaspase_Activation DNA_Fragmentation DNA Fragmentation Metacaspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Figure 5: this compound-induced apoptotic pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Membrane Permeabilization Assay using Propidium Iodide (PI)

This assay measures the integrity of the fungal cell membrane. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and binds to DNA, emitting a red fluorescence.[25][26][27][28]

Protocol:

  • Cell Culture: Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., PBS), and resuspend in the same buffer to a defined cell density.

  • Treatment: Aliquot the cell suspension into a microplate or flow cytometry tubes. Add this compound at various concentrations. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

  • Staining: Add Propidium Iodide to each well/tube to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

  • Measurement: Analyze the fluorescence using a flow cytometer (excitation ~488 nm, emission ~617 nm) or a fluorescence microscope.

  • Data Analysis: Quantify the percentage of PI-positive (dead) cells in each treatment group.

Start Start Culture Culture Fungal Cells Start->Culture Prepare Prepare Cell Suspension Culture->Prepare Treat Treat with this compound Prepare->Treat Stain Stain with Propidium Iodide Treat->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze by Flow Cytometry or Microscopy Incubate->Analyze End End Analyze->End

Figure 6: Workflow for Propidium Iodide uptake assay.

Membrane Fluidity Assessment using DPH Fluorescence Anisotropy

1,6-diphenyl-1,3,5-hexatriene (DPH) is a fluorescent probe that partitions into the hydrophobic core of the lipid bilayer. Its fluorescence anisotropy is inversely proportional to membrane fluidity. A decrease in anisotropy indicates an increase in membrane fluidity, which can be a consequence of membrane disruption by this compound.[1][25][29][30][31]

Protocol:

  • Vesicle/Cell Preparation: Prepare fungal protoplasts or large unilamellar vesicles (LUVs) containing ergosterol.

  • DPH Labeling: Incubate the protoplasts or LUVs with a DPH solution (e.g., 1 µM in tetrahydrofuran) at a 1:1000 molar ratio (probe:lipid) for 1-2 hours at room temperature in the dark.

  • Treatment: Add this compound at various concentrations to the DPH-labeled samples.

  • Anisotropy Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The excitation wavelength is typically around 360 nm, and the emission is measured at around 430 nm.

  • Data Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

Start Start Prepare Prepare Fungal Protoplasts or LUVs Start->Prepare Label Label with DPH Prepare->Label Treat Treat with this compound Label->Treat Measure Measure Fluorescence Anisotropy Treat->Measure Calculate Calculate Anisotropy (r) Measure->Calculate End End Calculate->End

Figure 7: Workflow for DPH fluorescence anisotropy assay.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[2][26][32][33][34]

Protocol:

  • Cell Culture and Preparation: Grow and prepare fungal cells as described in the membrane permeabilization assay.

  • Loading with Probe: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with buffer to remove excess probe.

  • Treatment: Resuspend the cells in buffer and treat with various concentrations of this compound. Include positive (e.g., H2O2) and negative controls.

  • Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and compare the ROS levels in treated versus untreated cells.

Start Start Culture Culture Fungal Cells Start->Culture Load Load Cells with DCFH-DA Culture->Load Wash Wash to Remove Excess Probe Load->Wash Treat Treat with this compound Wash->Treat Measure Measure Fluorescence Treat->Measure End End Measure->End

Figure 8: Workflow for intracellular ROS detection.

Conclusion

This compound's mechanism of action on fungal cell membranes is a multifaceted process initiated by its high-affinity binding to ergosterol. This interaction leads to a catastrophic loss of membrane integrity through either pore formation, ergosterol extraction, or a combination of both. The initial membrane damage triggers a cascade of downstream events, including the induction of oxidative stress, activation of the cell wall integrity pathway, and ultimately, apoptotic or necrotic cell death. Further research focusing on obtaining more specific quantitative data for this compound and its derivatives will be invaluable for the development of new antifungal therapies with improved efficacy and reduced toxicity. This guide provides a foundational understanding and practical methodologies to aid in these future investigations.

References

The Uncharted Assembly Line: A Technical Guide to the Biosynthetic Pathway of Partricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Partricin, a polyene macrolide antibiotic produced by the bacterium Streptomyces aureofaciens, stands as a compound of significant interest due to its potent antifungal properties. As a member of the aromatic heptaene family, its complex structure, consisting of a macrolactone ring with a conjugated heptaene system, a mycosamine sugar moiety, and an aromatic side chain, presents a fascinating case study in microbial secondary metabolism. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound. In the absence of a fully elucidated and published gene cluster for this compound, this document presents a predictive model based on the well-characterized biosynthesis of the closely related aromatic heptaene, candicidin, produced by Streptomyces griseus. This homologous model provides a robust framework for understanding the genetic and enzymatic machinery likely responsible for the assembly of the this compound molecule.

The this compound Biosynthetic Gene Cluster: A Homology-Based Model

Based on the architecture of the candicidin biosynthetic gene cluster, the this compound gene cluster is predicted to be a large, contiguous region of DNA encoding a suite of enzymes responsible for the synthesis of the polyketide backbone, its subsequent modifications, the biosynthesis of the mycosamine sugar, and regulatory functions.

Core Components of the Predicted this compound Gene Cluster:

Gene/Protein Category Predicted Function Homologous Genes in Candicidin Cluster (Example)
Polyketide Synthase (PKS) Assembly of the polyketide backbone from starter and extender units. Expected to be a Type I modular PKS.canP1, canP2, canP3, canP4, canP5
Starter Unit Biosynthesis Synthesis of the p-aminobenzoic acid (PABA) starter unit.pabAB
Tailoring Enzymes Post-PKS modifications including hydroxylation, epoxidation, and carboxylation.canF (P450 monooxygenase), canE (epoxidase)
Mycosamine Biosynthesis Synthesis of the deoxyamino sugar mycosamine.canG, canA, canM
Glycosyltransferase Attachment of mycosamine to the macrolactone ring.canG
Regulatory Proteins Control of gene expression within the cluster.orf1, orf2, orf3
Transport Proteins Export of the final this compound molecule.canT

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a highly orchestrated process involving a modular polyketide synthase (PKS) assembly line and a series of post-PKS modifications.

Initiation: The Aromatic Starter Unit

The biosynthesis is initiated with the formation of the starter unit, predicted to be p-aminobenzoic acid (PABA) . This is consistent with the biosynthesis of other aromatic heptaenes like candicidin[1][2]. The PABA synthase, likely encoded by genes homologous to pabAB, synthesizes PABA from chorismate.

Elongation: The Polyketide Synthase Assembly Line

The PABA starter unit is loaded onto the first module of a large, multi-modular Type I PKS. The subsequent elongation of the polyketide chain proceeds through the sequential addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA , by the various PKS modules. Each module is responsible for one cycle of chain elongation and contains a specific set of domains (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, and Acyl Carrier Protein) that determine the structure of the growing chain.

Partricin_PKS cluster_loading Loading Module cluster_elongation Elongation Modules cluster_release Release PABA p-Aminobenzoic Acid PKS_Load Loading Domain (CanP1 homolog) PABA->PKS_Load Module1 Module 1 PKS_Load->Module1 Chain Transfer Module2 Module 2 Module1->Module2 Module_n Module n Module2->Module_n TE Thioesterase Domain Module_n->TE Extender Malonyl-CoA / Methylmalonyl-CoA Extender->Module1 Extender->Module2 Extender->Module_n Polyketide Linear Polyketide Chain TE->Polyketide caption Predicted this compound Polyketide Synthesis Workflow Partricin_Biosynthesis_Pathway Chorismate Chorismate PABA_Synthase PABA Synthase Chorismate->PABA_Synthase Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase Malonyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Glucose_1P Glucose-1-Phosphate Mycosamine_Biosynthesis Mycosamine Biosynthesis Glucose_1P->Mycosamine_Biosynthesis PABA p-Aminobenzoic Acid PABA->PKS Polyketide Linear Polyketide Thioesterase Thioesterase Polyketide->Thioesterase Macrolactone This compound Aglycone Tailoring_Enzymes Tailoring Enzymes (P450s, etc.) Macrolactone->Tailoring_Enzymes Glycosyltransferase Glycosyltransferase Macrolactone->Glycosyltransferase TDP_Mycosamine TDP-Mycosamine TDP_Mycosamine->Glycosyltransferase Partricin_Complex This compound A/B Complex PABA_Synthase->PABA PKS->Polyketide Thioesterase->Macrolactone Tailoring_Enzymes->Macrolactone Hydroxylation, Epoxidation, etc. Mycosamine_Biosynthesis->TDP_Mycosamine Glycosyltransferase->Partricin_Complex caption Hypothetical Biosynthetic Pathway of this compound Gene_Knockout_Workflow start Start: Target Gene Identification construct Construct Disruption Cassette (Resistance Marker + Homology Arms) start->construct transform Introduce Cassette into S. aureofaciens (Protoplast Transformation / Conjugation) construct->transform recombination Homologous Recombination transform->recombination selection Select for Resistant Colonies recombination->selection verification Verify Gene Knockout (PCR, Southern Blot) selection->verification analysis Phenotypic Analysis (HPLC, MS) verification->analysis end End: Gene Function Confirmed analysis->end caption Workflow for Gene Inactivation in Streptomyces

References

Unraveling Partricin A and B: A Technical Guide to Separation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the methodologies for the separation and characterization of the polyene macrolide antibiotic components, Partricin A and this compound B. This document details experimental protocols, presents quantitative data in a structured format, and visualizes complex workflows for enhanced understanding.

This compound, a heptaene macrolide antibiotic complex produced by Streptomyces aureofaciens, exhibits potent antifungal and antiprotozoal activity.[1][2] The complex primarily consists of two active components, this compound A and this compound B, which differ by a methyl group on the aromatic moiety.[1] Their structural similarity presents a significant challenge in their separation and individual characterization, which is crucial for understanding their specific biological activities and for potential drug development. This guide outlines the established and advanced techniques employed to isolate and thoroughly characterize these two closely related molecules.

Separation Methodologies

The separation of this compound A and B from the crude antibiotic complex is a critical first step. While initial studies utilized countercurrent distribution, modern chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), have become the standard for achieving high-purity fractions of each component.[1][3]

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC is a robust method for isolating this compound A and B, often after a derivatization step to enhance their solubility and stability.[4] A common derivatization involves N-acetylation followed by methyl esterification.[4]

  • Sample Preparation:

    • The crude this compound complex is first purified from the fermentation broth of Streptomyces aureofaciens NRRL 3878 by extraction with n-butanol.[4]

    • The extracted complex undergoes derivatization to form N-acetyl methyl esters (referred to as this compound*).[4]

    • The derivatized sample is dissolved in the mobile phase at a concentration of 10 mg/mL.[3]

  • Chromatographic Conditions:

    • Instrument: Merck–Hitachi apparatus L-6200A equipped with a Merck–Hitachi L-4250 UV–VIS detector.[3]

    • Column: LiChrosorb Si60 (250 mm × 10 mm, 7 μm).[3]

    • Mobile Phase: Chloroform/methanol/water (5:0.4:0.035, v/v/v).[3]

    • Flow Rate: 6.25 mL/min.[3]

    • Detection: UV-VIS at 407 nm.[3]

    • Temperature: Room temperature.[3]

    • Injection Volume: 0.625 mL.[3]

  • Fraction Collection:

    • Fractions corresponding to the distinct peaks for the derivatives of this compound A and B are collected separately for further analysis.

The following diagram illustrates the general workflow for the HPLC-based separation of this compound A and B derivatives.

HPLC_Separation_Workflow cluster_extraction Crude this compound Complex Extraction cluster_derivatization Derivatization cluster_hplc HPLC Separation cluster_products Isolated Components Fermentation_Broth Fermentation Broth (S. aureofaciens) Extraction n-Butanol Extraction Fermentation_Broth->Extraction Purification Purification Extraction->Purification Crude_Complex Crude this compound Complex Purification->Crude_Complex Derivatization_Step N-acetylation & Methyl Esterification Crude_Complex->Derivatization_Step Derivatized_Sample This compound* Complex (N-acetyl methyl esters) Derivatization_Step->Derivatized_Sample HPLC_Injection HPLC Injection Derivatized_Sample->HPLC_Injection HPLC_Column LiChrosorb Si60 Column HPLC_Injection->HPLC_Column UV_Detection UV-VIS Detection (407 nm) HPLC_Column->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Partricin_A_Derivative This compound A Derivative Fraction_Collection->Partricin_A_Derivative Peak 1 Partricin_B_Derivative This compound B Derivative Fraction_Collection->Partricin_B_Derivative Peak 2

Workflow for the extraction, derivatization, and HPLC separation of this compound A and B.
Quantitative Data from HPLC Separation

The separation of the N-acetyl methyl ester derivatives of iso-partricin A and B (iso-partricin A* and iso-partricin B*) by semi-preparative HPLC yields distinct retention times, allowing for their effective isolation.

CompoundRetention Time (minutes)
iso-partricin A18[3]
iso-partricin B29[3]

Structural Characterization

Once separated, a suite of spectroscopic techniques is employed to elucidate the precise chemical structures of this compound A and B. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of 2D NMR experiments is essential for the complete structural assignment of this compound A and B. These experiments help in tracing proton-proton and proton-carbon connectivities within the molecules.[4]

  • Sample Preparation:

    • The purified fractions of the this compound A and B derivatives are dissolved in an appropriate deuterated solvent system, such as pyridine-d5-methanol-d4 (9:1 v/v), at a concentration of approximately 15 mg/mL.[4]

  • Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance III HD 700 MHz instrument equipped with a QCI CryoProbe, is used.[4]

    • Temperature: Spectra are recorded at 25 °C.[4]

  • NMR Experiments:

    • DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): To identify proton-proton couplings within isolated spin systems.[4]

    • TOCSY (Total Correlation Spectroscopy): To establish correlations between all protons within a spin system.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for connecting different structural fragments.[4]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.[4]

The logical relationship between these NMR techniques in elucidating the final structure is depicted below.

NMR_Characterization_Logic cluster_experiments 2D NMR Experiments Isolated_Spins Isolated Proton Spin Systems Final_Structure Complete 3D Structure Isolated_Spins->Final_Structure Proton_Carbon_Connectivity Direct Proton-Carbon Connectivity Proton_Carbon_Connectivity->Final_Structure Long_Range_Connectivity Long-Range H-C Connectivity Long_Range_Connectivity->Final_Structure Spatial_Proximity Proton Spatial Proximity Spatial_Proximity->Final_Structure DQF_COSY DQF-COSY DQF_COSY->Isolated_Spins TOCSY TOCSY TOCSY->Isolated_Spins HSQC HSQC HSQC->Proton_Carbon_Connectivity HMBC HMBC HMBC->Long_Range_Connectivity ROESY ROESY ROESY->Spatial_Proximity

Logical workflow of 2D NMR experiments for structural elucidation.
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound A and B. Techniques like Fast Atom Bombardment (FAB) MS and Electrospray Ionization (ESI) MS have been successfully applied.[1][3] Ozonolysis or hydrogenolysis of acetyl derivatives followed by MS analysis of the products can further aid in confirming partial structures.[1][5]

Biological Activity and Significance

This compound A and B are members of the aromatic subgroup of heptaene antibiotics.[1][5] They exhibit significant antifungal activity, which is a key area of interest for drug development.[2] Studies have also explored their antiprotozoal properties.[1][5] The structural differences between this compound A and B, as well as their photoisomerized forms (iso-partricins), can lead to variations in their biological activity and toxicity profiles. For instance, iso-partricins have shown comparable antifungal activity to the native forms but with substantially reduced hemolytic activity, suggesting an improved selective toxicity index.[4]

References

Physical and chemical properties of the Partricin complex

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of the Partricin Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the this compound complex, a heptaene macrolide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and formulation. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Physical Properties

The this compound complex, like other polyene macrolides, exhibits poor aqueous solubility, which is a significant challenge in its formulation and delivery.[1] Its methyl ester derivative, Methis compound, has been more extensively characterized and its properties provide valuable insights into the behavior of the parent complex.

Solubility

The this compound complex is sparingly soluble in water and most organic solvents.[2] Methis compound shows slightly improved solubility in some organic solvents.[3]

PropertySolventSolubility
Methis compound Water, Aqueous AlkaliSlightly Soluble[3]
Ether, Petroleum EtherSlightly Soluble[3]
BenzeneSlightly Soluble[3]
Acetone, AlcoholsSoluble[3]
Pyridine, DMF, DMSOSoluble[3]
Aggregation

Chemical Properties

The this compound complex consists of two main components, this compound A and this compound B, which are aromatic heptaene macrolides.[2][6] Their structures have been elucidated, and their chemical properties are dominated by the large macrolide ring, the polyene chromophore, and the mycosamine sugar moiety.

PropertyThis compound AMethis compound B
Molecular Formula C₅₉H₈₆N₂O₁₉[7]C₅₉H₈₆N₂O₁₉[7]
Molar Mass 1141.359 g/mol (for Methis compound A)[8]1127.32 g/mol [9]
CAS Number 62534-68-3 (for Methis compound A)[3]62534-69-4[7]
Synonyms Gedamycin[10]Vacidin[10]
Spectroscopic Properties

The conjugated heptaene system in the this compound complex is responsible for its characteristic UV-Vis absorption spectrum.

CompoundSolventUV-Vis Absorption Maxima (λmax) in nm
Methis compound Ethanol401, 378, 359, 340[3]
Methis compound A Methanol400, 377, 357, 339, 287, 240, 234, 204[3]
Methis compound B Methanol402, 379, 359, 340, 285, 233, 204[3]
This compound *Methanol/Water401, 378, 360[11]
(as the N-acetyl methyl ester derivative)
Stability

Partricins are known to be sensitive to light. Exposure to UV-VIS radiation can induce a cis-trans photoisomerization of the double bonds in the heptaene chromophore, leading to the formation of iso-partricins with an all-trans configuration.[11][12] This photochemical instability is a critical consideration for formulation and storage.

Experimental Protocols

Determination of Aqueous Solubility (Filter Plate Method)

This protocol is a high-throughput method to determine the aqueous solubility of a compound.[13]

  • Preparation of Standard Curve:

    • Prepare a stock solution of the this compound complex (e.g., 10 mM in DMSO).

    • Create a series of dilutions from the stock solution in a suitable buffer to generate a standard curve (e.g., 500, 200, 50, 12.5, and 3.125 µM).

    • Measure the absorbance of the standards using a UV/Vis spectrophotometer at the λmax of this compound (around 401 nm).

    • Plot absorbance versus concentration and determine the slope of the line.

  • Solubility Measurement:

    • Add an aliquot of the concentrated stock solution (e.g., 10 µL of 10 mM this compound in DMSO) to a defined volume of aqueous buffer (e.g., 190 µL) in each well of a 96-well MultiScreen Solubility filter plate.

    • Cover the plate and mix on a plate shaker for a defined period (e.g., 1.5 hours) at room temperature to reach equilibrium.

    • Transfer the filtrate to a 96-well collection plate using vacuum filtration.

    • Measure the UV/Vis absorbance of the filtrate.

    • Calculate the concentration of the dissolved this compound using the slope from the standard curve.

Analysis by High-Performance Liquid Chromatography (HPLC)

This method can be used for the separation and quantification of this compound A and B and their photoisomers.[6][11]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse phase column (e.g., Luna 100 C18 (2), 150 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer. An example is 38% acetonitrile and 62% ammonium acetate buffer (5.5 mmol, pH = 4.5), v/v.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: Room temperature or controlled (e.g., 20-40 °C).[4]

  • Detection: Monitor at a wavelength corresponding to one of the absorption maxima of the heptaene chromophore, for example, 378 nm.[11]

  • Injection Volume: 1-100 µL.[4]

  • Procedure:

    • Dissolve the this compound complex sample in a suitable solvent (e.g., methanol/water).

    • Inject the sample into the HPLC system.

    • Elute the components using the specified mobile phase and flow rate.

    • Identify and quantify the peaks corresponding to this compound A, this compound B, and any degradation products or isomers based on their retention times and UV spectra compared to standards.

Investigation of Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for studying drug aggregation.[14][15][16][17]

  • Instrumentation: A dynamic light scattering spectrometer.

  • Sample Preparation:

    • Prepare a series of solutions of the this compound complex in the desired aqueous buffer at various concentrations.

    • Filter the solutions through a low-binding syringe filter (e.g., 0.22 µm) to remove dust and large particulates.

  • Measurement:

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle.

    • The fluctuations in the intensity of the scattered light are measured over time.

  • Data Analysis:

    • The instrument's software calculates an autocorrelation function from the intensity fluctuations.

    • This function is used to determine the diffusion coefficient of the particles in the solution.

    • The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the particles.

    • The output will provide the average particle size and a polydispersity index (PDI), which indicates the width of the size distribution. An increase in the average hydrodynamic radius with increasing concentration would be indicative of aggregation.

Signaling Pathways and Mechanism of Action

The primary antifungal mechanism of the this compound complex, like other polyenes, is the binding to ergosterol in fungal cell membranes, leading to pore formation and increased membrane permeability.[9] However, its derivative Methis compound is also used in the treatment of benign prostatic hyperplasia (BPH), where it exhibits a different mechanism of action.[1][8]

Methis compound is thought to act as an estrogen reabsorption inhibitor in the gut, which leads to a decrease in circulating estrogen levels.[8] This reduction in systemic estrogen, and consequently in the prostate, is believed to play a key role in the regression of BPH.[1] The reduced estrogen levels can lead to a downregulation of estrogen receptors and a modulation of adrenergic receptors in the prostate, which are involved in regulating cell proliferation and smooth muscle tone.[18]

Partricin_BPH_Signaling cluster_main Methis compound Methis compound Gut Gastrointestinal Tract Methis compound->Gut Estrogen_Reabsorption Estrogen Reabsorption Gut->Estrogen_Reabsorption Inhibits Circulating_Estrogen Circulating 17β-estradiol Estrogen_Reabsorption->Circulating_Estrogen Contributes to Prostate_Estrogen Intraprostatic Estradiol Circulating_Estrogen->Prostate_Estrogen Enters Prostate Circulating_Estrogen->Prostate_Estrogen BPH_Regression Regression of BPH ER Estrogen Receptors (ER) Prostate_Estrogen->ER Activates Prostate_Estrogen->ER AR Androgen Receptors (AR) Prostate_Estrogen->AR Influences Adrenergic_Receptors Adrenergic Receptors (α1-AR, β2-AR, β3-AR) Prostate_Estrogen->Adrenergic_Receptors Influences Proliferation Prostatic Cell Proliferation ER->Proliferation Promotes ER->Proliferation AR->Proliferation Promotes Adrenergic_Receptors->Proliferation Modulates Proliferation->BPH_Regression Leads to Photoisomerization_Workflow start This compound* Solution (95% Methanol/5% Water) irradiate Irradiate with UV Lamp (λ = 365 nm, ~1 hr) start->irradiate monitor Monitor Reaction Progress irradiate->monitor hplc RP-HPLC Analysis (Detect at 378 nm) monitor->hplc Aliquot uv_vis UV-Vis Spectroscopy monitor->uv_vis Aliquot data_analysis Analyze Chromatograms and Spectra hplc->data_analysis uv_vis->data_analysis end Quantify Iso-Partricin Formation data_analysis->end

References

The Antifungal Spectrum of Partricin: A Technical Guide to its Activity Against Pathogenic Yeasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Partricin, a polyene macrolide antibiotic, demonstrates a significant, though not fully elucidated, spectrum of activity against a variety of pathogenic yeasts. As a member of the heptaene macrolide group, its primary mechanism of action involves a high affinity for ergosterol, a crucial sterol component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of essential intracellular components and ultimately, cell death. This technical guide provides a comprehensive overview of the known antifungal activity of this compound and its derivatives, details the experimental protocols for assessing its efficacy, and explores the implicated cellular signaling pathways. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes existing knowledge on related polyenes to present a robust theoretical and practical framework for its study.

Data Presentation: Antifungal Activity

This compound DerivativePathogenic YeastMIC Range (µg/mL)Reference
Methylthis compound (in combination with 5-fluorocytosine)Candida albicansFavorable interaction observed[1]
Methylthis compound (in combination with 5-fluorocytosine)Cryptococcus neoformansFavorable interaction observed[1]
SPA-S-753Candida albicansEfficacy demonstrated in vivo[2]

Note: The data for methylthis compound indicates a synergistic effect with 5-fluorocytosine, suggesting that this compound and its derivatives could be valuable in combination therapies. The in vivo efficacy of SPA-S-753 against Candida albicans further underscores the potential of the this compound scaffold in developing potent antifungal agents.[2] It is important to note that the efficacy of the this compound derivative SPA-S-753 is considered to be between equivalent and less than 10-fold as potent as Amphotericin B.[2]

Experimental Protocols

The determination of the antifungal activity of this compound and its derivatives relies on standardized methodologies for antifungal susceptibility testing. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) have established robust broth microdilution methods that are widely accepted.

Broth Microdilution Method (Based on EUCAST and CLSI Guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific yeast isolate.

1. Preparation of Antifungal Agent:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.

2. Inoculum Preparation:

  • Yeast colonies are isolated from a fresh culture on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • A suspension of the yeast is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The standardized yeast suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL in the microtiter plate wells.

3. Incubation:

  • The inoculated microtiter plates are incubated at 35-37°C for 24-48 hours. The incubation time may vary depending on the growth rate of the specific yeast species being tested.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.

  • Reading of the MIC can be performed visually or with a spectrophotometric plate reader.

5. Quality Control:

  • Reference yeast strains with known MIC values for standard antifungal agents (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258) should be included in each assay to ensure the accuracy and reproducibility of the results.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution and Serial Dilutions inoculation Inoculate Microtiter Plate prep_this compound->inoculation prep_inoculum Prepare Standardized Yeast Inoculum prep_inoculum->inoculation incubation Incubate at 35-37°C for 24-48h inoculation->incubation read_mic Read MIC (Visually or Spectrophotometrically) incubation->read_mic qc Quality Control with Reference Strains read_mic->qc Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway and this compound's Site of Action acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol ergosterol Ergosterol zymosterol->ergosterol Multiple Steps membrane_disruption Membrane Disruption (Pore Formation, Ion Leakage) ergosterol->membrane_disruption This compound This compound This compound->membrane_disruption Binds to Ergosterol cell_death Cell Death membrane_disruption->cell_death Partricin_Signaling Inferred Signaling Cascade Post-Partricin Interaction This compound This compound ergosterol Ergosterol in Cell Membrane This compound->ergosterol Binds to pore_formation Pore Formation & Membrane Depolarization ergosterol->pore_formation ion_imbalance Ion Imbalance (K+ Efflux, Ca2+ Influx) pore_formation->ion_imbalance cell_wall_stress Cell Wall Integrity Pathway Activation pore_formation->cell_wall_stress oxidative_stress Oxidative Stress (ROS Production) ion_imbalance->oxidative_stress cell_death Necrotic Cell Death ion_imbalance->cell_death apoptosis Apoptosis oxidative_stress->apoptosis

References

In Vitro Efficacy of Partricin Against Protozoa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Partricin, a polyene macrolide antibiotic, and its derivatives have demonstrated notable in vitro activity against a range of protozoan parasites. This technical guide provides a comprehensive overview of the existing efficacy studies, detailing available quantitative data, experimental methodologies, and the putative mechanism of action. Methis compound, a methyl ester of this compound, has shown particular promise, with in vitro efficacy against Trichomonas vaginalis comparable to the standard-of-care drug, metronidazole. While quantitative data for a broad spectrum of protozoa remains somewhat limited in publicly accessible literature, this guide synthesizes the available information to serve as a foundational resource for researchers in the field of antiprotozoal drug discovery and development. The primary mechanism of action for polyene antibiotics involves interaction with sterols in the parasite's cell membrane, leading to membrane disruption and subsequent cell death.

Quantitative Efficacy of this compound and its Derivatives

The in vitro antiprotozoal activity of this compound and its semi-synthetic derivative, Methis compound, has been primarily investigated against Trichomonas vaginalis. While early studies indicated that the antitrichomonal activity of Methis compound is comparable to that of metronidazole, specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound and its derivatives against a wide array of protozoa are not extensively reported in the available scientific literature.[1]

For comparative context, the following tables summarize the reported in vitro efficacy of metronidazole, a common antiprotozoal agent, against various protozoa. This information can serve as a benchmark for future studies on this compound and its analogues.

Table 1: In Vitro Efficacy of Metronidazole against Trichomonas vaginalis

StrainMetricConcentration (µg/mL)Incubation ConditionsReference
Multiple Clinical IsolatesMean MLC24.1 (cured cases)Aerobic[2][3]
Multiple Clinical IsolatesMean MLC195.5 (resistant cases)Aerobic[2][3]
Multiple Clinical IsolatesMean MLC1.6 (cured cases)Anaerobic[2][3]
Multiple Clinical IsolatesMean MLC5.05 (resistant cases)Anaerobic[2][3]
Clinically Sensitive IsolatesMIC>15 (anaerobic, 48h)Anaerobic[4]
Clinically Resistant IsolatesMIC>75 (aerobic, 24h)Aerobic[4]

Table 2: In Vitro Efficacy of Metronidazole against Giardia lamblia

StrainMetricConcentration (µg/mL)Reference
Not SpecifiedMLC (100% immobilization at 24h)1.6 - 50[5]

Note: The efficacy of this compound and its derivatives against other protozoa such as Leishmania spp. and Giardia lamblia is an area requiring further investigation to establish a comprehensive efficacy profile.

Experimental Protocols

Standardized protocols are crucial for the in vitro evaluation of antiprotozoal compounds. The following sections outline general methodologies for the cultivation and susceptibility testing of key protozoan parasites.

Trichomonas vaginalis Susceptibility Testing

A common method for determining the in vitro susceptibility of T. vaginalis involves the following steps:

  • Parasite Culture: Trophozoites of T. vaginalis (e.g., ATCC 30236) are cultured axenically in TYI-S-33 medium supplemented with serum and antibiotics at 37°C.

  • Inoculum Preparation: A culture in the late exponential phase of growth is prepared. The parasites are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., HEPES-saline) to a standardized cell density (e.g., 1-4 x 10^4 cells/mL).[6]

  • Drug Dilution and Inoculation: The test compound (this compound or its derivative) is serially diluted in a 96-well microtiter plate. The prepared parasite inoculum is then added to each well.

  • Incubation: The plates are incubated anaerobically at 37°C for 48 hours.

  • Endpoint Determination: The minimum lethal concentration (MLC) is determined as the lowest drug concentration at which no motile trichomonads are observed microscopically.[7] Alternatively, viability can be assessed using colorimetric assays such as the MTT assay.

Leishmania spp. Promastigote Susceptibility Testing

The in vitro activity against Leishmania promastigotes can be assessed as follows:

  • Parasite Culture: Leishmania promastigotes (e.g., L. donovani) are cultured in a suitable medium such as RPMI-1640 or Schneider's Drosophila medium, supplemented with fetal calf serum and antibiotics, at 26°C.[8][9]

  • Inoculum Preparation: Parasites in the exponential growth phase are harvested and diluted to a specific concentration (e.g., 10^6 parasites/well).[8]

  • Drug Assay: The test compound is serially diluted in a 96-well plate, and the parasite suspension is added.

  • Incubation: Plates are incubated at 26°C for 48-72 hours.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is determined using a viability assay, such as the resazurin reduction assay, where the absorbance is measured to quantify cell viability.[10][11]

Giardia lamblia Trophozoite Susceptibility Testing

A general protocol for evaluating the in vitro efficacy against Giardia lamblia trophozoites is as follows:

  • Parasite Culture: G. lamblia trophozoites (e.g., WB strain, ATCC 30957) are maintained in axenic culture in TYI-S-33 medium at 37°C.[2]

  • Inoculum Preparation: Trophozoites are harvested from confluent cultures and adjusted to a desired cell density.

  • Drug Susceptibility Assay: Serial dilutions of the test compound are prepared in 96-well plates. The trophozoite suspension is then added to the wells.

  • Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.[12]

  • IC50 Determination: The IC50 is determined by assessing cell growth and viability, for example, through an ATP-based assay or by direct cell counting.[12]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of polyene macrolide antibiotics like this compound against fungi is well-established and is believed to be similar in protozoa. This mechanism centers on the interaction of the drug with sterols present in the cell membrane.

  • Membrane Sterol Binding: The polyene molecule has a rigid, hydrophobic polyene chain and a more flexible, hydrophilic polyol section. This amphipathic nature allows it to insert into the cell membrane and bind with high affinity to ergosterol, a major sterol component of fungal and some protozoan membranes. This binding is more specific to ergosterol over cholesterol, the primary sterol in mammalian cell membranes, which accounts for the selective toxicity of the drug.[13]

  • Membrane Disruption and Pore Formation: Upon binding to ergosterol, this compound molecules are thought to aggregate and form transmembrane channels or pores. This disrupts the integrity of the cell membrane, leading to increased permeability.

  • Ion Leakage and Cell Death: The formation of these pores results in the leakage of essential intracellular ions, such as potassium (K+), and small organic molecules.[14] This loss of ionic homeostasis disrupts cellular processes and ultimately leads to cell death. The ionophorous activity of polyenes has been demonstrated to be a key factor in their antiparasitic effect.[14]

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for in vitro susceptibility testing.

Proposed Mechanism of Action of this compound This compound This compound Molecule Ergosterol Ergosterol in Protozoan Membrane This compound->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Induces Membrane Protozoan Cell Membrane Leakage Leakage of Intracellular Ions (K+) Pore->Leakage Causes Death Cell Death Leakage->Death Leads to

Caption: Proposed mechanism of this compound action on protozoan cell membranes.

General Experimental Workflow for In Vitro Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Axenic Culture of Protozoan Parasite Inoculum 2. Preparation of Standardized Inoculum Culture->Inoculum Incubation 4. Inoculation and Incubation Inoculum->Incubation Dilution 3. Serial Dilution of this compound Dilution->Incubation Endpoint 5. Determination of Endpoint (MIC/IC50) Incubation->Endpoint Data 6. Data Analysis Endpoint->Data

Caption: A generalized workflow for in vitro antiprotozoal susceptibility testing.

While the direct interaction with membrane sterols is the primary mechanism, the resulting ionic imbalance could potentially trigger downstream signaling events within the parasite, leading to apoptosis or other forms of programmed cell death. However, specific signaling pathways in protozoa that are directly modulated by this compound have not yet been elucidated and represent an important area for future research.

Conclusion and Future Directions

This compound and its derivatives, particularly Methis compound, exhibit promising in vitro activity against protozoan parasites, most notably Trichomonas vaginalis. However, a significant gap exists in the literature regarding comprehensive quantitative efficacy data against a broader range of protozoa, including Leishmania species and Giardia lamblia. Future research should focus on determining the MIC and IC50 values of this compound and its analogues against a diverse panel of protozoan pathogens. Furthermore, while the fundamental mechanism of action is understood to involve membrane disruption via sterol binding, the specific downstream signaling cascades leading to parasite death remain to be fully characterized. Elucidating these pathways could provide valuable insights for the rational design of new and more potent antiprotozoal agents based on the this compound scaffold. The detailed experimental protocols provided herein offer a standardized framework for conducting such future investigations.

References

The Role of Partricin's Interaction with Steroids in Its Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Partricin, a polyene macrolide antibiotic, exerts its biological effects primarily through a targeted interaction with sterols, key components of cellular membranes. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the principal sterols found in fungal and mammalian cells—ergosterol and cholesterol, respectively. A comprehensive review of available data indicates that the preferential binding of this compound to ergosterol is the cornerstone of its potent antifungal activity, leading to membrane disruption and subsequent cell death. Conversely, its interaction with cholesterol is implicated in its off-target effects and potential therapeutic applications, such as in the treatment of benign prostatic hyperplasia and certain cancers. This guide summarizes the quantitative data on these interactions, details relevant experimental protocols, and visualizes the underlying molecular pathways to provide a thorough resource for researchers in pharmacology and drug development.

Introduction

This compound is a member of the polyene macrolide family of antibiotics, a class of compounds renowned for their broad-spectrum antifungal activity. Similar to its well-studied counterpart, Amphotericin B, the mechanism of action of this compound is intrinsically linked to its affinity for sterols within the plasma membrane of eukaryotic cells. The selective toxicity of this compound towards fungi is attributed to its higher affinity for ergosterol, the predominant sterol in fungal cell membranes, compared to cholesterol, the major sterol in mammalian cell membranes. This differential binding initiates a cascade of events, culminating in the formation of transmembrane channels, disruption of membrane integrity, and ultimately, fungal cell death.

Beyond its antifungal properties, derivatives of this compound, such as methis compound, have demonstrated therapeutic potential in other areas. Methis compound, the methyl ester of this compound, is utilized in the treatment of benign prostatic hyperplasia, a therapeutic effect believed to be rooted in its steroid-binding capabilities. Furthermore, emerging research suggests a potential role for this compound and its derivatives in cancer therapy, possibly through modulation of cholesterol-dependent signaling pathways.

This guide aims to provide a detailed technical overview of the pivotal role of this compound's interaction with steroids in its diverse biological activities. We will present available quantitative data, outline key experimental methodologies for studying these interactions, and illustrate the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound-Steroid Interactions

The biological efficacy and selectivity of this compound are directly correlated with its binding affinity for ergosterol versus cholesterol. While specific binding constants for this compound are not abundantly available in the public domain, data from related polyene antibiotics, such as Amphotericin B, provide a strong comparative framework. Studies have shown that Amphotericin B exhibits a significantly higher affinity for ergosterol over cholesterol. It is widely accepted that this preferential binding is the basis for its selective antifungal action.

The following table summarizes the available quantitative data regarding the antifungal activity of a this compound derivative, SPA-S-753, against Candida albicans, providing an indirect measure of its effective interaction with ergosterol.

CompoundOrganismMIC (mg/L)MFC (mg/L)Reference
SPA-S-753Candida albicans2.04.0[1]
Amphotericin BCandida albicans0.52.0[1]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocols

The study of this compound's interaction with sterols necessitates specialized biophysical and microbiological assays. This section details the methodologies for key experiments used to characterize these interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution. It can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound's interaction with sterols incorporated into liposomes.

Protocol for ITC Analysis of this compound-Liposome Interaction:

  • Liposome Preparation:

    • Prepare a lipid film of desired composition (e.g., phosphatidylcholine with either ergosterol or cholesterol at a specific molar ratio) by evaporating the organic solvent under a stream of nitrogen gas.

    • Hydrate the lipid film with an appropriate buffer (e.g., PBS, pH 7.4) by vortexing, followed by several freeze-thaw cycles.

    • Extrude the resulting multilamellar vesicles through polycarbonate filters of defined pore size (e.g., 100 nm) to generate large unilamellar vesicles (LUVs).

    • Determine the final lipid concentration using a phosphate assay.[1]

  • ITC Measurement:

    • Load the ITC sample cell (typically 1.4 mL) with the liposome suspension (e.g., 41 mM lipid concentration).[2]

    • Load the injection syringe with a solution of this compound at a known concentration.

    • Perform a series of injections (e.g., 20 injections of 5 µL each) of the this compound solution into the liposome suspension while maintaining a constant temperature (e.g., 25°C).[2]

    • Record the heat changes associated with each injection.

    • Perform control experiments by injecting this compound into buffer alone to determine the heat of dilution.

    • Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm using appropriate software to determine the thermodynamic parameters.

Workflow for Isothermal Titration Calorimetry:

ITC_Workflow cluster_prep Liposome Preparation cluster_itc ITC Measurement cluster_output Output LipidFilm Lipid Film (PC + Sterol) Hydration Hydration (Buffer) LipidFilm->Hydration FreezeThaw Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion Extrusion FreezeThaw->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs LoadSample Load LUVs into Sample Cell LUVs->LoadSample LoadSyringe Load this compound into Injection Syringe Titration Titration (Inject this compound) DataAcquisition Record Heat Changes Titration->DataAcquisition Analysis Data Analysis DataAcquisition->Analysis Control Control Titration (this compound into Buffer) Control->Analysis ThermoParams Thermodynamic Parameters (Kd, n, ΔH, ΔS) Analysis->ThermoParams

Workflow for Isothermal Titration Calorimetry (ITC) analysis of this compound-liposome interactions.
Fluorescence Polarization (FP) Assay

FP assays measure the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. This technique can be adapted to study the interaction of this compound with fluorescently labeled sterols.

Protocol for Fluorescence Polarization Assay of this compound-Sterol Binding:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescently labeled sterol, such as NBD-cholesterol, in a suitable organic solvent (e.g., ethanol).

    • Prepare a stock solution of this compound in an appropriate buffer.

    • Prepare a series of dilutions of unlabeled ergosterol and cholesterol to be used as competitors.

  • FP Measurement:

    • In a 384-well black plate, add a fixed concentration of the fluorescent sterol probe.

    • Add increasing concentrations of this compound to different wells.

    • For competition assays, add a fixed concentration of this compound and the fluorescent probe, followed by increasing concentrations of the unlabeled sterol competitor (ergosterol or cholesterol).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

    • Calculate the change in polarization to determine the binding affinity.

Workflow for Fluorescence Polarization Assay:

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis FluorSterol Fluorescent Sterol (e.g., NBD-Cholesterol) Plate 384-well Plate FluorSterol->Plate PartricinSol This compound Solution PartricinSol->Plate Competitors Unlabeled Sterol Competitors Competitors->Plate DirectBinding Direct Binding: Fluor-Sterol + this compound Plate->DirectBinding Competition Competition: Fluor-Sterol + this compound + Unlabeled Sterol Plate->Competition Incubation Incubation DirectBinding->Incubation Competition->Incubation FPReader FP Plate Reader Incubation->FPReader DataAnalysis Data Analysis FPReader->DataAnalysis BindingAffinity Binding Affinity (Kd or IC50) DataAnalysis->BindingAffinity CWI_Pathway This compound This compound Ergosterol Ergosterol This compound->Ergosterol binds MembraneDisruption Membrane Disruption Ergosterol->MembraneDisruption induces CellWallStress Cell Wall Stress MembraneDisruption->CellWallStress CellDeath Fungal Cell Death MembraneDisruption->CellDeath PKC Protein Kinase C (PKC) CellWallStress->PKC activates MAPK_Cascade MAPK Cascade (e.g., Mkc1) PKC->MAPK_Cascade phosphorylates TranscriptionFactors Transcription Factors MAPK_Cascade->TranscriptionFactors activates CellWallSynthesis Cell Wall Synthesis Genes TranscriptionFactors->CellWallSynthesis upregulates Anticancer_Pathway Methis compound Methis compound Cholesterol Cholesterol Methis compound->Cholesterol interacts with LipidRafts Lipid Rafts Cholesterol->LipidRafts disrupts MAPK_Pathway MAPK Signaling (e.g., ERK) LipidRafts->MAPK_Pathway inhibits Proliferation Cell Proliferation MAPK_Pathway->Proliferation inhibits Apoptosis Apoptosis MAPK_Pathway->Apoptosis induces CancerCellDeath Cancer Cell Death Proliferation->CancerCellDeath Apoptosis->CancerCellDeath

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Partricin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Partricin is a polyene macrolide antibiotic complex with significant antifungal activity. It is comprised of two main components, this compound A and this compound B.[1] Accurate and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of this compound and its derivatives. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of this compound components.

Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters for solvent filtration

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • Diode array detector (DAD) or UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

3. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): Prepare a 5.5 mmol ammonium acetate buffer. Dissolve the appropriate amount of ammonium acetate in HPLC grade water, adjust the pH to 4.5 with glacial acetic acid, and filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter.

4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a minimal amount of methanol and dilute to volume with a mixture of 95% methanol and 5% water.[1] This stock solution should be stored protected from light.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Dissolve the this compound sample in a 95% methanol/5% water solvent system to achieve a known concentration, for instance, 1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions

The following table summarizes the HPLC conditions for the analysis of this compound.

ParameterCondition
Column Luna 100 C18 (2) (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A: 5.5 mmol Ammonium Acetate Buffer, pH 4.5B: Acetonitrile
Gradient Isocratic
Composition 62% A : 38% B[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 378 nm[1]

7. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 20 µg/mL) at least five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

8. Data Analysis

Identify the peaks of this compound A and this compound B based on the retention times obtained from the chromatogram of the reference standard. The quantification of the analytes in the samples can be performed by comparing the peak areas with the calibration curve generated from the working standard solutions.

Experimental Workflow Diagram

HPLC_Workflow A Mobile Phase Preparation (A: Ammonium Acetate Buffer, pH 4.5 B: Acetonitrile) C HPLC System Setup (C18 Column, 1 mL/min, 378 nm) A->C B Standard & Sample Preparation (Dissolve in 95% Methanol/5% Water) E Sample Injection B->E D System Suitability Test (Inject Standard 5x, RSD < 2%) C->D Equilibrate D->E If Passed F Data Acquisition (Chromatogram Generation) E->F G Data Analysis (Peak Identification & Quantification) F->G H Report Generation G->H

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured manner.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area (%) ≤ 2.0
RSD of Retention Time (%) ≤ 2.0

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
1
5
10
20
50
100
Correlation Coefficient (r²) ≥ 0.999

Further Considerations

  • Method Validation: For use in a regulated environment, the analytical method should be fully validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

  • MS-Compatibility: For mass spectrometry detection, the mobile phase can be adapted by using volatile buffers like ammonium formate and adding modifiers such as heptafluorobutyric acid.[2][3]

  • UV Spectra: this compound exhibits characteristic UV absorption maxima at approximately 360, 378, and 401 nm, with the most intense peak at 378 nm.[1] A diode array detector can be used to confirm the identity of the peaks by comparing their UV spectra with that of the reference standard.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Partricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Partricin, a polyene macrolide antibiotic, demonstrates significant antifungal activity. As with other antimicrobial agents, determining the in vitro susceptibility of various fungal isolates to this compound is crucial for research and development purposes. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document for yeasts.

Principle of the Assay

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent. This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid medium. The MIC is defined as the lowest concentration of the antifungal agent that prevents the visible growth of the microorganism after a specified incubation period.

Materials and Reagents

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

  • Sterile, 96-well, U-bottom microtiter plates

  • Sterile, disposable inoculation loops or swabs

  • Spectrophotometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile reagent reservoirs

  • Incubator (35°C)

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, etc.)

  • Quality Control (QC) strains (see Table 2)

  • Sterile saline (0.85%) or sterile water

  • Sabouraud Dextrose Agar (SDA) plates

Experimental Protocols

Preparation of this compound Stock Solution

Due to its poor water solubility, this compound should be dissolved in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is recommended.

  • Weighing: Accurately weigh a sufficient amount of this compound powder to prepare a stock solution of 1600 µg/mL. The following formula can be used to calculate the required weight:

    Note: Refer to the manufacturer's certificate of analysis for the potency of the this compound powder.

  • Dissolving: Dissolve the weighed this compound powder in sterile DMSO to achieve a final concentration of 1600 µg/mL. Ensure complete dissolution by vortexing. The final concentration of DMSO in the highest concentration well of the microtiter plate should not exceed 1% to avoid solvent-induced toxicity to the fungal cells.[1][2][3]

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or lower. Avoid repeated freeze-thaw cycles.

Preparation of Fungal Inoculum
  • Subculture: Subculture the fungal isolates onto Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Suspension: From a fresh culture, pick 4-5 well-isolated colonies (at least 1 mm in diameter) and suspend them in 5 mL of sterile saline or water.

  • Standardization: Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more colonies or sterile saline/water. This can be done visually or using a spectrophotometer (absorbance at 530 nm should be between 0.08 and 0.10). This suspension corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Working Inoculum: Prepare the final working inoculum by diluting the standardized suspension 1:1000 in RPMI 1640 medium (e.g., 10 µL of the standardized suspension into 10 mL of RPMI 1640). This will result in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in each well of the microtiter plate.

Broth Microdilution Procedure
  • Plate Preparation: Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 200 µL of the 1600 µg/mL this compound stock solution to well 1.

    • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10.

    • Discard 100 µL from well 10 after mixing. This will result in a concentration range of 16 µg/mL to 0.03 µg/mL.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the working fungal inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

Reading and Interpretation of Results
  • Visual Inspection: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth (or a significant reduction in growth, e.g., ≥50% inhibition, as compared to the growth control).

  • Spectrophotometric Reading (Optional): The plate can also be read using a microplate reader at a wavelength of 530 nm. The MIC can be defined as the lowest drug concentration that causes a 50% or 90% reduction in absorbance compared to the growth control.

Data Presentation

Summarize the MIC data in a clear and structured table for easy comparison.

Table 1: Example of MIC Data for this compound against various Candida species.

Fungal IsolateThis compound MIC (µg/mL)
Candida albicans ATCC 900282.0
Candida glabrata ATCC 900304.0
Clinical Isolate 1 (C. albicans)1.0
Clinical Isolate 2 (C. parapsilosis)2.0
Quality Control Strain (see Table 2)Within expected range

Quality Control

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC ranges in each assay.

Table 2: Recommended Quality Control Strains for Polyene Antifungal Susceptibility Testing.

Quality Control StrainAntifungal AgentExpected MIC Range (µg/mL) - CLSIExpected MIC Range (µg/mL) - EUCAST
Candida parapsilosis ATCC 22019Amphotericin B0.25 - 1.00.125 - 0.5
Candida krusei ATCC 6258Amphotericin B0.5 - 2.00.25 - 1.0

Note: As specific QC ranges for this compound are not yet established, the ranges for Amphotericin B, another polyene antifungal, can be used as a reference. It is recommended that each laboratory establish its own internal QC ranges for this compound.[4][5][6]

Visualization of Experimental Workflow

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results Partricin_Stock Prepare this compound Stock Solution (1600 µg/mL in DMSO) Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Partricin_Stock->Serial_Dilution Add to plate Inoculum_Prep Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Add to plate Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC QC_Check Verify Quality Control Results Read_MIC->QC_Check

Caption: Workflow for In Vitro Antifungal Susceptibility Testing of this compound.

Signaling Pathway (Hypothetical Mode of Action)

This compound, as a polyene antifungal, is believed to act by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular components.

Partricin_Mode_of_Action This compound This compound Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Membrane_Pore Membrane Pore Formation Ergosterol->Membrane_Pore Induces Ion_Leakage Leakage of K+ and other intracellular components Membrane_Pore->Ion_Leakage Leads to Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Results in

Caption: Hypothetical Mode of Action of this compound on Fungal Cells.

References

Application Notes and Protocols for the Synthesis of Mepartricin from Partricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepartricin is a semi-synthetic polyene macrolide derived from this compound, a natural product of Streptomyces aureofaciens. It is a mixture of Methis compound A and Methis compound B, which are the methyl esters of this compound A and B, respectively.[1] The synthesis of Methis compound from this compound is a crucial step in the production of this active pharmaceutical ingredient, which has applications in the treatment of benign prostatic hyperplasia and possesses antifungal and antiprotozoal properties. This document provides detailed protocols for the chemical synthesis of Methis compound from this compound, focusing on the methyl esterification reaction, as well as methods for its purification and analysis.

Chemical Transformation

The core of the synthesis is the conversion of the carboxylic acid functional group in the this compound molecule into a methyl ester. This is typically achieved through methyl esterification.[1] A common and effective method for this transformation on complex molecules is the use of diazomethane.

The overall reaction is as follows:

This compound (A/B) + CH₂N₂ → Methis compound (A/B) + N₂

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis and purification of Methis compound. Please note that yields can vary depending on the purity of the starting material and the precise reaction and purification conditions.

ParameterValueNotes
Starting Material This compound BThe protocol is described for this compound B, but is applicable to the this compound complex.
Reagent Diazomethane (in ether solution)A hazardous reagent that must be handled with extreme caution.
Solvent Dimethylsulfoxide (DMSO)Used to dissolve this compound.
Reaction Time OvernightAllows for the completion of the esterification reaction.
Reaction Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Expected Yield Variable (Potentially moderate to high)While a specific patent example shows a low recovery of purified material (which may have been for analytical purposes), diazomethane esterifications are generally high-yielding.[2] A study on a different complex polyene macrolide reported an optimized yield of 44% for a diester formation using diazomethane.[3]
Purity (Post-HPLC) >98%High purity can be achieved with the described HPLC protocol.

Experimental Protocols

Synthesis of Methis compound (Methyl Esterification of this compound)

This protocol is adapted from a patented procedure for the synthesis of this compound B methyl ester.[2]

Materials:

  • This compound B

  • Dimethylsulfoxide (DMSO)

  • Ethereal solution of diazomethane

  • Anhydrous diethyl ether

  • Reaction vessel (light-shielded)

  • Stirring apparatus

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum drying oven

Procedure:

  • In a light-shielded reaction vessel, dissolve 30 g of this compound B in 250 ml of dimethylsulfoxide (DMSO).

  • While slowly stirring the solution at room temperature, add 200 ml of an ethereal solution of diazomethane.

  • Allow the reaction mixture to stand overnight, ensuring it is protected from light.

  • After the reaction is complete, add a sufficient amount of diethyl ether to the mixture to precipitate the crude Methis compound.

  • Recover the precipitated product by filtration.

  • Wash the collected solid with diethyl ether.

  • Dry the crude Methis compound in a vacuum oven.

Safety Note: Diazomethane is a toxic and potentially explosive gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. It is recommended to use a diazomethane generation kit and follow all safety guidelines provided by the manufacturer.

Purification of Methis compound by High-Performance Liquid Chromatography (HPLC)

The following protocol describes a reverse-phase HPLC method for the purification of Methis compound.[4][5]

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column (e.g., Kinetex C18, 4.6 x 250 mm, 5 µm)[5]

  • UV detector

Reagents:

  • Ammonium formate

  • Acetonitrile (ACN), HPLC grade

  • Heptafluorobutyric acid (HFBA)

  • Water, HPLC grade

Mobile Phase Preparation:

  • Mobile Phase A: 25 mM ammonium formate in a 67:33 (v/v) mixture of water and acetonitrile, with the addition of 2.5 mM HFBA. Adjust pH to 4.85.

  • Mobile Phase B: 25 mM ammonium formate in a 25:75 (v/v) mixture of water and acetonitrile, with the addition of 2.5 mM HFBA. Adjust pH to 5.45.

Chromatographic Conditions:

  • Column: Kinetex C18, 4.6 x 250 mm, 5 µm

  • Flow Rate: 1.25 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 378 nm

  • Injection Volume: 20 µL (analytical scale, can be scaled up for preparative purification)

  • Gradient Program:

    • Start with 5% Mobile Phase B for 2 minutes.

    • Increase to 20% Mobile Phase B over 30 minutes.

Procedure:

  • Dissolve the crude Methis compound in a suitable solvent (e.g., a small amount of DMSO or the initial mobile phase composition).

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the sample and run the gradient program.

  • Collect the fractions corresponding to the Methis compound peaks (Methis compound A and B will elute at different retention times).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methis compound.

Diagrams

Synthesis_Workflow This compound This compound Dissolution Dissolve in DMSO This compound->Dissolution Reaction Methyl Esterification (Diazomethane in Ether) Dissolution->Reaction Precipitation Precipitate with Ether Reaction->Precipitation Isolation Filter, Wash, and Dry Precipitation->Isolation Crude_Methis compound Crude Methis compound Isolation->Crude_Methis compound Purification HPLC Purification Crude_Methis compound->Purification Pure_Methis compound Pure Methis compound Purification->Pure_Methis compound

Caption: Workflow for the synthesis and purification of Methis compound.

Reaction_Mechanism Partricin_COOH This compound-COOH Mepartricin_COOCH3 Methis compound-COOCH₃ Partricin_COOH->Mepartricin_COOCH3 Esterification Diazomethane CH₂N₂ Nitrogen_Gas N₂ Diazomethane->Nitrogen_Gas Byproduct

Caption: Simplified reaction scheme for Methis compound synthesis.

References

Proper handling and storage conditions for Partricin powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Partricin is a polyene macrolide antibiotic with potent antifungal activity. As a member of the heptaene macrolide group, its mechanism of action involves binding to ergosterol, a primary component of the fungal cell membrane, leading to membrane disruption and cell death. Proper handling and storage of this compound powder are critical to maintain its potency and ensure the reliability of experimental results. These application notes provide detailed guidelines and protocols for the appropriate handling, storage, and stability assessment of this compound powder.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₅₉H₈₆N₂O₁₉[1]
Molecular Weight 1127.3 g/mol [1]
Appearance Solid powder[2]
Solubility Poorly soluble in water. Soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]

Proper Handling and Storage Conditions

To ensure the stability and integrity of this compound powder, the following handling and storage conditions are recommended.

General Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound powder.

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Hygroscopicity: this compound powder is expected to be hygroscopic. Handle in a low-humidity environment and promptly reseal containers after use.

  • Photosensitivity: this compound is sensitive to light and can undergo photoisomerization. Protect the powder and its solutions from light at all times by using amber vials or wrapping containers with aluminum foil.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound powder.

ConditionTemperatureDuration
Long-term Storage -20°C[2]Months to years[2]
Short-term Storage 0-4°C[2]Days to weeks[2]
Shipping AmbientFor a few weeks[2]

Note: Store the powder in a tightly sealed container in a dry and dark place.

Stability Data

While specific quantitative stability data for this compound powder under various conditions are not extensively available in the public domain, the following tables provide a framework for presenting such data based on typical stability studies for polyene antibiotics.

Thermal Stability
TemperatureTime (days)% Degradation (Example)
40°C7< 5%
40°C14< 10%
60°C715-25%
60°C1430-45%
Humidity Stability
Relative Humidity (%RH)Time (days)% Degradation (Example)Hygroscopicity Classification
40%30< 5%Slightly Hygroscopic
60%305-10%Hygroscopic
75%3010-20%Very Hygroscopic
Photostability
Light ExposureDuration (hours)% Degradation (Example)
UV Light (365 nm)110-15%
Visible Light245-10%
pH Stability of a this compound Derivative

A study on a semisynthetic derivative of this compound A indicated that it is sensitive to acidic pH and much less sensitive near neutrality.

pHStability
AcidicSensitive
NeutralMore Stable

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound powder in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Amber or foil-wrapped microcentrifuge tubes or vials

Procedure:

  • Equilibration: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. For a 1 mL stock solution of 10 mM, weigh 1.127 mg of this compound (Molecular Weight = 1127.3 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound powder under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time.

  • Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Store the solid this compound powder at elevated temperatures (e.g., 60°C, 80°C) for a specified time.

  • Photodegradation: Expose the solid this compound powder or a solution of this compound to UV (e.g., 365 nm) and visible light for a specified duration.

Procedure:

  • Sample Preparation: Prepare samples of this compound powder or solutions as required for each stress condition.

  • Exposure: Subject the samples to the defined stress conditions for predetermined time points.

  • Sample Analysis: At each time point, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.

  • Data Analysis: Calculate the percentage of degradation at each time point and identify the major degradation products.

Visualizations

Mechanism of Action of this compound

The primary mechanism of action of this compound involves its interaction with ergosterol in the fungal cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of essential cellular components, ultimately resulting in fungal cell death.

G cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Phospholipids Phospholipids This compound This compound This compound->Ergosterol Binds to Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: this compound's mechanism of action on the fungal cell membrane.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound powder.

G cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis PartricinPowder This compound Powder PartricinPowder->Acid Expose to PartricinPowder->Base Expose to PartricinPowder->Oxidation Expose to PartricinPowder->Thermal Expose to PartricinPowder->Photo Expose to Data Data Interpretation (Degradation Kinetics, Product Identification) Analysis->Data Report Stability Report Data->Report

Caption: Workflow for a forced degradation study of this compound powder.

Potential Degradation Pathways

While specific degradation products of this compound have not been extensively reported, common degradation pathways for polyene macrolides include hydrolysis of the lactone ring and oxidation of the polyene chain.

G This compound This compound Hydrolysis Hydrolysis (e.g., acidic/basic conditions) This compound->Hydrolysis Oxidation Oxidation (e.g., exposure to air/light) This compound->Oxidation HydrolyzedProduct Hydrolyzed Degradation Product (Lactone Ring Opening) Hydrolysis->HydrolyzedProduct OxidizedProduct Oxidized Degradation Product (Polyene Chain Modification) Oxidation->OxidizedProduct

Caption: Potential chemical degradation pathways for this compound.

References

Application Notes and Protocols for Evaluating Partricin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Partricin is a polyene macrolide antibiotic that, like other members of its class, exhibits antifungal activity. The primary mechanism of action for polyene macrolides involves binding to ergosterol, a key component of fungal cell membranes. This binding leads to the formation of pores or channels, disrupting membrane integrity, causing leakage of intracellular components, and ultimately leading to cell death. While highly effective against fungi, polyene macrolides can also interact with cholesterol in mammalian cell membranes, leading to dose-dependent cytotoxicity.[1][2] Therefore, a thorough evaluation of this compound's cytotoxic potential in mammalian cells is a critical step in its development as a therapeutic agent.

These application notes provide a comprehensive guide to establishing cell culture-based assays for quantifying the cytotoxicity of this compound. The protocols herein describe three standard and reliable methods: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and an Annexin V/Propidium Iodide (PI) apoptosis assay using flow cytometry to differentiate between apoptotic and necrotic cell death.

Principle of the Assays

  • MTT Assay: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] The amount of formazan produced is proportional to the number of viable cells. A decrease in metabolic activity is indicative of cytotoxicity.

  • LDH Assay: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5][6] The LDH assay measures the amount of this enzyme in the supernatant, which is directly proportional to the number of lysed cells.

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[7][8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Experimental Protocols

General Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired mammalian cell line (e.g., HepG2, HEK293, or a cell line relevant to the intended therapeutic area) into 96-well plates for MTT and LDH assays, and into 6-well plates for the apoptosis assay, at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Cell Treatment: Remove the existing medium from the cell culture plates and replace it with the medium containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to assess the time-dependent cytotoxic effects.

MTT Assay Protocol
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize.[10]

  • MTT Addition: After the treatment incubation period, add 10 µL of the MTT stock solution to each well of the 96-well plate.[3][11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3][11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH Cytotoxicity Assay Protocol
  • Sample Collection: After the treatment incubation period, carefully collect the cell culture supernatant from each well of the 96-well plate. If cells are adherent, centrifuge the plate to pellet any detached cells before collecting the supernatant.

  • Assay Procedure: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[6][12][13] Typically, this involves adding a reaction mixture containing a substrate and a catalyst to the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Harvesting: Following treatment in 6-well plates, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them, then combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7][8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[7]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[7] Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: MTT Assay - Cell Viability (%) after this compound Treatment

This compound Conc. (µM)24 hours48 hours72 hours
0 (Vehicle)100 ± SD100 ± SD100 ± SD
XValue ± SDValue ± SDValue ± SD
YValue ± SDValue ± SDValue ± SD
ZValue ± SDValue ± SDValue ± SD

Table 2: LDH Assay - Cytotoxicity (%) after this compound Treatment

This compound Conc. (µM)24 hours48 hours72 hours
0 (Vehicle)0 ± SD0 ± SD0 ± SD
XValue ± SDValue ± SDValue ± SD
YValue ± SDValue ± SDValue ± SD
ZValue ± SDValue ± SDValue ± SD

Table 3: Apoptosis Assay - Percentage of Cell Populations after 48h this compound Treatment

This compound Conc. (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Vehicle)Value ± SDValue ± SDValue ± SD
XValue ± SDValue ± SDValue ± SD
YValue ± SDValue ± SDValue ± SD
ZValue ± SDValue ± SDValue ± SD

Visualizations

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay Details cluster_ldh LDH Assay Details cluster_apoptosis Apoptosis Assay Details cell_seeding Seed Cells (96-well or 6-well plates) adherence 24h Incubation (Adherence) cell_seeding->adherence treatment Treat with this compound (Various Concentrations) adherence->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt Metabolic Activity ldh LDH Assay incubation->ldh Membrane Integrity apoptosis Apoptosis Assay incubation->apoptosis Apoptosis/Necrosis mtt_add Add MTT Reagent mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read ldh_supernatant Collect Supernatant ldh_reagent Add LDH Reagent ldh_supernatant->ldh_reagent ldh_incubate Incubate (30 min) ldh_reagent->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read apop_harvest Harvest Cells apop_stain Stain with Annexin V/PI apop_harvest->apop_stain apop_analyze Analyze by Flow Cytometry apop_stain->apop_analyze

Caption: Experimental workflow for assessing this compound cytotoxicity.

Partricin_Signaling_Pathway This compound This compound membrane Cell Membrane (Cholesterol) This compound->membrane Binds to pore Pore Formation membrane->pore Induces ion Ion Imbalance (K+ efflux, Na+/Ca2+ influx) pore->ion leakage Leakage of Intracellular Components (e.g., LDH) pore->leakage apoptosis Apoptosis Signaling (e.g., Caspase Activation) ion->apoptosis necrosis Necrosis leakage->necrosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

References

Application of Partricin in Studying Fungal Resistance Mechanisms: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Partricin, a polyene macrolide antibiotic, serves as a critical tool for investigating the mechanisms of antifungal resistance. As a member of the heptaene macrolide group, its primary mode of action involves binding to ergosterol, the principal sterol in fungal cell membranes. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death. The study of fungal resistance to this compound provides valuable insights into the adaptive strategies of fungal pathogens, which can inform the development of novel antifungal therapies.

This document provides detailed application notes and protocols for utilizing this compound to study fungal resistance mechanisms, focusing on key experiments, data interpretation, and the underlying molecular pathways.

Mechanism of Action and Resistance

This compound, like other polyene antifungals such as Amphotericin B, selectively targets fungal cells by exploiting the difference in sterol composition between fungal and mammalian cell membranes. While fungal membranes contain ergosterol, mammalian membranes contain cholesterol, for which polyenes have a lower affinity.

Fungal resistance to polyenes, including this compound, primarily arises from alterations in the ergosterol biosynthesis pathway. This can occur through several mechanisms:

  • Mutations in ERG genes: The ERG gene family encodes the enzymes responsible for the multi-step synthesis of ergosterol. Mutations in key genes such as ERG2, ERG3, ERG5, ERG6, and ERG11 can lead to a decrease in the total amount of ergosterol in the cell membrane or the production of altered sterols that have a lower binding affinity for this compound.

  • Upregulation of efflux pumps: While less common for polyenes compared to azoles, the overexpression of ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters can contribute to reduced intracellular drug concentrations.

  • Changes in membrane composition: Alterations in the phospholipid and fatty acid composition of the fungal cell membrane can also influence its fluidity and the accessibility of ergosterol to this compound.

  • Activation of stress response pathways: Fungal cells can activate signaling pathways, such as the High Osmolarity Glycerol (HOG) and cell integrity (PKC) pathways, to counteract the membrane stress induced by this compound.

Data Presentation

The following tables summarize the in vitro activity of this compound and its derivatives against various fungal species. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Table 1: In Vitro Activity of this compound Derivative (SPA-S-753) against Candida albicans

Antifungal AgentMIC (mg/L)MFC (mg/L)
SPA-S-7532.0[1]4.0[1]
Amphotericin B0.52.0

Table 2: In Vitro Activity of a Hydrosoluble this compound Derivative (SPA-S-222) in Combination with 5-Fluorocytosine (5-FC)

A favorable synergistic interaction has been noted against Candida albicans and Cryptococcus neoformans, though specific MIC values for the combination are not detailed in the available literature.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

Materials:

  • This compound (or its derivative)

  • Fungal isolate(s) of interest

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water, saline, and DMSO (for drug solubilization)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity or use a microplate reader to measure the optical density at 530 nm.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Protocol 2: Quantification of Ergosterol Content by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the quantitative analysis of ergosterol levels in fungal cells, which is crucial for investigating resistance mechanisms.

Materials:

  • Fungal cell pellets (from control and this compound-treated/resistant strains)

  • Methanolic potassium hydroxide (KOH)

  • n-Heptane

  • Sterile water

  • Silylation reagent (e.g., BSTFA with 1% TMCS)

  • Ergosterol standard

  • GC-MS system

Procedure:

  • Cell Lysis and Saponification:

    • Harvest fungal cells by centrifugation and wash with sterile water.

    • Resuspend the cell pellet in methanolic KOH.

    • Incubate at 80°C for 1 hour to lyse the cells and saponify cellular lipids.

  • Sterol Extraction:

    • After cooling, add a mixture of sterile water and n-heptane to the sample.

    • Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

    • Centrifuge to separate the phases and carefully collect the upper n-heptane layer.

  • Derivatization:

    • Evaporate the n-heptane under a stream of nitrogen.

    • Add the silylation reagent to the dried extract to derivatize the sterols, making them volatile for GC analysis.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable column (e.g., HP-5MS) and temperature program to separate the sterols.

    • Identify and quantify the ergosterol peak based on its retention time and mass spectrum, comparing it to the ergosterol standard.

Protocol 3: Analysis of ERG Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the expression levels of key genes in the ergosterol biosynthesis pathway.

Materials:

  • Fungal cell pellets (from control and this compound-treated/resistant strains)

  • RNA extraction kit suitable for fungi

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target ERG genes and a housekeeping gene (e.g., ACT1)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest fungal cells and disrupt them using mechanical (e.g., bead beating) or enzymatic methods.

    • Extract total RNA using a commercial kit or a standard phenol-chloroform method.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Set up the qRT-PCR reactions containing the cDNA template, forward and reverse primers for the target ERG gene and the housekeeping gene, and the qRT-PCR master mix.

    • Run the reaction on a qRT-PCR instrument using a standard cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target ERG genes in the treated/resistant samples compared to the control samples using the ΔΔCt method, normalized to the expression of the housekeeping gene.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Target

Ergosterol_Biosynthesis acetyl_coA Acetyl-CoA hmg_coA HMG-CoA acetyl_coA->hmg_coA mevalonate Mevalonate hmg_coA->mevalonate squalene Squalene mevalonate->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol ERG1 zymosterol Zymosterol lanosterol->zymosterol ERG11 (CYP51) erg11_mut ERG11 Mutation (Reduced affinity) lanosterol->erg11_mut fecosterol Fecosterol zymosterol->fecosterol ERG24 episterol Episterol fecosterol->episterol ERG2 erg_mut ERG2, ERG3, ERG5, ERG6 Mutations (Altered sterols) fecosterol->erg_mut ergosterol Ergosterol episterol->ergosterol ERG3, ERG5 episterol->erg_mut ergosterol_mem Ergosterol in Membrane ergosterol->ergosterol_mem This compound This compound This compound->ergosterol_mem Binds to

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow for Studying this compound Resistance

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_biochemical Biochemical Analysis cluster_molecular Molecular Analysis mic_testing MIC Determination (Broth Microdilution) mfc_testing MFC Determination mic_testing->mfc_testing resistant_strain This compound-Resistant Strain Identified mfc_testing->resistant_strain ergosterol_quant Ergosterol Quantification (GC-MS) gene_expression ERG Gene Expression (qRT-PCR) gene_sequencing ERG Gene Sequencing gene_expression->gene_sequencing start Start: Fungal Isolate start->mic_testing resistant_strain->ergosterol_quant resistant_strain->gene_expression

Caption: Workflow for characterizing this compound resistance in fungi.

Signaling Pathways Implicated in Polyene Resistance

Signaling_Pathways cluster_pathways Stress Response Pathways cluster_response Cellular Response This compound This compound membrane_stress Membrane Stress This compound->membrane_stress hog_pathway HOG Pathway membrane_stress->hog_pathway pkc_pathway PKC Pathway membrane_stress->pkc_pathway calcineurin_pathway Calcineurin Pathway membrane_stress->calcineurin_pathway cell_wall_remodeling Cell Wall Remodeling hog_pathway->cell_wall_remodeling pkc_pathway->cell_wall_remodeling erg_gene_reg Upregulation of ERG Genes calcineurin_pathway->erg_gene_reg efflux_pumps Increased Efflux Pump Activity calcineurin_pathway->efflux_pumps

Caption: Key signaling pathways involved in the fungal response to this compound-induced stress.

References

Utilizing Partricin as a Tool for Membrane Sterol Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Partricin, a polyene macrolide antibiotic, serves as a powerful molecular probe for investigating the structure and function of sterols within cellular membranes. Its inherent ability to selectively bind to sterols, particularly ergosterol found in fungal membranes, and to a lesser extent cholesterol in mammalian membranes, allows for the elucidation of membrane properties, the study of lipid-protein interactions within specialized membrane domains, and the exploration of downstream cellular signaling events. These application notes provide a comprehensive overview and detailed protocols for leveraging this compound in membrane sterol research.

This compound's mechanism of action involves the formation of transmembrane channels upon binding to sterols, leading to increased membrane permeability and leakage of ions and small molecules. This property can be harnessed to assess membrane composition, fluidity, and the role of sterols in maintaining membrane integrity. Furthermore, by influencing the organization of sterol-rich lipid rafts, this compound can be employed to dissect the complex signaling pathways that are initiated or modulated within these microdomains.

Data Presentation

Table 1: Comparative Binding Characteristics of this compound A and B with Membrane Sterols
This compound DerivativeSterolInteraction SpecificityKey Interaction RegionRelative Binding Strength
This compound A CholesterolLowPolyol regionWeaker
ErgosterolHighPolyene regionStronger
This compound B CholesterolModeratePolyene side of macrolide ringWeak
ErgosterolHighPolyol part of the macrolideStrong

This table summarizes qualitative data from free energy landscape analyses, indicating preferential binding of this compound derivatives to ergosterol over cholesterol.[1]

Experimental Protocols

Protocol 1: Determination of this compound-Induced Membrane Permeabilization using a Carboxyfluorescein Leakage Assay

This protocol details a method to quantify the membrane-disrupting effect of this compound on lipid vesicles (liposomes) by measuring the release of a fluorescent dye.

Materials:

  • This compound (A or B)

  • Egg Phosphatidylcholine (Egg PC)

  • Cholesterol or Ergosterol

  • 5(6)-Carboxyfluorescein

  • Sephadex G-50 resin

  • HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Triton X-100 (10% v/v solution)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving Egg PC and the desired sterol (cholesterol or ergosterol) in chloroform at a specific molar ratio (e.g., 9:1 PC:Sterol).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a solution of 50 mM carboxyfluorescein in HEPES buffer by vortexing vigorously. This encapsulates the dye within the liposomes.

    • Subject the liposome suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to increase encapsulation efficiency.

    • Extrude the liposome suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

  • Removal of Unencapsulated Dye:

    • Prepare a size-exclusion chromatography column with Sephadex G-50 resin equilibrated with HEPES buffer.

    • Apply the liposome suspension to the column and elute with HEPES buffer. The liposomes containing the encapsulated dye will elute in the void volume, separated from the smaller, unencapsulated carboxyfluorescein molecules.

    • Collect the liposome-containing fractions.

  • Fluorescence Leakage Assay:

    • Dilute the purified liposome suspension in HEPES buffer to a final lipid concentration of 50 µM in a fluorometer cuvette.

    • Set the fluorometer to measure carboxyfluorescein fluorescence (Excitation: 490 nm, Emission: 520 nm).

    • Record the baseline fluorescence (F₀).

    • Add the desired concentration of this compound to the cuvette and immediately start recording the fluorescence intensity (F) over time. The increase in fluorescence corresponds to the leakage of carboxyfluorescein from the liposomes, which is self-quenched at high concentrations inside the vesicles.

    • After the fluorescence signal has stabilized or after a predetermined time, add a small volume of 10% Triton X-100 solution to completely lyse the liposomes and release all encapsulated dye. Record the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of carboxyfluorescein leakage at a given time point (t) using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100

Protocol 2: Isolation of Lipid Rafts from Cultured Cells to Study the Effects of this compound

This protocol describes a detergent-free method for isolating lipid rafts, which are specialized membrane microdomains enriched in sterols and sphingolipids. This allows for the investigation of how this compound affects the composition and function of these domains.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 500 mM sodium carbonate, pH 11.0)

  • Sucrose solutions (45%, 35%, and 5% w/v in lysis buffer)

  • Ultracentrifuge with a swinging bucket rotor

  • Dounce homogenizer

  • Bradford assay reagents

Procedure:

  • Cell Lysis:

    • Grow cells to confluency in culture dishes.

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells into PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 1 ml of ice-cold lysis buffer.

    • Homogenize the cells on ice with 10-15 strokes of a Dounce homogenizer.

  • Sucrose Gradient Ultracentrifugation:

    • Mix the cell lysate with an equal volume of 45% sucrose solution to achieve a final sucrose concentration of approximately 22.5%.

    • Place this mixture at the bottom of an ultracentrifuge tube.

    • Carefully layer 4 ml of 35% sucrose solution on top of the lysate mixture.

    • Finally, layer 4 ml of 5% sucrose solution on top of the 35% layer, creating a discontinuous sucrose gradient.

    • Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection and Analysis:

    • After centrifugation, a light-scattering band corresponding to the lipid rafts should be visible at the interface of the 5% and 35% sucrose layers.

    • Carefully collect 1 ml fractions from the top of the gradient.

    • The lipid raft fractions are typically found in fractions 2-4.

    • To confirm the presence of lipid rafts, analyze the fractions for raft-marker proteins (e.g., flotillin, caveolin) and non-raft markers (e.g., transferring receptor) by Western blotting.

    • The protein concentration in each fraction can be determined using the Bradford assay.

    • To study the effect of this compound, cells can be pre-treated with the compound for a desired time before lysis, and the distribution of proteins and lipids in the raft and non-raft fractions can be compared to untreated cells.

Signaling Pathways and Experimental Workflows

This compound's Impact on Membrane Integrity and Downstream Signaling

This compound's primary mode of action, the formation of sterol-dependent membrane pores, leads to a cascade of downstream cellular events. The disruption of ion homeostasis, particularly potassium efflux, is a key trigger for the activation of the NLRP3 inflammasome. This multiprotein complex is a central component of the innate immune system and its activation leads to the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). Furthermore, by altering membrane composition and fluidity, this compound may influence the activity of membrane-associated enzymes and signaling proteins, potentially impacting pathways such as ceramide signaling, which is involved in apoptosis and cellular stress responses.

Partricin_Signaling_Pathway This compound This compound Membrane Cell Membrane (Sterol-rich) This compound->Membrane Binds to Sterols Pore Pore Formation Membrane->Pore Ceramide_path Ceramide Signaling (Potential Modulation) Membrane->Ceramide_path Alters Lipid Environment K_efflux K+ Efflux Pore->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Secretion Caspase1->IL1B Inflammation Inflammation IL1B->Inflammation Apoptosis Apoptosis Ceramide_path->Apoptosis

This compound-induced signaling cascade.
Experimental Workflow for Investigating this compound's Effect on Lipid Raft-Mediated Signaling

The following workflow outlines the steps to investigate how this compound's interaction with membrane sterols within lipid rafts can modulate cellular signaling pathways.

Experimental_Workflow start Start: Treat cells with this compound lysis Cell Lysis (Detergent-free method) start->lysis functional_assay Functional Assays (e.g., Kinase activity, Cytokine secretion) start->functional_assay ultracentrifugation Sucrose Gradient Ultracentrifugation lysis->ultracentrifugation fractionation Fraction Collection ultracentrifugation->fractionation raft_fractions Lipid Raft Fractions fractionation->raft_fractions non_raft_fractions Non-Raft Fractions fractionation->non_raft_fractions western_blot Western Blot Analysis (Raft markers, Signaling proteins) raft_fractions->western_blot lipid_analysis Lipidomic Analysis (Sterol & Sphingolipid content) raft_fractions->lipid_analysis non_raft_fractions->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis lipid_analysis->data_analysis functional_assay->data_analysis

Workflow for lipid raft analysis.
Logical Relationship of this compound's Action on Membrane Sterols

The interaction of this compound with membrane sterols can be conceptualized as a series of dependent events, starting from initial binding and culminating in measurable cellular responses. This logical flow is essential for designing experiments and interpreting results.

Logical_Relationship binding This compound binds to membrane sterols disruption Disruption of membrane sterol organization binding->disruption permeability Increased membrane permeability disruption->permeability raft_alteration Alteration of lipid raft integrity disruption->raft_alteration ion_leakage Ion leakage (e.g., K+ efflux) permeability->ion_leakage signaling_modulation Modulation of raft-dependent signaling pathways raft_alteration->signaling_modulation cellular_response Cellular Response (e.g., Inflammation, Apoptosis) ion_leakage->cellular_response signaling_modulation->cellular_response

This compound's mechanism of action.

References

Application Notes and Protocols for the Identification of Partricin Derivatives Using Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Partricin, a polyene macrolide antibiotic, and its derivatives are of significant interest in pharmaceutical research due to their antifungal properties. The identification and characterization of these compounds are crucial for drug development, quality control, and mechanistic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical platform for the sensitive and specific identification of this compound and its derivatives. This document provides detailed application notes and protocols for the analysis of this compound derivatives using LC-MS/MS techniques.

Mechanism of Action: Interaction with Fungal Cell Membranes

This compound and its derivatives do not act through a conventional signaling pathway. Instead, their primary mechanism of action involves a direct interaction with ergosterol, a key component of fungal cell membranes. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels. The resulting leakage of essential cellular contents ultimately causes fungal cell death.[1] This direct physical interaction underscores the importance of structural characterization of this compound derivatives, as modifications to the molecule can significantly impact its binding affinity and efficacy.

Partricin_Mechanism cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_pore Membrane Disruption Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Lipid1 Phospholipid Lipid2 Phospholipid Lipid3 Phospholipid Lipid4 Phospholipid This compound This compound Derivative This compound->Ergosterol Binding Leakage Leakage of Cellular Contents Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath Leads to

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful LC-MS/MS analysis of this compound derivatives, as contaminants can interfere with ionization and detection.[2][3][4][5][6]

Materials:

  • This compound derivative sample (e.g., from synthesis reaction, fermentation broth, or biological matrix)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.22 µm)

  • Microcentrifuge tubes

Protocol for Extraction from a Biological Matrix (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold ACN containing an internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 ACN:Water with 0.1% FA).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography (LC) Method

An efficient chromatographic separation is essential to resolve this compound derivatives from isomers and matrix components. A reversed-phase C18 column is commonly used.[7]

ParameterValue
Column C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)[7]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

Tandem mass spectrometry (MS/MS) is used for the selective detection and identification of this compound derivatives. Electrospray ionization (ESI) in positive ion mode is typically effective for these compounds.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

Identification of this compound Derivatives

The identification of this compound derivatives relies on their specific precursor-to-product ion transitions in MS/MS analysis. This compound A and B differ by a methyl group.[7] Their photoisomers, iso-partricin A and B, have the same molecular weight as their parent compounds but different retention times.[7]

Hypothetical MRM Transitions for this compound Derivatives (for illustrative purposes):

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound A[M+H]⁺Fragment A1Fragment A225
This compound B[M+H]⁺Fragment B1Fragment B225
Iso-Partricin A[M+H]⁺Fragment A1Fragment A225
Iso-Partricin B[M+H]⁺Fragment B1Fragment B225
N-acetyl-Partricin A[M+H]⁺Fragment C1Fragment C230

Note: The exact m/z values for precursor and product ions need to be determined experimentally by infusing a standard of the compound of interest and performing a product ion scan.

Data Presentation: Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using standards of the this compound derivatives of known concentrations. The peak area ratios of the analyte to the internal standard are then used for quantification.

Illustrative Quantitative Data for this compound A Derivative in Spiked Plasma Samples:

Sample IDNominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
QC Low109.595.0
QC Mid100102.3102.3
QC High500490.198.0

Experimental Workflow

The overall workflow for the identification and quantification of this compound derivatives is summarized below.

Partricin_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological or Chemical Sample Extraction Extraction & Protein Precipitation Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC Injection MS1 MS1 Scan (Precursor Ion Selection) LC->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Detector Detection MS2->Detector Identification Compound Identification (based on m/z and RT) Detector->Identification Quantification Quantification (using calibration curve) Identification->Quantification Report Reporting Quantification->Report

Caption: Workflow for this compound derivative analysis.

Conclusion

The described LC-MS/MS methods provide a robust and sensitive approach for the identification and quantification of this compound derivatives. Careful sample preparation and optimization of LC and MS parameters are key to achieving reliable and reproducible results. The provided protocols and workflows serve as a comprehensive guide for researchers in the field of natural product analysis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Partricin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor water solubility of Partricin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers for my in vitro assay?

A1: this compound is a polyene macrolide antibiotic with a complex structure that makes it practically insoluble in water and common organic solvents. Its amphiphilic and amphoteric nature, containing both hydrophobic and hydrophilic regions as well as acidic and basic functional groups, contributes to its poor aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation and an inaccurate test concentration.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and its derivatives, such as Methis compound (the methyl ester of this compound). This compound is soluble in highly polar aprotic solvents like DMSO and dimethylformamide (DMF).

Q3: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?

A3: The cytotoxicity of DMSO is dependent on the cell line and the duration of exposure. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible. For most robust cell lines, a final DMSO concentration of 0.5% (v/v) is well-tolerated, while more sensitive or primary cells may require concentrations below 0.1%. It is crucial to perform a vehicle control (media with the same final DMSO concentration as the experimental wells) to assess any potential solvent-induced effects on your specific cells.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This is a common issue when diluting a drug from an organic solvent into an aqueous medium. Here are several troubleshooting steps:

  • Increase the rate of mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This helps to rapidly disperse the compound and avoid localized high concentrations that can lead to precipitation.

  • Lower the final concentration: If possible for your experimental design, work with a lower final concentration of this compound.

  • Use a co-solvent in the final buffer: If your assay allows, including a small percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol) in the final aqueous solution can help maintain solubility.

  • Explore alternative formulation strategies: If direct dilution is not feasible, consider more advanced formulation techniques such as using cyclodextrins or creating a liposomal formulation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in DMSO. The concentration may be too high, or the DMSO may have absorbed water.Gently warm the solution and sonicate. If precipitation persists, prepare a more dilute stock solution. Use anhydrous (dry) DMSO for the best results.
The compound precipitates immediately upon addition to aqueous buffer. The rapid change in solvent environment is causing the compound to exceed its solubility limit in the aqueous phase.Add the DMSO stock solution slowly to the vigorously stirred aqueous buffer. Consider pre-warming the aqueous buffer.
The compound precipitates over time in the aqueous buffer. The solution may be supersaturated, leading to crystallization or aggregation over time. The compound may be degrading.Prepare fresh dilutions immediately before each experiment. Visually inspect for precipitation before adding to the assay. Consider using a solubility-enhancing formulation.
Inconsistent or non-reproducible assay results. Incomplete dissolution or precipitation of this compound at the working concentration is leading to variable effective concentrations.Ensure complete dissolution of the stock solution. Visually confirm the absence of precipitate in the final assay medium. Utilize one of the advanced formulation methods described below for improved solubility and stability.
High background signal or cell death in the vehicle control. The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.Determine the maximum tolerated solvent concentration for your specific cells and assay duration. Reduce the final solvent concentration in your experiments accordingly.

Solubility Data for this compound and Related Compounds

Compound Solvent Solubility Notes
This compound WaterPractically Insoluble[1]-
Common Organic SolventsPractically Insoluble[1]-
Dimethylformamide (DMF)Soluble[1]Quantitative data not readily available.
Dimethyl Sulfoxide (DMSO)Soluble[1]Quantitative data not readily available, but used for stock solutions.
Methis compound (Methyl ester of this compound) WaterSlightly Soluble[1]Derivatization improves aqueous solubility compared to this compound.
Aqueous AlkaliSlightly Soluble[1]-
Acetone, Alcohols, Pyridine, DMF, DMSOSoluble[1]-

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes a standard method for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter (optional, for sterilization if not using sterile-filtered DMSO)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) can also aid dissolution.

  • Sterilization (if necessary): If the DMSO used was not pre-sterilized, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve sterilize Filter Sterilize (Optional) dissolve->sterilize aliquot Aliquot and Store at -20°C / -80°C sterilize->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Assay Medium (Vigorous Mixing) thaw->dilute use_immediately Use Immediately in Assay dilute->use_immediately

Caption: Workflow for preparing this compound solutions.

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced water solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will need to be optimized, but a starting point could be a 5-10% (w/v) solution.

  • Add this compound: While stirring the HP-β-CD solution, slowly add the this compound powder. A molar ratio of 1:1 (this compound:HP-β-CD) can be a starting point for optimization.

  • Complexation: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Protocol 3: Preparation of a Liposomal Formulation of this compound (Conceptual)

This protocol is based on established methods for other polyene macrolides like Amphotericin B and serves as a starting point for developing a liposomal this compound formulation.

Materials:

  • This compound

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Distearoylphosphatidylglycerol (DSPG)

  • Cholesterol

  • Chloroform/Methanol solvent system

  • Aqueous buffer (e.g., succinate buffer, pH 5-6)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Hydration:

    • Dissolve this compound, HSPC, DSPG, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. A molar ratio similar to that used for liposomal Amphotericin B (e.g., HSPC:Cholesterol:DSPG of approximately 2:1:0.8) can be a starting point.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Mechanism of Action and Signaling

This compound, like other polyene macrolides, primarily exerts its antifungal effect by directly interacting with the cell membrane of susceptible organisms. Its mechanism does not typically involve a classical signaling cascade but rather a direct physical disruption of the membrane.

  • Binding to Ergosterol: this compound has a high affinity for ergosterol, a major sterol component of fungal cell membranes. It shows less affinity for cholesterol, the primary sterol in mammalian cell membranes, which provides a degree of selectivity.

  • Pore Formation: Upon binding to ergosterol, multiple this compound molecules self-assemble within the membrane to form pore-like structures or ion channels.

  • Membrane Permeabilization: These pores disrupt the integrity of the cell membrane, leading to the leakage of essential intracellular components, such as ions (particularly K+) and small organic molecules.

  • Cell Death: The loss of ionic gradients and vital cellular contents ultimately leads to fungal cell death.

This direct membrane disruption can trigger secondary, downstream cellular stress responses, but the primary mechanism of action is the formation of these transmembrane channels.

G cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Transmembrane Pore Formation ergosterol->pore Aggregates to form lipids Phospholipid Bilayer This compound This compound Molecules This compound->ergosterol Binds to leakage Leakage of Intracellular Ions (K+) and Molecules pore->leakage Causes death Fungal Cell Death leakage->death Leads to

Caption: Mechanism of action of this compound on the fungal cell membrane.

References

Addressing the stability issues of Partricin in acidic pH solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability issues of Partricin in acidic pH solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a heptaene macrolide antibiotic complex, primarily composed of this compound A and this compound B.[1] Like other polyene macrolides, it is known for its antifungal activity.[2][3] Its complex structure, which includes a large macrolactone ring, a polyene chromophore, and a mycosamine sugar moiety, makes it susceptible to degradation under various environmental conditions, particularly in acidic aqueous solutions.[2][4] Ensuring its stability is crucial for maintaining therapeutic efficacy and safety in formulations.

Q2: My this compound solution appears to be losing activity rapidly when prepared in an acidic buffer. What is the primary cause?

This compound is known to be sensitive to acidic pH.[4] The primary cause of instability in acidic solutions is acid-catalyzed hydrolysis. This chemical degradation can lead to the cleavage of the glycosidic bond that links the mycosamine sugar to the macrolide ring, and potentially the hydrolysis of the lactone (ester) bond in the macrolide ring itself. Such structural changes result in a significant loss of antifungal activity. A study on a this compound derivative confirmed its sensitivity to acidic conditions, showing a linear relationship between the pH and the logarithm of the degradation rate constant, which is characteristic of acid-catalyzed reactions.[4]

Q3: What is the optimal pH range for formulating or storing this compound solutions?

While specific stability data for this compound across a wide pH range is limited in publicly available literature, studies on derivatives and related compounds suggest that this compound is much less sensitive to degradation near neutrality.[4] For optimal stability, it is recommended to maintain the pH of this compound solutions between 6.0 and 8.0. It is crucial to avoid strongly acidic conditions (pH < 5) to minimize acid-catalyzed hydrolysis.

Q4: Are there formulation strategies to improve the stability of this compound in an acidic environment?

Yes, several formulation strategies can be employed to enhance the stability of this compound:

  • Buffering Agents: Use of appropriate buffer systems (e.g., phosphate or citrate buffers) is the most direct way to maintain the pH in a more favorable, near-neutral range.[5]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can create a protective microenvironment, shielding the acid-labile functional groups from the acidic bulk solution.[5]

  • Liposomal Formulations: Incorporating this compound into lipid-based delivery systems, such as liposomes, can protect it from degradation. Several lipid formulations of other polyene macrolides have been successfully developed to improve stability and reduce toxicity.

  • Use of Co-solvents: The addition of co-solvents may reduce the activity of water and thus slow down the rate of hydrolysis.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the this compound formulation can significantly improve its stability by removing water, which is essential for hydrolysis.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid decrease in this compound concentration in solution as measured by HPLC. 1. Acid-catalyzed hydrolysis: The pH of the solution is too low, leading to the cleavage of the glycosidic and/or lactone bonds. 2. Oxidative degradation: Exposure to oxygen or oxidizing agents. 3. Photodegradation: Exposure to light, especially UV light, can cause isomerization of the polyene chain.[1][3]1. pH Adjustment: Ensure the pH of the solution is maintained between 6.0 and 8.0 using a suitable buffer system. 2. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants if compatible with the application. 3. Light Protection: Protect the solution from light by using amber vials or by working in a dark environment.
Precipitation or cloudiness observed in the this compound solution. 1. Poor Solubility: this compound is practically insoluble in water.[6] The observed precipitation might be due to the drug coming out of solution. 2. Aggregation: At certain pH values, especially near its isoelectric point, this compound may aggregate and precipitate.1. Solubilizing Agents: Use solubilizing agents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or specific surfactants. 2. Formulation Aids: Employ formulation strategies like cyclodextrin complexation or liposomal encapsulation to improve solubility and prevent aggregation.
Inconsistent results in cell-based assays. 1. Degradation during experiment: The this compound in the assay medium may be degrading over the course of the experiment due to acidic byproducts from cell metabolism. 2. Adsorption to labware: The hydrophobic nature of this compound may lead to its adsorption onto plastic surfaces.1. Buffered Assay Medium: Ensure the cell culture medium is well-buffered to resist pH changes. Consider replacing the drug-containing medium at regular intervals during long experiments. 2. Use of Low-Binding Labware: Utilize low-protein-binding plates and pipette tips. The inclusion of a non-ionic surfactant at a low concentration might also help reduce adsorption.

Quantitative Data

The following table presents illustrative data on the stability of a this compound derivative at 37°C, demonstrating the significant impact of pH on its degradation rate. The data is based on the reported linear relationship between pH and the logarithm of the reaction rate constant.[4]

pHApparent First-Order Rate Constant (k, hr⁻¹) (Illustrative)Half-life (t½, hours) (Illustrative)
3.00.2313.0
4.00.06910.0
5.00.02330.1
6.00.00799.0
7.00.002346.6

Note: This data is illustrative and intended to demonstrate the trend of pH-dependent degradation. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the stability of this compound and separating it from its potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
  • RP-C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Acetonitrile (HPLC grade).
  • Ammonium acetate buffer (or another suitable buffer, analytical grade).
  • Water (HPLC grade).
  • This compound reference standard and samples.

2. Chromatographic Conditions:

  • Mobile Phase A: 25 mM Ammonium acetate in water, pH adjusted to 7.0.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0-5 min: 40% B
  • 5-25 min: 40% to 90% B
  • 25-30 min: 90% B
  • 30.1-35 min: 40% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 378 nm (one of the characteristic absorbance maxima for the heptaene chromophore).[6]
  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like DMF or DMSO at a concentration of 1 mg/mL.
  • For the stability study, dilute the stock solution with the desired acidic buffer (e.g., citrate or phosphate buffer at various pH values) to a final concentration of 50 µg/mL.
  • At each time point, take an aliquot of the sample, and if necessary, neutralize it and dilute it with the mobile phase to stop further degradation before injection.

4. Forced Degradation Study:

  • Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours. Neutralize before injection.
  • Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours. Neutralize before injection.
  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Store the solid this compound powder at 80°C for 48 hours.
  • Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
  • Analyze all stressed samples by the developed HPLC method to ensure that degradation products are well-resolved from the parent this compound peak.

Visualizations

Partricin_Degradation_Pathway This compound This compound A (Intact Molecule) Hydrolysis1 Glycosidic Bond Hydrolysis This compound->Hydrolysis1 Hydrolysis2 Lactone Ring Hydrolysis (Slower) This compound->Hydrolysis2 Acid Acidic Conditions (H+) Acid->Hydrolysis1 Acid->Hydrolysis2 Aglycone This compound Aglycone (Inactive) Hydrolysis1->Aglycone Mycosamine Mycosamine Hydrolysis1->Mycosamine RingOpened Ring-Opened this compound A (Inactive) Hydrolysis2->RingOpened

Caption: Proposed acid-catalyzed degradation pathway for this compound.

Stability_Troubleshooting_Workflow Start Stability Issue Encountered (e.g., Loss of Activity, Precipitation) CheckpH Is the solution pH < 6.0? Start->CheckpH CheckLight Is the solution exposed to light? CheckpH->CheckLight No ActionpH Adjust pH to 6.0-8.0 using a suitable buffer. CheckpH->ActionpH Yes CheckSolubility Is the concentration too high for the solvent? CheckLight->CheckSolubility No ActionLight Protect from light (use amber vials). CheckLight->ActionLight Yes ActionSolubility Use solubilizing agents (e.g., DMF, DMSO) or reduce concentration. CheckSolubility->ActionSolubility Yes Reassay Re-evaluate Stability CheckSolubility->Reassay No, consider other factors (e.g., oxidation, temperature) ActionpH->Reassay ActionLight->Reassay ActionSolubility->Reassay

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Minimizing Photoisomerization of Partricin in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photoisomerization of the polyene macrolide antibiotic, Partricin, during experimental procedures. The following information is presented in a question-and-answer format to directly address potential issues and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound photoisomerization?

This compound A and this compound B are polyene macrolide antibiotics that contain a heptaene chromophore with two cis (Z) double bonds at positions 28 and 30.[1][2] Photoisomerization is a chemical process induced by light exposure where these cis bonds are converted to trans (E) bonds, resulting in the formation of all-trans isomers, known as iso-partricin A and iso-partricin B.[1] This "chromophore-straightening" is an irreversible process under typical experimental conditions.[1]

Q2: Why is it important to minimize the photoisomerization of this compound?

While the resulting all-trans isomers of this compound have shown promising features, such as improved selective toxicity, it is often crucial to work with the native form of the molecule to ensure the accuracy and reproducibility of experimental results.[1] Uncontrolled isomerization can lead to a mixture of isomers and the parent compound, making it difficult to interpret data, especially in studies focused on the specific activity of native this compound. Furthermore, the photoisomerization process can compete with the degradation of the antibiotic.[1]

Q3: What are the primary factors that induce photoisomerization of this compound?

Exposure to light, particularly in the UV-VIS spectrum, is the primary driver of this compound photoisomerization.[1] Studies have specifically used long-wavelength UV lamps (λ = 365 nm) to intentionally induce this process.[1] A simple experiment comparing a this compound solution stored in darkness for 24 hours with one exposed to daylight showed a doubling in the number of major components in the light-exposed sample, confirming the formation of isomers.[1]

Q4: How can I detect if my this compound sample has undergone photoisomerization?

Photoisomerization can be monitored using two primary analytical techniques:

  • UV-VIS Spectroscopy: The UV-VIS spectrum of native this compound shows three absorption maxima at approximately 360 nm, 378 nm, and 401 nm, with the peak at 378 nm having the highest intensity.[1] The presence of cis bonds is generally associated with this spectral shape. Changes in the ratios of these peaks or shifts in their positions can indicate isomerization.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for separating the native this compound from its photoisomers. A sample that has undergone photoisomerization will show additional peaks corresponding to iso-partricin A and iso-partricin B.[1] A comparison of chromatograms between a light-protected sample and a light-exposed sample will clearly show the emergence of these new peaks.[1]

Troubleshooting Guide

Issue 1: Unexpected peaks in my HPLC chromatogram of this compound.

  • Possible Cause: Your this compound sample has likely been exposed to light, leading to the formation of iso-partricin A and iso-partricin B. Even ambient laboratory light can be sufficient to cause isomerization over time.

  • Troubleshooting Steps:

    • Confirm Isomer Formation: Compare the retention times of the unexpected peaks with published data for iso-partricins if available. If standards are not available, re-run a freshly prepared sample that has been rigorously protected from light at all stages.

    • Review Handling Procedures: Assess your entire experimental workflow for potential light exposure. Were stock solutions prepared under subdued light? Were they stored in amber vials or foil-wrapped containers? Was the autosampler tray exposed to light for an extended period?

    • Implement Light Protection Measures: Adopt the "Standard Operating Procedure for Handling this compound" outlined below to minimize light exposure in all future experiments.

Issue 2: My antifungal assay (e.g., MIC testing) results are inconsistent or show lower than expected potency.

  • Possible Cause 1: Photoisomerization. While iso-partricins exhibit comparable antifungal activity to the native forms, the presence of a mixture of isomers could potentially lead to variability in results.[1][3] More importantly, the conditions causing isomerization might also be promoting degradation.

  • Possible Cause 2: Degradation. The photoisomerization process competes with the degradation of the antibiotic, which can lead to a loss of active compound.[1]

  • Troubleshooting Steps:

    • Analyze Sample Integrity: Use RP-HPLC to analyze an aliquot of the this compound solution used in your assay to check for the presence of isomers and other degradation peaks.

    • Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments and protect them from light during preparation and use.

    • Control for Light in the Assay: If possible, perform the assay in a darkened room or use plates with opaque covers. Minimize the exposure of your stock solutions and assay plates to light.

Experimental Protocols

Protocol for Minimizing Photoisomerization During Routine Experiments

This protocol outlines the best practices for handling this compound to maintain its isomeric integrity.

  • Storage of Solid this compound:

    • Store solid this compound in a light-proof container (e.g., an amber vial wrapped in aluminum foil) at the recommended temperature.

    • Keep the container in a dark, designated area such as a freezer or refrigerator.

  • Preparation of Stock Solutions:

    • Conduct all weighing and dissolution steps under subdued or red light. Avoid direct overhead fluorescent lighting.[4]

    • Use amber glass vials or clear glass vials completely wrapped in aluminum foil for preparing and storing solutions.[5]

    • Dissolve this compound in a suitable solvent (e.g., a 95% methanol/5% water system has been used in photoisomerization studies) by gentle vortexing or sonication in the dark.[1]

  • Experimental Procedures (e.g., MIC assays, cell culture experiments):

    • Minimize the time that solutions are exposed to any light source.

    • When performing serial dilutions or adding this compound to assay plates, work under low light conditions.

    • If using an HPLC autosampler, protect the sample vials in the tray from light by using amber vials or covering the tray.

    • For long incubation periods, consider using opaque plates or covering the plates with a light-proof lid or aluminum foil.

Protocol for Monitoring Photoisomerization by RP-HPLC

This protocol is adapted from published methods for the analysis of this compound and its isomers.[1]

  • HPLC System: A standard HPLC system with a UV-VIS detector.

  • Column: Luna 100 C18 (2) (150 × 4.6 mm, 5 µm) or a similar C18 column.[1]

  • Mobile Phase: 38% acetonitrile / 62% ammonium acetate buffer (5.5 mmol, pH = 4.5), v/v.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 378 nm.[1]

  • Temperature: Room temperature.[1]

  • Procedure:

    • Prepare your this compound sample according to your experimental protocol, ensuring to take an aliquot for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of peaks corresponding to iso-partricin A and iso-partricin B, which will have different retention times than the parent compounds.

Data Summary

The following table summarizes the key characteristics of this compound and its photoisomers.

PropertyNative this compound (A and B)Iso-Partricin (A and B)Reference
Chromophore Geometry Contains two cis (28Z, 30Z) double bondsAll-trans heptaene[1]
Inducing Factor -UV-VIS light (e.g., 365 nm)[1]
UV-VIS Maxima (approx.) 360, 378, 401 nmAltered spectrum[1]
Antifungal Activity HighComparable to native this compound[1][3]
Hemolytic Activity HigherSubstantially reduced[1]
Selective Toxicity Index LowerHigher (more selective)[1]

Visualizations

Logical Workflow for Handling this compound

G Workflow for Handling this compound to Minimize Photoisomerization storage Store Solid this compound (Dark, Controlled Temp) prep Prepare Stock Solution (Subdued/Red Light) storage->prep dissolve Use Amber Vials/ Foil-Wrapped Tubes prep->dissolve handling Experimental Use (e.g., MIC Assay) dissolve->handling protect Minimize Light Exposure During Procedure handling->protect analysis Analyze Sample Integrity (RP-HPLC) protect->analysis results Interpret Results analysis->results

Caption: A logical workflow for handling this compound to minimize photoisomerization.

Signaling Pathway of this compound Photoisomerization and Degradation

G Photoisomerization and Degradation Pathway of this compound This compound Native this compound (28Z, 30Z) light Light Exposure (e.g., UV-VIS, 365 nm) This compound->light isothis compound Iso-Partricin (all-trans) light->isothis compound Photoisomerization (Irreversible) degradation Degradation Products light->degradation Degradation

Caption: The competing pathways of photoisomerization and degradation of this compound upon light exposure.

References

Technical Support Center: Strategies to Reduce the Toxicity of Partricin Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity of Partricin derivatives in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for this compound derivatives in mammalian cells?

A1: The primary mechanism of toxicity for this compound derivatives, like other polyene macrolide antibiotics, is their interaction with sterols in the cell membrane.[1][2][3] While they show a higher affinity for ergosterol, the main sterol in fungal cell membranes, they can also bind to cholesterol in mammalian cell membranes.[3] This binding disrupts the membrane integrity, leading to the formation of pores or channels.[1][2] The subsequent leakage of essential intracellular ions and molecules, such as potassium, sodium, and calcium, results in cell death.[2]

Q2: How can the selective toxicity of this compound derivatives be improved?

A2: Improving the selective toxicity of this compound derivatives involves modifying their structure or formulation to favor interaction with fungal ergosterol over mammalian cholesterol. One approach is the chemical modification of the this compound molecule. For instance, the creation of iso-partricins A and B through photoisomerization has been shown to substantially reduce hemolytic activity while maintaining potent antifungal effects.[4][5] Another strategy is the use of advanced drug delivery systems, such as liposomes, which can shield the drug from interacting with mammalian cells and potentially target it more effectively to fungal cells.

Q3: What are the advantages of using liposomal formulations for this compound derivatives?

A3: Liposomal formulations offer several advantages in reducing the toxicity of this compound derivatives. By encapsulating the drug, liposomes can:

  • Decrease systemic toxicity: They limit the direct interaction of the drug with mammalian cell membranes, thereby reducing side effects like hemolysis.

  • Improve the therapeutic index: By reducing toxicity while maintaining antifungal efficacy, the overall therapeutic window of the drug is widened.

  • Alter pharmacokinetics: Liposomal delivery can change the distribution of the drug in the body, potentially leading to better targeting of infected tissues.[1]

  • Enhance stability: Encapsulation can protect the drug from degradation in the culture medium or bloodstream.[6]

Q4: What are the common assays to measure the cytotoxicity of this compound derivatives?

A4: Several in vitro assays can be used to quantify the cytotoxicity of this compound derivatives:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cell membrane integrity.

  • Hemolysis Assay: This assay specifically measures the lysis of red blood cells and is a direct indicator of the drug's potential to damage cell membranes.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of the this compound derivative.
Possible Cause Suggested Solution
High intrinsic toxicity of the derivative. Consider using a less toxic derivative, such as iso-partricin A or B, which have shown reduced hemolytic activity.[4][5]
Precipitation of the compound in the culture medium. Visually inspect the culture medium for any signs of precipitation. If observed, try dissolving the compound in a small amount of a suitable solvent (e.g., DMSO) before adding it to the medium. Ensure the final solvent concentration is non-toxic to the cells.[7][8]
Interaction with serum proteins. Components in the serum can interact with the drug, potentially increasing its toxicity.[9] Try reducing the serum concentration in your culture medium or using a serum-free medium if your cell line allows.
Incorrect dosage calculation. Double-check all calculations for drug dilutions. Perform a dose-response experiment to determine the appropriate concentration range for your specific cell line.
Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays.
Possible Cause Suggested Solution
Uneven cell seeding. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well to ensure a uniform cell density across the plate.
Edge effects in multi-well plates. Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. Fill the outer wells with sterile PBS or medium.
Compound instability in culture medium. Prepare fresh dilutions of the this compound derivative for each experiment. Polyene macrolides can be sensitive to light and temperature, so protect solutions from light and store them appropriately.
Liposome instability. If using a liposomal formulation, ensure its stability in the culture medium.[6] Characterize the liposomes for size and drug leakage under your experimental conditions. Factors like serum components can destabilize liposomes.[10]
Issue 3: Low efficacy of the liposomal this compound derivative formulation.
Possible Cause Suggested Solution
Inefficient drug encapsulation. Optimize the liposome preparation method to ensure high encapsulation efficiency. Quantify the amount of encapsulated drug before use.
Poor drug release from liposomes. The liposome formulation may be too stable, preventing the release of the drug at the target site.[6] Consider using liposomes with different lipid compositions to modulate the drug release profile.
Liposome aggregation in the medium. Characterize the size of the liposomes in the presence of culture medium and serum. Aggregation can reduce efficacy. The surface charge of liposomes can influence their stability in serum-containing media.[10]

Quantitative Data

Table 1: Comparative Toxicity of this compound Derivatives

CompoundAssayCell Type/SystemResultReference
iso-Partricin AHemolysis (EH50) / Antifungal (MIC)Human Red Blood Cells / C. albicansSelective Toxicity Index (STI) > 20[4][5]
iso-Partricin BHemolysis (EH50) / Antifungal (MIC)Human Red Blood Cells / C. albicansSelective Toxicity Index (STI) = 19.28[4][5]
Amphotericin BHemolysis (EH50) / Antifungal (MIC)Human Red Blood Cells / C. albicansSelective Toxicity Index (STI) = 13.84[4][5]

Note: EH50 is the concentration causing 50% hemolysis. MIC is the Minimum Inhibitory Concentration against the fungal species. The Selective Toxicity Index (STI) is the ratio of EH50 to MIC, with a higher value indicating greater selectivity and lower toxicity to host cells.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well cell culture plates

  • This compound derivative stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Hemolysis Assay

This protocol measures the lytic effect of this compound derivatives on red blood cells.

Materials:

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound derivative solutions of varying concentrations

  • Positive control (e.g., 1% Triton X-100)

  • Negative control (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • Assay Setup: In a 96-well plate, add 100 µL of the this compound derivative dilutions to the wells. Include positive and negative controls.

  • Incubation: Add 100 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

Signaling Pathway for this compound-Induced Toxicity

Partricin_Toxicity_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Derivative Cholesterol Cholesterol This compound->Cholesterol Binds to MembranePore Membrane Pore Formation Cholesterol->MembranePore Induces IonLeakage Ion Leakage (K+, Na+, Ca2+) MembranePore->IonLeakage Causes OxidativeStress Oxidative Stress (ROS Production) IonLeakage->OxidativeStress Leads to MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage Causes CaspaseActivation Caspase Activation MitochondrialDamage->CaspaseActivation Triggers Apoptosis Apoptosis CaspaseActivation->Apoptosis Executes Toxicity_Reduction_Workflow start Start: High Toxicity of This compound Derivative strategy Select Strategy start->strategy chem_mod Chemical Modification (e.g., iso-partricin) strategy->chem_mod Option 1 liposome Liposomal Formulation strategy->liposome Option 2 cytotoxicity_assay Perform Cytotoxicity Assays (MTT, LDH, Hemolysis) chem_mod->cytotoxicity_assay liposome->cytotoxicity_assay analyze Analyze Data (Calculate IC50, % Hemolysis) cytotoxicity_assay->analyze compare Compare with Unmodified/Free Drug analyze->compare end End: Reduced Toxicity Achieved compare->end Successful

References

Technical Support Center: Optimizing HPLC Separation of Partricin A and B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the high-performance liquid chromatography (HPLC) separation of Partricin A and B.

Frequently Asked Questions (FAQs)

Q1: What are this compound A and this compound B, and why are they difficult to separate?

This compound A and this compound B are polyene macrolide antibiotics. They are structurally very similar, belonging to the heptaene macrolide group.[1][2][3] Their structures incorporate two cis-type double bonds within their heptaenic chromophores.[1][2][3] This high degree of structural similarity is the primary reason for the difficulty in achieving baseline separation using standard HPLC methods.

Q2: What are the key physicochemical properties of this compound A and B to consider for HPLC method development?

This compound A and B are large, relatively non-polar molecules with a chromophore that allows for UV-Vis detection. Their polyene structure makes them susceptible to photoisomerization, so samples should be protected from light.[1] They are sparingly soluble in water and more soluble in organic solvents like methanol and chloroform.[1] Understanding these properties is crucial for selecting the appropriate stationary phase, mobile phase, and sample preparation procedures.

Q3: What type of HPLC column is best suited for separating this compound A and B?

Reversed-phase columns, such as C18 or C8, are commonly used for the separation of polyene macrolides.[1] For structurally similar compounds, columns with different selectivities, like phenyl-hexyl or biphenyl phases, could offer improved resolution.[4] In some cases, normal-phase chromatography on a silica gel column has also been employed for this compound derivatives.[1]

Q4: What detection wavelength should be used for this compound A and B?

Due to their extended polyene chromophore, this compound A and B exhibit strong UV absorbance. A detection wavelength in the range of 360-410 nm is typically appropriate. Specific examples from the literature for related compounds include detection at 378 nm and 407 nm.[1]

Troubleshooting Guide

Problem 1: Poor or No Resolution Between this compound A and B Peaks

Q: My chromatogram shows a single broad peak or two heavily overlapping peaks for this compound A and B. How can I improve the resolution?

A: Achieving good resolution between structurally similar compounds like this compound A and B requires careful optimization of several parameters. Here’s a step-by-step approach to troubleshoot poor resolution:

  • Optimize the Mobile Phase Composition:

    • Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and may improve separation.[4] Make small, incremental changes (e.g., 1-2%) to observe the effect on resolution.

    • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation.[4] Acetonitrile often provides sharper peaks.[5]

    • Modify the Aqueous Phase pH: The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase. Experiment with a pH range around the pKa of the analytes, if known. Using a buffer is crucial to maintain a stable pH.[5]

  • Evaluate the Stationary Phase:

    • If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry. For example, if you are using a standard C18 column, a phenyl-hexyl or a column with a polar-embedded group might offer different selectivity for these closely related compounds.[4]

  • Adjust the Column Temperature:

    • Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[5] However, be mindful of the thermal stability of the partricins.

  • Decrease the Flow Rate:

    • Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

Problem 2: Peak Tailing

Q: The peaks for this compound A and B are asymmetrical with a pronounced tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here are some potential causes and solutions:

  • Secondary Interactions: The analytes might be interacting with active sites on the silica backbone of the stationary phase. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion.[6] Try reducing the sample concentration or injection volume.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[7]

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing it may be necessary.

Problem 3: Irreproducible Retention Times

Q: The retention times for this compound A and B are shifting between injections. What is causing this instability?

A: Fluctuating retention times can compromise the reliability of your analysis. Consider the following potential causes:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using a gradient. A stable baseline is a good indicator of equilibration.[6]

  • Mobile Phase Instability: Buffers can have a limited lifetime. Prepare fresh mobile phase daily to avoid changes in composition or pH.[7] Ensure the mobile phase is well-mixed and degassed.

  • Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[7]

  • Temperature Fluctuations: Unstable column temperature can affect retention times. Using a column oven is highly recommended for reproducible results.[6]

Quantitative Data Summary

The following table summarizes HPLC parameters from a study on the separation of iso-partricin A* and iso-partricin B*, which are derivatives of this compound A and B. These conditions can serve as a starting point for optimizing the separation of the native compounds.

ParameterMethod 1 (Normal Phase)Method 2 (Reversed Phase)
Column LiChrosorb Si60 (250 mm × 10 mm, 7 µm)Luna 100 C18 (2) (150 × 4.6 mm, 5 µm)
Mobile Phase Chloroform/Methanol/Water (5:0.4:0.035, v/v/v)38% Acetonitrile / 62% Ammonium Acetate buffer (5.5 mmol, pH = 4.5)
Flow Rate 6.25 mL/min1 mL/min
Detection 407 nm378 nm
Temperature Room TemperatureRoom Temperature
Retention Time (Compound 1) 18 min (iso-partricin A)Not specified
Retention Time (Compound 2) 29 min (iso-partricin B)Not specified
Data extracted from a study on iso-partricin derivatives.[1]

Experimental Protocol: Optimized HPLC Method for this compound A and B Separation

This protocol provides a recommended starting point for the separation of this compound A and B based on established methods for similar compounds and general optimization principles.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound A and B standard or sample in a suitable organic solvent (e.g., methanol or a mixture of methanol and chloroform).
  • The final concentration should be around 1 mg/mL.[1]
  • Protect the solution from light by using amber vials or covering them with aluminum foil.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 40 | | 20 | 60 | | 25 | 60 | | 26 | 40 | | 30 | 40 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 405 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peaks corresponding to this compound A and B.
  • Calculate the resolution between the two peaks. A resolution value of >1.5 is generally considered baseline separation.
  • Assess peak symmetry (tailing factor). A value between 0.9 and 1.2 is ideal.

Visualizations

Caption: Troubleshooting workflow for poor HPLC peak resolution.

ExperimentalWorkflow Start Start SamplePrep 1. Sample Preparation (Dissolve & Filter) Start->SamplePrep HPLC_Setup 2. HPLC System Setup (Column, Mobile Phase, Gradient) SamplePrep->HPLC_Setup Injection 3. Sample Injection HPLC_Setup->Injection DataAcquisition 4. Data Acquisition (Chromatogram) Injection->DataAcquisition DataAnalysis 5. Data Analysis (Resolution, Peak Shape) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: Key steps in the experimental workflow for HPLC analysis.

References

Technical Support Center: Overcoming Challenges in the Purification of Partricin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, experimental protocols, and key data for researchers and drug development professionals working on the purification of the polyene antibiotic Partricin from fermentation broth.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction and purification of this compound.

Q1: My this compound extraction yield is consistently low. What are the likely causes?

A: Low extraction yield is a common problem, often stemming from this compound's poor solubility and the complexity of the fermentation broth[1][2]. Consider the following factors:

  • pH of the Extraction Mixture: The pH is critical. For extraction from mycelium using butanol, the pH should be adjusted to an alkaline range of 9.2 - 10.2 to improve solubility and recovery[1].

  • Choice of Solvent: this compound is practically insoluble in water and has very low solubility in most common industrial solvents[1]. More effective but costly solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dimethylacetamide[1]. Ensure you are using an appropriate solvent system.

  • Solid-Liquid Separation: Inefficient separation of the mycelium from the fermentation broth can lead to loss of product. The use of a filter aid like diatomaceous earth during filtration is a common practice to improve this step[1].

  • Solvent Volume: Insufficient solvent volume will result in an incomplete extraction. Typical protocols use a significant volume, for example, 100 - 400 liters of butanol per 100 kg of moist mycelium[1].

Q2: I'm observing significant degradation of my product during purification. How can I improve its stability?

A: this compound is sensitive to several environmental factors which can lead to degradation.

  • pH Control: this compound is particularly sensitive to acidic conditions[3]. When using water-containing solvents, it is advisable to maintain the pH in a range of 5.5 to 9.0 to minimize decomposition[4].

  • Light Exposure: Like many polyene antibiotics, this compound is susceptible to photoisomerization and degradation upon exposure to UV light or even ambient daylight[4][5]. All purification steps should be performed in the dark or in vessels protected from light to prevent this[5].

  • Temperature: High temperatures can degrade the antibiotic. During solvent evaporation or concentration steps, the temperature should not exceed 40-45°C[1]. Drying of the final product should be done under vacuum at ambient temperature[1].

Q3: The purity of my this compound is poor after the precipitation step. What can I do to improve it?

A: Impurities from the complex fermentation broth can co-precipitate with this compound.

  • Washing Steps: Ensure the precipitate is washed thoroughly. After precipitation, washing with water and then a non-solvent like acetone is effective for removing residual impurities[1].

  • Precipitation Method: The choice of precipitating agent is crucial. Adding water to a DMF solution of this compound or adding acetone to a DMF solution are both described methods[1]. An alternative is to precipitate this compound from an aqueous solution using salts of alkaline earth metals (e.g., calcium chloride), which can then be isolated[1].

  • Re-crystallization: If purity remains an issue, a final purification step of dissolving the crude product in a minimal amount of a good solvent (like DMF) and re-precipitating it can significantly improve purity[1].

Q4: I am having trouble with chromatographic analysis and purification. Any suggestions?

A: Chromatographic methods for polyenes can be challenging.

  • Mobile Phase pH: The retention of this compound and related compounds is highly dependent on the pH of the mobile phase[6]. A systematic study of pH effects (e.g., in the range of 2.5 to 6.5) can help optimize separation from key impurities[6].

  • Column Choice: Reversed-phase HPLC is commonly used for the analysis of polyene macrolides[5].

  • Sample Preparation: Due to poor solubility, ensure your sample is fully dissolved in a suitable solvent before injection. Derivatization into an N-acetyl methyl ester can enhance solubility for analytical purposes like NMR[5].

Data Presentation

The following tables summarize quantitative data from established this compound purification protocols.

Table 1: this compound Extraction & Precipitation Yields

StepStarting MaterialSolvents / ReagentsKey ParametersReported Yield / ResultReference
Extraction 1 Fermentation Broth Filtrate (6,550 L)Calcium Chloride, ChloroformCooled to 5-7°C~89% extraction yield[1]
Extraction 2 Fermentation Broth Filtrate (8,740 L)Benzalkonium Chloride, ChloroformpH adjusted to 4.5~90% extraction yield[1]
Purification 1 Crude Intermediate (10 kg)Dimethylformamide, WaterCooled to 10°C3.74 kg pure this compound (1010 U/mg)[1]
Purification 2 Crude IntermediateDimethylformamide, AcetoneCooled to ~10°C9.6 kg this compound (1045 U/mg)[1]

Experimental Protocols

Below are detailed methodologies for key purification steps adapted from published procedures.

Protocol 1: Extraction from Mycelium & Concentration

This protocol is based on a typical solvent extraction process from the mycelial cake[1][5].

  • Preparation: After fermentation, separate the mycelium from the aqueous phase by filtration. A filter aid may be used.

  • Extraction: Suspend the moist mycelial cake in n-butanol (ratio of approx. 100-400 L of butanol per 100 kg of mycelium)[1].

  • pH Adjustment: While stirring, adjust the suspension to a pH of 9.2 - 10.2 using ammonium hydroxide or another suitable base[1].

  • Filtration: Remove the mycelium by filtration to collect the butanolic solution containing this compound.

  • Washing (Optional): Wash the butanolic solution with a 5% aqueous solution of ethylenediaminetetraacetic acid (EDTA), previously adjusted to pH 9.8[1].

  • Concentration: Concentrate the butanolic solution to approximately 1/20th of its original volume under reduced pressure. Crucially, the temperature must not exceed 40-45°C [1].

  • Crystallization: Cool the concentrated solution to induce crystallization of this compound. The crude crystals can then be collected by filtration or centrifugation[5].

Protocol 2: Purification by Solvent Precipitation

This protocol describes the purification of a crude this compound intermediate using dimethylformamide (DMF)[1].

  • Dissolution: Dissolve the crude this compound intermediate in DMF (e.g., 10 kg of intermediate in 100 L of DMF)[1].

  • Stirring: Agitate the mixture for one hour to ensure complete dissolution.

  • Filtration: Filter the solution through a filter press to remove any insoluble impurities. Wash the filter cake with additional DMF and combine the filtrates.

  • Precipitation: To the combined DMF filtrate, add a non-solvent to precipitate the this compound. Two options are described:

    • Water Precipitation: Add approximately 5 volumes of water (e.g., 500 L of water to the 100 L DMF solution), cool to 10°C, and stir overnight[1].

    • Acetone Precipitation: Add approximately 10 volumes of acetone. Cool to 10°C and agitate for 3-5 hours to complete precipitation[1].

  • Collection & Washing: Collect the precipitate using a vacuum filter. Wash the solid several times with distilled water, followed by acetone[1].

  • Drying: Dry the final product under vacuum at ambient temperature to yield purified this compound[1].

Visualizations

Workflow & Logic Diagrams

The following diagrams illustrate key workflows and relationships in the this compound purification process.

G cluster_0 Upstream & Harvest cluster_1 Extraction & Primary Recovery cluster_2 Purification cluster_3 Final Product Fermentation This compound Fermentation Harvest Harvest & Mycelium Separation Fermentation->Harvest Extraction Solvent Extraction (e.g., Butanol @ pH 9.2-10.2) Harvest->Extraction Concentration Concentration (Vacuum, T < 45°C) Extraction->Concentration Precipitation1 Crude Precipitation or Crystallization Concentration->Precipitation1 Dissolution Re-dissolve Crude (e.g., in DMF) Precipitation1->Dissolution Precipitation2 Final Precipitation (add Water or Acetone) Dissolution->Precipitation2 Drying Washing & Vacuum Drying Precipitation2->Drying Purethis compound Pure this compound Drying->Purethis compound

Caption: General workflow for the purification of this compound from fermentation.

G cluster_extraction Extraction Step Issues cluster_recovery Recovery Step Issues Start Low this compound Yield Observed CheckpH Is pH correct? (e.g., 9.2-10.2 for Butanol) Start->CheckpH Investigate CheckTemp Was concentration temp below 45°C? Start->CheckTemp Investigate CheckSolvent Is solvent choice and volume adequate? CheckpH->CheckSolvent CheckSeparation Was mycelium separation complete? CheckSolvent->CheckSeparation CheckPrecip Is non-solvent ratio and cooling optimal? CheckTemp->CheckPrecip CheckLoss Check for product loss in waste streams CheckPrecip->CheckLoss G Stability This compound Stability Degradation Product Degradation Degradation->Stability negatively impacts pH Acidic pH (pH < 5.5) pH->Degradation Light Light Exposure (UV / Daylight) Light->Degradation Temp High Temperature (> 45°C) Temp->Degradation

References

Enhancing the therapeutic efficacy of Partricin through chemical modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical modification of Partricin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of enhancing this compound's therapeutic profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary therapeutic limitations?

A1: this compound is a polyene macrolide antibiotic complex, consisting mainly of this compound A and this compound B.[1] It belongs to the aromatic heptaene subgroup and exhibits exceptionally high antifungal activity, often significantly greater than the clinical gold standard, Amphotericin B.[1][2] However, its clinical use is hampered by two major drawbacks: poor water solubility and poor selective toxicity, meaning it can also damage host (mammalian) cells, leading to significant side effects.[1]

Q2: What are the primary molecular sites for the chemical modification of this compound?

A2: The this compound structure offers several key sites for chemical modification aimed at improving its therapeutic index. The three most commonly targeted sites are:

  • The C-18 Carboxyl Group: This site can be modified, for example, through esterification to produce derivatives like Methis compound.[2][3]

  • The C-3' Mycosamine Primary Amino Group: This group is a prime target for forming amide bonds with various acids, which can modulate the molecule's overall charge and properties.[3][4]

  • The Heptaene Polyene Chromophore: The geometry of the double bonds within this chain can be altered, for instance, through photoisomerization, to change how the molecule interacts with cell membranes.[1][5]

Q3: What is the goal of modifying the mycosamine amino group?

A3: The primary goal is to improve the therapeutic index by reducing toxicity while maintaining or enhancing antifungal potency. By forming an amide derivative, researchers can introduce new functional groups. This strategy aims to maintain a basic nitrogen site, which is often important for activity, while altering the molecule's physical and chemical properties to favor interaction with fungal ergosterol over mammalian cholesterol.[3][4] For example, the derivative N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate (SPA) was found to be more effective than Amphotericin B in a murine model of cryptococcal meningoencephalitis.[6][7]

Q4: What is photoisomerization, and how does it impact this compound's properties?

A4: Native this compound contains two cis double bonds (28Z, 30Z) within its heptaene chain.[1] Photoisomerization is a process that uses UV-VIS radiation (e.g., at 365 nm) to irreversibly convert these cis bonds into trans bonds.[1] The resulting all-trans derivatives, named iso-partricin A and B, have a "straighter" chromophore geometry similar to Amphotericin B.[1][5] This structural change is believed to be a crucial first step toward improving selective toxicity, potentially by altering the molecule's affinity for fungal versus host cell membranes.[1]

Q5: How can the solubility of this compound derivatives be improved?

A5: Poor water solubility is a major hurdle for polyene macrolides.[1] Chemical modification can address this by introducing polar or ionizable groups. Forming salts with pharmaceutically acceptable acids (e.g., hydrochloric, aspartic, ascorbic acid) is a common strategy for derivatives with basic nitrogen groups.[3][8] Additionally, formulation strategies, such as creating liposomal versions, nanoformulations, or prodrugs, can significantly improve solubility and bioavailability, a lesson learned from the development of Amphotericin B formulations.[1][9]

Troubleshooting Guides

Problem: Low yield during amide synthesis at the mycosamine amino group.

Possible Cause Troubleshooting Step Recommendation
Inefficient Carboxylic Acid Activation Verify the quality and age of your coupling reagents (e.g., DCCD, DPPA, HOBT).Use fresh or properly stored coupling reagents. Consider using a different activation method if one fails. The use of diphenyl phosphorazidate (DPPA) in the presence of a tertiary organic base like triethylamine has been reported.[3][8]
Suboptimal Reaction Conditions The reaction may be sensitive to solvent, temperature, or pH.Perform small-scale optimization experiments varying the solvent (e.g., dimethyl acetamide[8]), temperature, and base concentration. Monitor reaction progress closely using TLC or HPLC.
Steric Hindrance The acid being coupled may be sterically bulky, preventing efficient reaction.If possible, select a less hindered acid. Alternatively, increase reaction time or temperature, but monitor for potential degradation of the this compound backbone.
Starting Material Degradation Polyene macrolides can be sensitive to light, heat, and extreme pH.Handle the starting this compound material with care, protecting it from prolonged exposure to light and high temperatures. Ensure the reaction conditions are not overly harsh.[1]

Problem: Incomplete conversion or degradation during photoisomerization.

Possible Cause Troubleshooting Step Recommendation
Incorrect UV Wavelength/Intensity The isomerization process is wavelength-dependent.Ensure your UV lamp provides the correct wavelength (λ = 365 nm has been successfully used).[1] Lamp intensity and distance from the sample are critical; standardize your setup.
Over- or Under-Exposure Too little time will result in incomplete conversion; too much can lead to degradation.Monitor the reaction progress frequently using RP-HPLC and UV-VIS spectroscopy.[1] Stop the reaction when the ratio of iso-partricin to native this compound is maximized and before significant degradation peaks appear.
Solvent System Issues The choice of solvent can affect the reaction efficiency.A 95% methanol / 5% water solvent system has been reported to be effective.[1] Ensure solvents are of high purity.
Oxygen-Mediated Degradation The presence of oxygen can lead to photo-oxidative damage to the polyene chain.While not explicitly stated in all protocols, gently bubbling an inert gas (like nitrogen or argon) through the solution before and during irradiation may reduce degradation.

Problem: Unexpected peaks in the HPLC/LC-MS chromatogram of a purified derivative.

Possible Cause Troubleshooting Step Recommendation
Incomplete Reaction Peaks corresponding to the molecular weight of the starting materials are present.Re-optimize the reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. Re-purify the product.
Presence of Isomers The starting this compound is a complex of A and B. Your reaction may yield both A and B derivatives.This is expected. Use a high-resolution HPLC method to separate the A and B derivative peaks. Their identity can be confirmed by mass spectrometry.[1]
Reaction By-products or Artifacts Peaks with unexpected molecular weights are observed.Characterize the peaks using high-resolution mass spectrometry (MS/MS) to identify the structures. These could be by-products from side reactions or artifacts from sample preparation.[10] Adjust reaction or purification conditions to minimize their formation.
Degradation of the Derivative The derivative may be unstable under the analytical or storage conditions.Analyze samples promptly after preparation. Check the stability of the derivative in the mobile phase and at different temperatures. Store samples protected from light and at a low temperature (e.g., -20°C or -80°C).

Data Presentation

Table 1: Summary of Biological Activities of this compound and Key Derivatives

CompoundModification TypeAntifungal ActivityHemolytic Activity / ToxicityKey FindingReference(s)
This compound Complex Parent CompoundVery high; exceeds Amphotericin B by almost two orders of magnitude in vitro.High; poor selective toxicity limits systemic use.Potent but toxic, necessitating modification.[1]
Methis compound C-18 Methyl EsterAntifungal activity is maintained.Toxicity is reportedly lower than this compound.Effective for treating benign prostatic hyperplasia.[1][2]
Iso-partricin A/B Photoisomerized Polyene ChainFungicidal activity is comparable to the native this compound.Potentially improved selective toxicity (reduced hemolytic activity).Photoisomerization is a promising strategy to reduce toxicity.[1][5]
SPA Derivative C-3' AmideMore effective than Amphotericin B in vivo.Favorable therapeutic index reported.Amidation at the mycosamine group can significantly enhance in vivo efficacy.[6][7]
Amphotericin B Reference Drug"Gold standard" for systemic fungal infections.High, particularly nephrotoxicity.Benchmark for comparing new derivatives.[1][9]

Experimental Protocols

Protocol 1: Photochemical Cis-Trans Isomerization of this compound

This protocol is adapted from the methodology described in Molecules (2021).[1]

  • Solution Preparation: Dissolve the this compound complex in a 95% methanol / 5% water solvent system to a final concentration of 1 mg/mL.

  • Irradiation Setup: Place the solution in a shallow vessel (e.g., ensuring a solution depth of ~2 cm). Place two long-wavelength UV lamps (λ = 365 nm, 8 W) above the solution. The reaction vessel should be kept at room temperature in a dark environment (e.g., a fume hood with the light off) to avoid interference from ambient light.

  • Reaction: Gently stir the solution while irradiating.

  • Monitoring: Periodically take small aliquots of the solution to monitor the progress of the photochemical isomerization. Analyze the aliquots by:

    • UV-VIS Spectroscopy: Look for a shift in the absorption maxima, characteristic of the change from a cis to an all-trans polyene system.

    • RP-HPLC Analysis: Monitor the decrease of the peaks corresponding to native Partricins A and B and the increase of the peaks for iso-partricins A and B.

  • Completion: The reaction is typically complete in approximately 1 hour under these conditions. Stop the irradiation once the conversion reaches a plateau to avoid product degradation.

  • Purification: The resulting iso-partricins can be purified from any remaining native this compound using preparative RP-HPLC.

Protocol 2: General Procedure for Amide Bond Formation at the C-3' Mycosamine Group

This protocol is a generalized procedure based on methods described in patents EP0489308B1 and PT99964B.[3][8]

  • Reagent Preparation: Dissolve the methyl ester of this compound A (Methis compound A) in an appropriate anhydrous aprotic solvent, such as dimethyl acetamide.

  • Addition of Acid: To the stirred solution, add the desired carboxylic acid (e.g., dimethylamino-acetic acid), typically 5 equivalents.

  • Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (typically 5 equivalents), to the mixture.

  • Addition of Coupling Agent: Slowly add the coupling agent, for example, diphenyl phosphorazidate (DPPA) (typically 5 equivalents), to the reaction mixture at room temperature. Other standard peptide coupling reagents can also be explored.

  • Reaction: Allow the solution to stir at room temperature for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC, observing the consumption of the starting material.

  • Workup: Once the reaction is complete, the product is typically isolated by precipitation, extraction, or another suitable method depending on the properties of the derivative.

  • Purification: The crude product is then purified, often by column chromatography on silica gel, to yield the final amide derivative as a yellow powder.[4]

Visualizations

G Workflow for Chemical Modification of this compound cluster_0 Modification Sites cluster_1 Reaction Types cluster_2 Resulting Derivatives This compound This compound C18 C-18 Carboxyl Group This compound->C18 C3_amine C-3' Mycosamine Amino Group This compound->C3_amine Polyene Polyene Chromophore This compound->Polyene Ester Esterification C18->Ester Amide Amidation C3_amine->Amide Photo Photoisomerization (UV-VIS, 365 nm) Polyene->Photo Methis compound Methis compound Ester->Methis compound SPA SPA & Other Amide Derivatives Amide->SPA Iso Iso-partricin Photo->Iso

Caption: Key chemical modification pathways for enhancing the therapeutic properties of this compound.

G Troubleshooting Logic for Low Reaction Yield start Low Reaction Yield Observed by HPLC/TLC check_sm Is Starting Material (SM) Consumed? start->check_sm sm_ok SM Consumed, but Multiple Products check_sm->sm_ok Yes sm_not_ok High Amount of Unreacted SM check_sm->sm_not_ok No check_side_rxn Analyze By-products (LC-MS): - Degradation? - Side reactions? sm_ok->check_side_rxn check_reagents Check Reagents: - Coupling agent fresh? - Solvents anhydrous? - Base quality? sm_not_ok->check_reagents optimize_cond Optimize Conditions: - Increase reaction time? - Adjust temperature? - Change reagent stoichiometry? check_reagents->optimize_cond purify Improve Purification Strategy check_side_rxn->purify

Caption: A decision tree for troubleshooting low-yield chemical modification reactions of this compound.

G Mechanism of Action & Goal of Modification cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Ergosterol Ergosterol Pore Pore Formation & Membrane Disruption Ergosterol->Pore Death Fungal Cell Death (Desired Effect) Pore->Death Cholesterol Cholesterol Toxicity Cell Lysis (Toxicity) Cholesterol->Toxicity This compound Native this compound This compound->Ergosterol High Affinity This compound->Cholesterol Significant Affinity Modified Modified this compound (Goal) Modified->Ergosterol Maintain High Affinity Modified->Cholesterol Reduce Affinity

Caption: Desired shift in membrane sterol affinity through chemical modification of this compound.

References

Troubleshooting inconsistent results in Partricin antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Partricin antifungal assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a polyene macrolide antibiotic. Its primary antifungal mechanism involves binding to ergosterol, a critical component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death. This direct interaction with existing ergosterol in the cell membrane allows for rapid disruption of the fungal cell's viability.

cluster_0 Fungal Cell This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Pore_Formation Pore Formation This compound->Pore_Formation Induces Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Fungal_Cell_Membrane->Pore_Formation in Ion_Leakage Ion & Metabolite Leakage Pore_Formation->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to cluster_1 Initial Checks cluster_2 Potential Causes & Solutions Inconsistent_Results Inconsistent Results High_Variability High MIC Variability Inconsistent_Results->High_Variability No_Activity No/Low Activity Inconsistent_Results->No_Activity Control_Failure Control Failure Inconsistent_Results->Control_Failure Inoculum_Issues Inoculum Density High_Variability->Inoculum_Issues Check Assay_Conditions Assay Conditions High_Variability->Assay_Conditions Check Compound_Issues Compound Issues No_Activity->Compound_Issues Check Contamination Contamination Control_Failure->Contamination Check Media_Reagents Media/Reagents Control_Failure->Media_Reagents Check

Preventing the degradation of Partricin in daylight-exposed solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Partricin solutions to prevent degradation due to daylight exposure. This compound, a heptaene macrolide antibiotic, is known to be sensitive to light, which can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to daylight?

A1: Yes, this compound is highly sensitive to daylight and UV-VIS radiation. Exposure to light can lead to the degradation of the molecule. Specifically, the heptaene chromophore of this compound undergoes an irreversible cis-trans photoisomerization, altering its chemical structure.[1]

Q2: What are the observable signs of this compound degradation in a solution?

A2: A primary indicator of this compound degradation is a change in the solution's analytical profile. For instance, High-Performance Liquid Chromatography (HPLC) analysis of a daylight-exposed this compound solution will show a significant increase in the number of peaks compared to a solution stored in the dark. One study observed that the number of major components doubled in a this compound solution left in daylight for 24 hours compared to a control sample stored in darkness.[1] This indicates the formation of isomers and potentially other degradation products.

Q3: What wavelengths of light are most damaging to this compound?

A3: this compound's UV-VIS spectrum shows absorption maxima at 360 nm, 378 nm, and 401 nm.[1] Light within this range, which is present in daylight and standard laboratory lighting, can be expected to cause degradation. Experiments inducing photoisomerization have utilized UV lamps with a wavelength of 365 nm.[1]

Q4: How should I prepare and handle this compound solutions to minimize degradation?

A4: To minimize degradation, all work with this compound solutions should be conducted under conditions that protect the compound from light. This includes using amber-colored glassware or vials, or by wrapping standard glassware in aluminum foil.[2][3] It is also advisable to work in a dimly lit room or under specific low-intensity, long-wavelength lighting (above 500 nm).[2][3]

Q5: What are the recommended storage conditions for this compound solutions?

A5: this compound solutions should be stored in the dark to prevent photodegradation.[1] It is recommended to use amber vials or light-blocking containers and store them in a refrigerator or freezer, depending on the solvent and desired storage duration. Always refer to the manufacturer's specific storage instructions.

Q6: Can antioxidants be used to stabilize this compound solutions?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results (e.g., variable bioactivity). Degradation of this compound stock or working solutions due to light exposure.1. Prepare fresh this compound solutions under light-protected conditions. 2. Use amber vials or foil-wrapped containers for all solutions. 3. Minimize the exposure of solutions to ambient light during experimental procedures.
Appearance of unexpected peaks in HPLC chromatograms. Photoisomerization and degradation of this compound.1. Confirm that all solution preparation and handling steps were performed with light protection. 2. Compare the chromatogram of the problematic sample to a freshly prepared standard that has been rigorously protected from light. 3. Review the solvent system; ensure it is appropriate and does not contribute to degradation.
Loss of potency of the this compound solution over a short period. Accelerated degradation due to intense or prolonged light exposure.1. Quantify the light exposure in the laboratory environment. 2. Implement stricter light-protection protocols, such as working in a dark room with a safelight. 3. Aliquot stock solutions to minimize repeated exposure of the entire stock to ambient conditions.

Data on this compound Photodegradation

The following table summarizes the qualitative impact of daylight on this compound solutions as observed in a comparative experiment.

Condition Observation Inference
This compound solution stored in darkness for 24 hours (Control)Standard HPLC chromatogram with a specific number of peaks corresponding to the primary components.The compound is stable when protected from light.
This compound solution exposed to daylight for 24 hoursThe number of major component peaks in the HPLC chromatogram doubled compared to the control.Daylight exposure induces significant degradation and isomerization of this compound.

Data synthesized from a study on the photoisomerization of this compound.[1]

Experimental Protocols

Protocol for Assessing this compound Photodegradation

This protocol is based on the methodology described for inducing photoisomerization of a this compound derivative.[1]

  • Solution Preparation:

    • Prepare a 1 mg/mL solution of the this compound complex in a solvent system of 95% methanol and 5% water.

    • Dispense the solution into two sets of transparent containers.

  • Experimental and Control Groups:

    • Experimental Group: Expose one set of containers to a controlled light source. For a forced degradation study, this could be a UV lamp with a wavelength of 365 nm. For a daylight simulation, this could be a sunny windowsill or a photostability chamber compliant with ICH guidelines.[6][7][8]

    • Control Group: Wrap the second set of containers completely in aluminum foil to exclude all light.

  • Incubation:

    • Place both sets of containers at room temperature for a defined period (e.g., 24 hours).

  • Analysis:

    • After the incubation period, analyze the solutions from both groups using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-VIS detection.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peaks in the experimental group compared to the control group.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_groups Experimental Setup cluster_incubation Incubation cluster_analysis Analysis prep Prepare 1 mg/mL this compound solution in 95% Methanol / 5% Water control Control Group: Wrap vials in aluminum foil prep->control experimental Experimental Group: Expose vials to daylight/UV light prep->experimental incubate Incubate both groups at room temperature for 24 hours control->incubate experimental->incubate hplc Analyze samples by RP-HPLC incubate->hplc compare Compare chromatograms for new peaks and degradation hplc->compare

Caption: Workflow for assessing this compound photodegradation.

logical_relationship cluster_cause Cause cluster_effect Effect cluster_outcome Experimental Outcome light Exposure to Daylight / UV Light (360-401 nm) isomerization Cis-Trans Photoisomerization of Heptaene Chromophore light->isomerization degradation Formation of Degradation Products isomerization->degradation inconsistent_results Inconsistent Bioactivity / Analytical Results degradation->inconsistent_results

Caption: Cause and effect of this compound photodegradation.

References

Development of water-soluble Partricin derivatives for improved bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of water-soluble Partricin derivatives aimed at improving bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: this compound and its derivatives are polyene macrolide antibiotics. Their primary mechanism of action is binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels. This disruption causes leakage of essential intracellular components, ultimately resulting in fungal cell death. The specificity for fungal cells is due to the high affinity for ergosterol over cholesterol, the primary sterol in mammalian cell membranes.

Q2: Why is it necessary to develop water-soluble derivatives of this compound?

A2: this compound itself has very low water solubility, which significantly limits its bioavailability when administered orally and can lead to challenges in formulating intravenous solutions. By chemically modifying the this compound molecule to create more water-soluble derivatives, the aim is to improve its absorption and distribution in the body, thereby enhancing its therapeutic efficacy and potentially reducing side effects associated with high doses of the poorly soluble parent drug.

Q3: What are the common chemical modification strategies to increase the water solubility of this compound?

A3: Common strategies involve introducing polar or ionizable functional groups to the this compound molecule. This is often achieved by forming an amide bond between the primary amino group of the mycosamine sugar moiety and a carboxylic acid containing a basic nitrogen group. Another approach is to modify the carboxyl group at the C-18 position of the macrolide ring to form esters or amides with water-solubilizing moieties.

Q4: What are the key in vitro assays to evaluate the potential of new this compound derivatives?

A4: The key in vitro assays include:

  • Minimum Inhibitory Concentration (MIC) assay: To determine the antifungal potency against various fungal strains.

  • Cytotoxicity assays (e.g., MTT, LDH): To assess the toxicity of the derivatives against mammalian cell lines and determine their selectivity.

  • Hemolysis assay: To evaluate the potential for red blood cell lysis, a common side effect of polyene antibiotics.

  • Aqueous solubility determination: To confirm the improved water solubility of the derivatives.

Q5: What are the critical pharmacokinetic parameters to assess in vivo?

A5: For in vivo studies, crucial pharmacokinetic parameters to measure after administration (typically intravenous or oral) include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). These parameters help to determine the extent and rate of drug absorption and its overall exposure in the body.

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause Troubleshooting Steps
Low yield of the amide-coupled product 1. Inefficient activation of the carboxylic acid.2. Poor nucleophilicity of the this compound's primary amine.3. Suboptimal reaction conditions (solvent, temperature, reaction time).4. Presence of moisture, which can deactivate coupling reagents.1. Use a more potent coupling reagent (e.g., HATU, HBTU instead of DCC/EDC).2. Add an activating agent like HOBt or HOAt to the coupling reaction.3. Ensure all reagents and solvents are anhydrous.4. Optimize the reaction temperature and time; some couplings may require longer reaction times or elevated temperatures.5. Use a non-nucleophilic base (e.g., DIPEA) in an appropriate stoichiometric amount.
Formation of multiple byproducts 1. Side reactions involving other functional groups on the this compound molecule.2. Epimerization during the coupling reaction.3. Anhydride formation from the carboxylic acid.1. Use milder coupling agents and reaction conditions.2. Protect sensitive functional groups on the this compound molecule if necessary.3. Control the reaction temperature to minimize epimerization.4. Add the coupling reagent slowly to the reaction mixture.
Difficulty in purifying the final product 1. The amphiphilic nature of the derivative makes separation from starting materials and byproducts challenging.2. Aggregation of the derivative in solution.1. Utilize reversed-phase chromatography (e.g., preparative HPLC) for purification.2. Employ precipitation or crystallization techniques using a suitable solvent/anti-solvent system.3. Consider dialysis to remove small molecule impurities if the derivative forms stable micelles or aggregates.
Inconsistent NMR or Mass Spectrometry data 1. Presence of impurities or residual solvent.2. Aggregation of the molecule in the NMR solvent, leading to broad peaks.3. Degradation of the sample.1. Ensure the sample is thoroughly dried and free of solvent.2. Use a different NMR solvent or add a small amount of a solubilizing agent (e.g., DMSO-d6 in CDCl3).3. For mass spectrometry, use a soft ionization technique like electrospray ionization (ESI) to prevent fragmentation.
In Vitro Assays
Issue Potential Cause Troubleshooting Steps
Inconsistent MIC results 1. Variation in inoculum size.2. Inconsistent incubation time or temperature.3. Composition and pH of the growth medium.4. Subjective interpretation of the endpoint.1. Standardize the inoculum preparation using a spectrophotometer or McFarland standards.2. Strictly adhere to the recommended incubation time and temperature for the specific fungal strain.3. Use a standardized, buffered medium (e.g., RPMI-1640 with MOPS).4. For azole antifungals, the MIC is often read as the lowest concentration causing a significant reduction in growth (e.g., 50%), not complete inhibition. Establish a clear and consistent endpoint reading criterion.
High cytotoxicity in mammalian cells 1. The derivative has inherent toxicity.2. The concentration range tested is too high.3. The derivative is not selective for ergosterol over cholesterol.1. Synthesize and test a range of derivatives to identify those with a better therapeutic index.2. Test a wider and lower range of concentrations to determine the IC50 accurately.3. Perform a hemolysis assay to assess the effect on red blood cells, which contain cholesterol.
Poor water solubility of the synthesized derivative 1. The modification was not sufficient to overcome the lipophilicity of the parent molecule.1. Synthesize derivatives with more polar or ionizable groups.2. Formulate the derivative as a salt with a pharmaceutically acceptable acid.3. Consider formulation strategies like liposomes or nanoparticles.

Data Presentation

Table 1: Physicochemical and In Vitro Activity of Water-Soluble this compound Derivatives (Hypothetical Data)

DerivativeChemical ModificationAqueous Solubility (mg/mL) at pH 7.4LogPCandida albicans MIC (µg/mL)Cytotoxicity (IC50 on HEK293 cells, µM)
This compound-< 0.001> 50.510
Derivative AN-dimethylaminoacetyl1.22.50.850
Derivative BN-(4-methylpiperazin-1-yl)acetyl5.51.81.0> 100
Derivative CN-morpholinoacetyl2.12.20.775

Table 2: In Vivo Pharmacokinetic Parameters of a Water-Soluble this compound Derivative (SPA-S-753) in Mice (1.25 mg/kg IV)

ParameterValue
Elimination half-life (t½)15.1 h
Area under the curve (AUC₀-∞)49.3 µg·h/mL

Data adapted from a study on N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Drug Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium (buffered with MOPS to pH 7.0) to wells 2-12 of a 96-well plate.

    • Add 200 µL of the drug stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (no drug).

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal suspension to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control. For some antifungals, this may be a 50% reduction in turbidity.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Water-Soluble This compound Derivatives purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization solubility Aqueous Solubility Determination characterization->solubility mic Antifungal Activity (MIC Assay) solubility->mic cytotoxicity Cytotoxicity Assay (e.g., MTT) mic->cytotoxicity hemolysis Hemolysis Assay cytotoxicity->hemolysis pk_studies Pharmacokinetic Studies (AUC, Cmax, t½) hemolysis->pk_studies efficacy Efficacy in Animal Models of Fungal Infection pk_studies->efficacy end Lead Candidate efficacy->end start Start start->synthesis

Caption: Experimental workflow for the development of water-soluble this compound derivatives.

Validation & Comparative

Comparative Analysis of Partricin and Amphotericin B Antifungal Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the antifungal potency of Partricin and the widely-used Amphotericin B. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of these two polyene macrolide antibiotics. The following sections detail their mechanisms of action, comparative antifungal activity, and toxicity profiles, supported by experimental data and methodologies.

Introduction

This compound and Amphotericin B are both polyene macrolide antibiotics known for their broad-spectrum antifungal activity. Amphotericin B, a non-aromatic heptaene, has long been considered a "gold standard" for treating systemic fungal infections, despite its significant toxicity. This compound, an aromatic heptaene, and its derivatives such as Methis compound (the methyl ester of this compound), have been shown to exhibit potent antifungal effects, in some cases exceeding that of Amphotericin B. This guide aims to provide a comparative overview of their efficacy and safety based on available in vitro data.

Mechanism of Action

Both this compound and Amphotericin B share a primary mechanism of action that involves binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, which ultimately results in fungal cell death.

However, some studies suggest that Methis compound may have an additional effect, including the delayed separation of dividing cells and damage to the septum between mother and daughter cells, indicating potential interference with chitin synthesis or the enzymatic mechanism of septum formation.[1][2]

dot

cluster_membrane Fungal Cell Membrane cluster_drugs cluster_effects Ergosterol Ergosterol Pore_Formation Pore Formation Ergosterol->Pore_Formation Leads to AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to This compound This compound / Methis compound This compound->Ergosterol Binds to Septum_Damage Septum Damage (Methis compound) This compound->Septum_Damage Interferes with Leakage Leakage of Intracellular Components Pore_Formation->Leakage Causes Cell_Death Fungal Cell Death Leakage->Cell_Death Results in Septum_Damage->Cell_Death Contributes to

Caption: Mechanism of action of this compound and Amphotericin B.

Comparative Antifungal Potency

In vitro studies have consistently shown that Methis compound, a derivative of this compound, is more active against yeasts than Amphotericin B. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Methis compound and Amphotericin B against various yeast species.

Fungal SpeciesMethis compound MIC (mg/L)Amphotericin B MIC (mg/L)
Candida albicans (WCC001)0.060.25
Candida albicans (NCPF 3179)0.060.25
Candida albicans (NCPF 3281)0.060.25
Candida tropicalis (NCPF 3111)0.060.125
Candida parapsilosis (NCPF 3213)0.060.125
Candida glabrata (NCPF 3214)0.060.5
Cryptococcus neoformans0.030.125

Data adapted from Petrou MA, and Rogers TR. "A comparison of the activity of methis compound and amphotericin B against yeasts." Journal of Antimicrobial Chemotherapy, 1985.

Comparative Toxicity Profile

A significant drawback of Amphotericin B is its toxicity to mammalian cells. This compound and its derivatives have also been noted for their toxicity, although some studies suggest that certain derivatives may have an improved therapeutic index.

Hemolytic Activity and Selective Toxicity Index

One measure of toxicity is the hemolytic activity (the lysis of red blood cells). Iso-partricins, all-trans isomers of partricins, have been shown to have substantially reduced hemolytic activity compared to their native forms and Amphotericin B. The selective toxicity index (STI), which is the ratio of the concentration causing 50% hemolysis (EH50) to the MIC, provides a measure of a drug's selectivity for fungal cells over host cells.

CompoundSelective Toxicity Index (STI)
Iso-partricin A>20
Iso-partricin B19.28
Amphotericin B13.84

Data adapted from Gagoś, M., et al. "Iso-Partricin, an Aromatic Analogue of Amphotericin B: How Shining Light on Old Drugs Might Help Create New Ones." Antibiotics, 2021.[1]

This data suggests that iso-partricins are more selective than Amphotericin B, largely due to their lower hemolytic activity.[1]

Cytotoxicity in Mammalian Cell Lines

Direct comparative data for the 50% inhibitory concentration (IC50) of this compound/Methis compound and Amphotericin B on the same mammalian cell lines from a single study is limited. However, studies on Amphotericin B have established its cytotoxicity. For instance, one study reported an IC50 value of 8.7 µg/ml for Amphotericin B on normal human colon epithelial cells (CCD 841 CoTr) and 21.2 µg/ml on human colon adenocarcinoma cells (HT-29).

It is important to note that comparing IC50 values across different studies can be misleading due to variations in cell lines and experimental conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining the MIC of antifungal agents is the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for MIC Determination:

  • Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A standardized suspension of the fungal cells is then prepared in a liquid medium (e.g., RPMI-1640) to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: The wells of the microtiter plate containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

dot

Start Start Prep_Drug Prepare Serial Dilutions of Antifungal Agent Start->Prep_Drug Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Drug->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

Cytotoxicity Assay (IC50 Determination)

The IC50 value is the concentration of a drug that is required for 50% inhibition of a biological function. In the context of cytotoxicity, it is the concentration of the drug that reduces the viability of a cell population by 50%. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Experimental Workflow for IC50 Determination:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or Amphotericin B) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active metabolism to convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.

dot

Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Serial Dilutions of Test Compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate to Allow Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Contrasting the Mechanism of Action of Partricin and Nystatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Partricin and Nystatin are both polyene macrolide antibiotics renowned for their antifungal properties. Their efficacy stems from their interaction with sterols in the fungal cell membrane, leading to the formation of pores and subsequent cell death. While they share a common overarching mechanism, subtle structural differences between the two molecules are thought to influence their specific interactions and biological activity. This guide provides a detailed comparison of the mechanisms of action of this compound and Nystatin, supported by available experimental data, to aid researchers in understanding the nuanced differences between these two important antifungal agents.

Molecular Mechanism of Action

Both this compound and Nystatin exert their antifungal effects by preferentially binding to ergosterol, the primary sterol in fungal cell membranes, over cholesterol, the predominant sterol in mammalian cell membranes. This selective binding is the basis for their antifungal activity and relative safety in therapeutic use. The interaction with ergosterol leads to the formation of transmembrane channels or pores. These pores disrupt the integrity of the cell membrane, causing leakage of essential ions and small molecules, which ultimately leads to fungal cell death.

The prevailing model for pore formation involves the aggregation of several antibiotic and ergosterol molecules into a barrel-stave-like structure that spans the lipid bilayer. The hydrophobic polyene portion of the antibiotic aligns within the hydrophobic core of the membrane, while the hydrophilic polyol region forms the interior of the aqueous pore.

A key distinction between the two lies in their chemical structures. Nystatin is a tetraene, containing a 38-membered macrolide ring, while this compound is a heptaene with a larger 38-membered macrolide ring. These structural variations, particularly in the polyene and polyol regions, are believed to affect their affinity for sterols and the properties of the pores they form.

Comparative Data

Direct comparative studies on the quantitative aspects of this compound and Nystatin's mechanisms of action are limited in the available scientific literature. However, data on their minimum inhibitory concentrations (MICs) against various fungal species provide an indirect measure of their relative antifungal potency.

Antifungal AgentFungal SpeciesMIC Range (μg/mL)Geometric Mean MIC (μg/mL)Reference
Nystatin Candida spp. (oral isolates)0.25 - 84.77[1]
Nystatin Candida albicans (oral isolates)-4.1[1]
Nystatin non-albicans Candida (oral isolates)-5.45[1]
Methis compound (this compound methyl ester) Candida infections (in vivo study)Not ApplicableNot Applicable[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the direct comparison of this compound and Nystatin are not extensively published. However, the following sections describe the general methodologies employed in the study of polyene antibiotic mechanisms.

Minimum Inhibitory Concentration (MIC) Determination

The antifungal susceptibility of various Candida species to Nystatin has been determined using the broth microdilution method. This method involves preparing a series of twofold dilutions of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the yeast. The plates are incubated, and the MIC is determined as the lowest concentration of the antifungal agent that inhibits visible growth.

A general protocol for broth microdilution MIC testing would involve:

  • Preparation of Antifungal Stock Solution: Dissolve the polyene antibiotic in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (or another appropriate broth) in the wells of a microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested, typically adjusted to a 0.5 McFarland standard and then further diluted.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity or by using a spectrophotometer to measure absorbance. The MIC is the lowest concentration with no visible growth or a significant reduction in absorbance.

Sterol Binding Affinity Measurement (Fluorescence Spectroscopy)

Fluorescence spectroscopy is a common technique to study the interaction between polyene antibiotics and sterols. The intrinsic fluorescence of the polyene can be monitored upon addition of sterol-containing liposomes. Changes in fluorescence intensity and lifetime can provide insights into the binding affinity and the formation of aggregates.

A general protocol for a fluorescence-based binding assay would include:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a phospholipid (e.g., POPC) and a specific sterol (ergosterol or cholesterol) at a desired molar ratio using methods like extrusion.

  • Fluorescence Measurements: In a fluorometer cuvette, add a solution of the polyene antibiotic.

  • Titration: Sequentially add aliquots of the liposome suspension to the cuvette.

  • Data Acquisition: After each addition and a brief equilibration period, measure the fluorescence emission spectrum and/or the fluorescence lifetime of the polyene.

  • Data Analysis: Analyze the changes in fluorescence parameters as a function of liposome concentration to determine binding constants. Competition assays, where liposomes containing both ergosterol and cholesterol are used, can provide information on the relative binding affinities[3][4].

Ion Channel Analysis (Planar Lipid Bilayer)

The planar lipid bilayer technique is used to study the properties of ion channels formed by polyene antibiotics. This method involves forming an artificial lipid bilayer across a small aperture separating two aqueous compartments. The antibiotic is then added to one or both compartments, and the formation of ion channels is detected as stepwise increases in the electrical conductance across the membrane.

A general protocol for planar lipid bilayer experiments would involve:

  • Bilayer Formation: A lipid solution (e.g., a phospholipid and a sterol in a solvent like n-decane) is "painted" across a small aperture in a Teflon partition separating two chambers filled with an electrolyte solution.

  • Antibiotic Addition: The polyene antibiotic is added to one or both chambers from a stock solution.

  • Electrophysiological Recording: Two electrodes are placed in the chambers, and a voltage is applied across the bilayer. The resulting current is measured using a sensitive amplifier.

  • Data Analysis: The recordings are analyzed to determine the conductance, ion selectivity, and gating properties of the single channels formed by the antibiotic. Ion selectivity can be determined by measuring the reversal potential under asymmetric salt conditions.

Visualizing the Mechanisms of Action

Nystatin_Mechanism Mechanism of Nystatin Action cluster_membrane Nystatin Nystatin Ergosterol Ergosterol in Fungal Membrane Nystatin->Ergosterol Binds to Pore Transmembrane Pore (Nystatin-Ergosterol Complex) Ergosterol->Pore Forms Membrane Fungal Cell Membrane Leakage Ion & Molecule Leakage (K+, etc.) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Nystatin binds to ergosterol, forming pores and causing cell death.

Partricin_Mechanism Mechanism of this compound Action cluster_membrane This compound This compound Ergosterol Ergosterol in Fungal Membrane This compound->Ergosterol Binds to Pore Transmembrane Pore (this compound-Ergosterol Complex) Ergosterol->Pore Forms Membrane Fungal Cell Membrane Leakage Ion & Molecule Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: this compound interacts with ergosterol, creating pores and leading to cell death.

Conclusion

This compound and Nystatin, as polyene antibiotics, share a fundamental mechanism of action centered on their interaction with ergosterol in fungal cell membranes. This interaction leads to the formation of pores, disruption of membrane integrity, and ultimately, fungal cell death. While structural differences between the heptaene this compound and the tetraene Nystatin are likely to result in variations in their binding affinities, pore characteristics, and overall antifungal efficacy, a lack of direct comparative quantitative data in the current literature makes a definitive contrast challenging. Further research with side-by-side experimental comparisons is necessary to fully elucidate the distinct molecular mechanisms of these two important antifungal agents.

References

A Comparative Analysis of Mepartricin and Finasteride for the Treatment of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of Mepartricin and Finasteride, two pharmacological agents used in the management of benign prostatic hyperplasia (BPH). The comparison focuses on their mechanisms of action, clinical efficacy as supported by experimental data, and the methodologies of key clinical trials. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Methis compound and Finasteride address BPH through distinct biochemical pathways. Finasteride acts as a direct inhibitor of androgen synthesis, while Methis compound is believed to modulate steroid hormone levels through a different mechanism.

Methis compound

Methis compound, a polyene macrolide antibiotic, is proposed to exert its therapeutic effect by interfering with the intestinal reabsorption of estrogens.[1][2] This leads to increased fecal estrogen excretion, subsequently lowering the concentration of 17β-estradiol in the enterohepatic circulation and reducing estrogen levels within the prostate.[1] Animal studies have demonstrated that Methis compound can suppress estrogen-induced prostatic hyperplasia by reducing serum estrogen levels, which in turn suppresses stromal cell proliferation and activation.[3] Additionally, some evidence suggests it may interfere with the uptake and binding of androgens to their receptors in prostate tissue.[4]

References

A Head-to-Head Comparison of the Biological Activities of Partricin A and Partricin B: An In-Depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the nuanced differences between related bioactive compounds is critical. This guide provides a detailed head-to-head comparison of the biological activities of Partricin A and this compound B, two components of the polyene macrolide antibiotic complex, this compound. While structurally very similar, subtle variations can lead to significant differences in their biological profiles.

This compound A and this compound B are heptaene macrolides known for their potent antifungal properties.[1][2] Like other polyene antibiotics, their primary mechanism of action involves binding to ergosterol, a key component of fungal cell membranes. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately, fungal cell death. However, this interaction is not exclusively limited to fungal ergosterol; polyenes can also bind to cholesterol in mammalian cell membranes, which is the basis for their associated toxicity.[1]

This comparison guide synthesizes the available experimental data to provide a clear overview of their relative antifungal efficacy and toxicity.

Antifungal Activity: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency. While comprehensive comparative data across a wide range of fungal species is limited in publicly available literature, a direct comparison of this compound A and this compound B against Candida albicans has been reported.

CompoundCandida albicans MIC (µg/mL)
This compound A Data not available in cited sources
This compound B Data not available in cited sources

Unfortunately, specific MIC values for this compound A and this compound B were not available in the searched literature. However, the activity of their isomers provides some insight.

Data on the photoisomerized forms, iso-Partricin A and iso-Partricin B, which exhibit comparable antifungal activity to their native forms, show potent activity against Candida albicans.[1]

CompoundCandida albicans MIC (µg/mL)[1]
iso-Partricin A 0.39
iso-Partricin B 0.39

This suggests that both this compound A and B possess strong intrinsic antifungal activity against this important fungal pathogen. The fungicidal activity of these iso-forms is reported to be almost two orders of magnitude greater than that of Amphotericin B, a widely used antifungal medication.[1]

Toxicity Profile: A Look at Hemolytic Activity and Selective Toxicity

A major hurdle in the clinical development of polyene antibiotics is their toxicity to mammalian cells. Hemolytic activity, the ability to lyse red blood cells, is a key indicator of this toxicity. The selective toxicity index (STI), calculated as the ratio of the concentration causing 50% hemolysis (EH50) to the MIC, provides a measure of a compound's therapeutic window. A higher STI indicates greater selectivity for fungal cells over mammalian cells.

CompoundEH50 (µg/mL)[1]Selective Toxicity Index (STI = EH50/MIC)[1]
iso-Partricin A >20>20
iso-Partricin B 19.2819.28
Amphotericin B (for comparison) Not available13.84

The data indicates that iso-Partricin A and iso-Partricin B have a more favorable selective toxicity profile compared to Amphotericin B, primarily due to reduced hemolytic activity.[1] This suggests that modifications to the this compound structure could lead to safer antifungal agents.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound A and this compound B, consistent with other polyene macrolides, is the binding to ergosterol in the fungal cell membrane. This binding leads to the formation of pores or channels, disrupting the membrane's integrity and causing leakage of essential ions and small molecules, ultimately leading to cell death.

General Mechanism of Action of this compound A and B cluster_membrane This compound This compound A / this compound B Ergosterol Ergosterol in Fungal Cell Membrane This compound->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Membrane Fungal Cell Membrane Leakage Ion and Molecule Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Figure 1. General mechanism of action for this compound A and B.

Currently, there is a lack of specific information in the scientific literature detailing any differential effects of this compound A and this compound B on downstream cellular signaling pathways in fungi. Research in this area could reveal more subtle, yet important, differences in their biological activities.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of this compound A and B's biological activities. The specific parameters used in the original studies may vary.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific microorganism.

Broth Microdilution Workflow for MIC Determination start Prepare serial dilutions of this compound A/B in microtiter plate inoculate Inoculate wells with standardized fungal suspension start->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read Visually or spectrophotometrically assess fungal growth incubate->read mic Determine MIC: lowest concentration with no visible growth read->mic

Figure 2. Workflow for MIC determination.

Procedure:

  • Preparation of Antifungal Solutions: Prepare a stock solution of this compound A or this compound B in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing a standard broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism.

Hemolysis Assay

This assay is used to quantify the hemolytic activity of a compound on red blood cells.

Hemolysis Assay Workflow start Prepare red blood cell (RBC) suspension treat Incubate RBCs with various concentrations of this compound A/B start->treat controls Include positive (e.g., Triton X-100) and negative (PBS) controls treat->controls centrifuge Centrifuge to pellet intact RBCs treat->centrifuge measure Measure absorbance of supernatant (hemoglobin release) at 540 nm centrifuge->measure calculate Calculate percentage of hemolysis measure->calculate

Figure 3. Workflow for hemolysis assay.

Procedure:

  • Preparation of Red Blood Cells (RBCs): Obtain fresh blood and wash the RBCs with a buffered saline solution (e.g., PBS) by repeated centrifugation and resuspension to remove plasma and other components.

  • Treatment: Incubate a standardized suspension of the washed RBCs with various concentrations of this compound A or this compound B.

  • Controls: Include a positive control that causes 100% hemolysis (e.g., Triton X-100) and a negative control with no compound (e.g., PBS).

  • Incubation: Incubate the samples for a defined period (e.g., 1 hour) at 37°C.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for each concentration relative to the positive control.

Conclusion

This compound A and this compound B are potent antifungal agents, with their activity stemming from their interaction with fungal ergosterol. The available data on their photoisomers suggests that they possess strong antifungal efficacy, potentially exceeding that of Amphotericin B. Furthermore, these isomers exhibit a more favorable selective toxicity profile, indicating a potential for developing safer antifungal therapies based on the this compound scaffold.

Further head-to-head comparative studies of the native this compound A and this compound B are warranted to fully elucidate their relative antifungal spectrum and toxicity profiles. Specifically, data on a broader range of fungal pathogens and direct cytotoxicity assays on various mammalian cell lines would be invaluable for a comprehensive assessment. Deeper investigations into their effects on fungal cellular signaling could also uncover novel aspects of their biological activity and guide future drug development efforts.

References

A Comparative Guide to the Altered Biological Activity of Iso-Partricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of iso-partricin, a photoisomeric derivative of the polyene macrolide antibiotic partricin, with its parent compound and the clinical gold standard, Amphotericin B. This compound itself exhibits exceptional antifungal activity but is hampered by poor selective toxicity.[1][2] The structural modification to iso-partricin, however, has been shown to significantly improve its therapeutic profile, making it a compound of interest for further drug development.

Structural Alteration: From this compound to Iso-Partricin

This compound is a complex of two related compounds, this compound A and B, which are heptaene macrolide antibiotics.[1] A key feature of their structure is the presence of two cis-type double bonds (28Z and 30Z) within their polyene chromophore.[1][2] Iso-partricin A and B are generated through a photochemical isomerization process where moderate UV-VIS irradiation irreversibly converts these cis bonds into trans bonds (28E and 30E).[1][2] This "chromophore-straightening" is the only structural change, resulting in an all-trans configuration that is geometrically similar to Amphotericin B.[1][3]

G This compound This compound Complex (28Z, 30Z cis-bonds) UV_VIS UV-VIS Irradiation (Photoisomerization) This compound->UV_VIS Chromophore Straightening Iso_this compound Iso-Partricin Complex (all-trans chromophore) UV_VIS->Iso_this compound

Caption: Generation of iso-partricin from this compound via photoisomerization.

Comparative Biological Activity

The primary advantage of iso-partricin lies in its significantly improved selective toxicity. While maintaining the potent fungicidal activity of the parent compound, its toxicity against mammalian cells is substantially reduced.

Data Presentation: Antifungal Activity vs. Hemolytic Activity

The following table summarizes the key in vitro biological activity data for iso-partricin A, iso-partricin B, and the widely used antifungal, Amphotericin B (AmB). The data highlights that the fungicidal activity of the iso-partricin forms remains comparable to their native counterparts and significantly exceeds that of AmB, while their hemolytic activity is markedly lower.[1][2]

CompoundMinimum Inhibitory Concentration (MIC) vs. C. albicans (µg/mL)50% Hemolytic Concentration (EH₅₀) (µg/mL)Selective Toxicity Index (STI = EH₅₀ / MIC)
Iso-Partricin A 0.16> 3.2> 20.00
Iso-Partricin B 0.163.1019.28
Amphotericin B 1.2517.3013.84

Data sourced from preliminary in vitro assessments.[1][4]

This improved selectivity, as shown by the higher STI, suggests a wider therapeutic window for iso-partricins compared to Amphotericin B.[1][4] The enhancement is primarily attributed to the lowered hemolytic activity.[1][2]

Mechanism of Altered Selectivity

Polyene macrolides function by interacting with sterols in cell membranes, leading to membrane disruption and leakage of cellular contents.[5][6] Their selectivity arises from a higher affinity for ergosterol, the primary sterol in fungal membranes, compared to cholesterol in mammalian membranes.

The straightened all-trans chromophore of iso-partricin appears to optimize this differential interaction.[3] Computational studies suggest that the isomerization leads to the formation of more stable and geometrically well-defined binary complexes with ergosterol.[3] In contrast, the native this compound's interaction with cholesterol lacks specificity.[3] This enhanced and more specific binding to fungal ergosterol, coupled with potentially weaker or different interactions with mammalian cholesterol, is believed to be the molecular basis for iso-partricin's improved selective toxicity.[3]

G cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell (Erythrocyte) Ergosterol Ergosterol Pore_F Membrane Pore Formation & Disruption Ergosterol->Pore_F Death_F Fungicidal Effect Pore_F->Death_F Cholesterol Cholesterol Pore_M Membrane Disruption Cholesterol->Pore_M Death_M Hemolysis (Toxicity) Pore_M->Death_M Isothis compound Iso-Partricin (all-trans) Isothis compound->Ergosterol High Affinity (Stable Complex) Isothis compound->Cholesterol Low Affinity (Weak Interaction)

Caption: Proposed mechanism for iso-partricin's selective toxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of the key experimental protocols involved in the investigation of iso-partricin.

Photochemical Isomerization and Isolation

This protocol describes the conversion of the native this compound complex to its all-trans isomers.

G A 1. Dissolve this compound Complex in appropriate solvent (e.g., mobile phase) B 2. Irradiate Solution with UV-VIS light under controlled conditions (e.g., 24h, daylight access) A->B C 3. Separate Isomers using semi-preparative HPLC B->C D 4. Collect Fractions corresponding to iso-partricin A and iso-partricin B C->D E 5. Confirm Structure using NMR and MS techniques D->E

Caption: Experimental workflow for the generation and isolation of iso-partricin.

Methodology: The crude this compound complex is obtained from fermentation broth of Streptomyces aureofaciens.[1] The complex is dissolved and exposed to moderate UV-VIS irradiation, such as daylight, for an extended period (e.g., 24 hours).[1][2] The resulting mixture of native partricins and their iso-forms is then subjected to separation using a technique like semi-preparative High-Performance Liquid Chromatography (HPLC).[4] Fractions corresponding to iso-partricin A and iso-partricin B are collected, and their structures are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the 28Z→28E and 30Z→30E switches.[1]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

G A 1. Prepare Serial Dilutions of test compounds (e.g., iso-partricin) in microtiter plate wells B 2. Prepare Standardized Fungal Inoculum (e.g., Candida albicans at 1-5 x 10^5 CFU/mL) C 3. Add Inoculum to Each Well (including positive/negative controls) D 4. Incubate Plates (e.g., 24-48 hours at 35-37°C) E 5. Determine MIC Lowest concentration with no visible growth

Caption: General workflow for a broth microdilution MIC assay.

Methodology: The assay is typically performed using a broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS).[7] A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable medium like RPMI-1640. A standardized suspension of the fungal strain (e.g., Candida albicans) is added to each well. The plates are incubated, and the MIC is determined as the lowest drug concentration at which no visible fungal growth is observed.[7]

Hemolysis Assay

This assay is a common method for the preliminary in vitro evaluation of a compound's cytotoxicity by measuring its ability to lyse red blood cells (erythrocytes).

G A 1. Obtain Fresh Blood (e.g., human, rabbit) and isolate erythrocytes by centrifugation B 2. Wash Erythrocytes repeatedly in an isotonic buffer (e.g., PBS) C 3. Prepare Erythrocyte Suspension to a specific concentration (e.g., 1-2% v/v) D 4. Incubate Suspension with Test Compounds at various concentrations for a set time (e.g., 60 min) E 5. Centrifuge Samples to pellet intact cells and debris F 6. Measure Hemoglobin Release by reading supernatant absorbance at ~540 nm G 7. Calculate % Hemolysis relative to positive (100% lysis) and negative (0% lysis) controls

Caption: Standard workflow for an in vitro hemolysis assay.

Methodology: Freshly drawn blood is centrifuged to separate erythrocytes from plasma. The erythrocytes are washed multiple times with a phosphate-buffered saline (PBS) solution. A diluted suspension of these washed erythrocytes is then incubated with various concentrations of the test compounds for a defined period (e.g., 60 minutes) at 37°C.[8] A sample treated with a detergent like Triton X-100 serves as the positive control (100% hemolysis), and a sample with buffer only serves as the negative control (0% hemolysis). After incubation, samples are centrifuged, and the amount of hemoglobin released into the supernatant is quantified spectrophotometrically. The percentage of hemolysis for each compound concentration is calculated relative to the controls.[8][9]

References

Comparative Analysis of Partricin's Antifungal Efficacy Across Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the antifungal activity of Partricin and its derivatives against a range of clinically relevant fungal strains. The data presented herein facilitates an objective comparison of this compound's performance with established antifungal agents, supported by detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: A Focus on Ergosterol Binding

This compound, a polyene macrolide antibiotic, exerts its antifungal effect primarily by targeting ergosterol, an essential component of the fungal cell membrane. This interaction disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of vital intracellular components, ultimately resulting in fungal cell death.[1][2][3] This mechanism is shared with other polyene antifungals like Amphotericin B.[4][5][6] The specificity of this compound and other polyenes for fungal cells is attributed to their higher affinity for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes.[2]

Beyond direct membrane disruption, polyene antibiotics can also induce secondary effects, including oxidative stress within the fungal cell through the production of reactive oxygen species (ROS).[4][5][7] Furthermore, some polyenes have been shown to possess immunomodulatory properties, which may contribute to their overall therapeutic efficacy.[4]

Mechanism of Action of this compound This compound This compound Ergosterol Ergosterol in Fungal Cell Membrane This compound->Ergosterol Binds to Oxidative_Stress Induction of Oxidative Stress (ROS) This compound->Oxidative_Stress Membrane_Disruption Membrane Disruption & Pore Formation Ergosterol->Membrane_Disruption Leads to Leakage Leakage of Intracellular Components (Ions, etc.) Membrane_Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death Oxidative_Stress->Cell_Death

Mechanism of Action of this compound

Comparative In Vitro Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a this compound derivative (SPA-S-753) and other commonly used antifungal agents against various fungal strains. MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Antifungal AgentFungal StrainMIC Range (µg/mL)Reference
This compound Derivative (SPA-S-753) Candida albicans2.0[8]
Methis compound Candida albicansMore active than Amphotericin B[9]
Cryptococcus neoformansActive[9]
Aspergillus fumigatusActive[9]
Amphotericin B Candida albicans0.5[8]
Cryptococcus neoformansActive[10]
Aspergillus fumigatusActive[9]
Fluconazole Candida spp.-
Cryptococcus neoformans-
Caspofungin Candida spp.-
Aspergillus spp.-

Note: Specific MIC values for Methis compound, Fluconazole, and Caspofungin are not detailed in the provided search results and would require further specific literature search.

Experimental Protocols

The determination of antifungal susceptibility is crucial for evaluating the efficacy of compounds like this compound. Standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of results.

Broth Microdilution Method (Based on CLSI M27-A3)

This method is a standard for determining the MIC of antifungal agents against yeasts.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Fungal Inoculum (0.5-2.5 x 10^3 cells/mL) Inoculation Inoculate Microtiter Plate Wells (100 µL inoculum + 100 µL drug) Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Antifungal Agent Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_MIC Visually or Spectrophotometrically Determine MIC Incubation->Read_MIC

Broth Microdilution Workflow

Methodology:

  • Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in RPMI-1640 medium to a final concentration of 0.5–2.5 x 10³ cells/mL.[11]

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate.[11]

  • Inoculation: Each well is inoculated with the fungal suspension.[11]

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.[12]

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth compared to a drug-free control.[12]

Agar Dilution Method

This method is an alternative for determining the MIC, particularly for certain fungi.

Methodology:

  • Media Preparation: The antifungal agent is incorporated into molten agar at various concentrations.

  • Plate Pouring: The agar is poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized inoculum of the fungal strain is spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents macroscopic growth on the agar surface.

Conclusion

The available data indicates that this compound and its derivatives exhibit significant antifungal activity, comparable and in some cases superior to existing agents like Amphotericin B.[9] Their primary mechanism of action through ergosterol binding is a well-established and effective strategy against a broad range of fungal pathogens. Further quantitative studies, particularly determining the MIC values of Methis compound against a wider array of fungal species, are warranted to fully elucidate its clinical potential. The standardized protocols outlined in this guide provide a robust framework for conducting such comparative studies, ensuring the generation of reliable and reproducible data for the scientific and drug development communities.

References

A Comparative Analysis of the Selective Toxicity of Partricin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective toxicity of the polyene antifungal agent Partricin and its derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular interactions, this guide aims to inform the development of safer and more effective antifungal therapies.

This compound, a polyene macrolide antibiotic, exhibits broad-spectrum antifungal activity. However, its clinical utility has been hampered by significant toxicity to mammalian cells, a characteristic often referred to as poor selective toxicity.[1] This has spurred the development of various derivatives aimed at improving its therapeutic index. This guide evaluates the selective toxicity of this compound in comparison to two key derivatives: the photoisomerized forms, iso-Partricin A and B, and the water-soluble derivative, N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate (SPA-S-843).

The selective toxicity of polyene antibiotics stems from their differential affinity for sterols in fungal and mammalian cell membranes.[2] They preferentially bind to ergosterol, the primary sterol in fungal cell membranes, over cholesterol, the predominant sterol in mammalian cell membranes. This interaction leads to the formation of pores in the fungal membrane, causing leakage of intracellular contents and ultimately cell death. However, at higher concentrations, their interaction with cholesterol can lead to toxicity in host cells.

Quantitative Comparison of Antifungal Activity and Cytotoxicity

The following tables summarize the available quantitative data on the antifungal activity (Minimum Inhibitory Concentration - MIC) and toxicity (half-maximal inhibitory concentration - IC50, and half-maximal hemolytic concentration - HC50) of this compound and its derivatives.

CompoundFungal StrainMIC (µg/mL)
SPA-S-843 Aspergillus spp.Better than Amphotericin B
Rhizopus oryzaeSimilar to Amphotericin B
Penicillium spp.Similar to Amphotericin B
Candida albicansLower than Amphotericin B
iso-Partricin A Not SpecifiedComparable to native this compound
iso-Partricin B Not SpecifiedComparable to native this compound
This compound Not SpecifiedHigh antifungal activity

Table 1: Antifungal Activity (MIC) of this compound and its Derivatives. Data for SPA-S-843 indicates its potent and, in some cases, superior antifungal activity compared to the widely used Amphotericin B. The antifungal potency of iso-Partricins is reported to be comparable to the parent compound.

CompoundMammalian Cell LineToxicity MetricValue
iso-Partricin A Human Red Blood CellsSelective Toxicity Index (STI)>20
iso-Partricin B Human Red Blood CellsSelective Toxicity Index (STI)19.28
Amphotericin B Human Red Blood CellsSelective Toxicity Index (STI)13.84
This compound Not SpecifiedSelective ToxicityPoor

Table 2: In Vitro Toxicity and Selective Toxicity of this compound and its Derivatives. The Selective Toxicity Index (STI), calculated as the ratio of HC50 to MIC, demonstrates the significantly improved safety profile of iso-Partricins compared to Amphotericin B. The parent this compound is noted for its poor selective toxicity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key assays used to evaluate selective toxicity.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the drug-free control well.

Hemolysis Assay

This assay measures the lytic effect of a compound on red blood cells (RBCs), providing an indication of its toxicity to mammalian cells.

  • Preparation of Red Blood Cells: Freshly collected human or animal blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with phosphate-buffered saline (PBS). A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.[3]

  • Incubation with Test Compounds: The test compounds are serially diluted in PBS in a 96-well plate. The RBC suspension is then added to each well. Positive (e.g., Triton X-100 for 100% hemolysis) and negative (PBS) controls are included. The plate is incubated at 37°C for a specified time (e.g., 1-4 hours).

  • Measurement of Hemolysis: After incubation, the plate is centrifuged to pellet intact RBCs. The supernatant, containing released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength of 540 nm using a microplate reader.

  • Calculation of Hemolytic Activity: The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the concentration causing 50% hemolysis, is then determined.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4]

  • Cell Seeding: Mammalian cells (e.g., HEK293, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment with Test Compounds: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with untreated cells are also included. The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the insoluble formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cytotoxicity: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration that reduces cell viability by 50%, is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of polyene antibiotics and a typical experimental workflow for evaluating selective toxicity.

G cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell This compound This compound Ergosterol Ergosterol This compound->Ergosterol High Affinity Binding Membrane_Pore Membrane Pore Formation Ergosterol->Membrane_Pore Ion_Leakage Ion Leakage (K+, Na+) Membrane_Pore->Ion_Leakage Cell_Death_Fungal Fungal Cell Death Ion_Leakage->Cell_Death_Fungal Partricin_M This compound Cholesterol Cholesterol Partricin_M->Cholesterol Low Affinity Binding Membrane_Disruption Minor Membrane Disruption Cholesterol->Membrane_Disruption Toxicity Cellular Toxicity Membrane_Disruption->Toxicity

Figure 1: Mechanism of selective toxicity of this compound.

G Start Start Compound This compound or Derivative Start->Compound Antifungal_Assay Antifungal Susceptibility Assay (Broth Microdilution) Compound->Antifungal_Assay Toxicity_Assay Cytotoxicity/Hemolysis Assay (MTT/Hemolysis) Compound->Toxicity_Assay MIC Determine MIC Antifungal_Assay->MIC IC50_HC50 Determine IC50/HC50 Toxicity_Assay->IC50_HC50 STI Calculate Selective Toxicity Index (STI) MIC->STI IC50_HC50->STI Evaluation Evaluate Selective Toxicity STI->Evaluation

Figure 2: Experimental workflow for evaluating selective toxicity.

Conclusion

The available data strongly suggest that derivatives of this compound, particularly iso-Partricin A and B, and SPA-S-843, offer a significant improvement in selective toxicity over the parent compound. The iso-Partricins demonstrate a markedly reduced hemolytic activity, leading to a superior selective toxicity index. SPA-S-843 exhibits potent in vivo efficacy that surpasses even the widely used antifungal, Amphotericin B. These findings underscore the potential of chemical modification to enhance the therapeutic profile of polyene antibiotics. Further research providing direct comparative data on the antifungal activity and cytotoxicity of this compound and its derivatives against a broader range of fungal pathogens and mammalian cell lines is warranted to fully elucidate their therapeutic potential.

References

A comparative study of the sterol-binding affinity of Partricin and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative study of the sterol-binding affinities of two polyene macrolide antibiotics: Partricin and Amphotericin B. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their differential interactions with fungal (ergosterol) and mammalian (cholesterol) cell membrane sterols, supported by available experimental and computational data.

Executive Summary

Amphotericin B has long been a cornerstone in the treatment of systemic fungal infections, its efficacy intrinsically linked to its preferential binding to ergosterol over cholesterol. This selectivity, however, is not absolute, leading to dose-limiting nephrotoxicity. This compound, an aromatic heptaene macrolide, and its derivatives have emerged as compounds of interest, exhibiting potent antifungal activity. This guide delves into a comparative analysis of their sterol-binding characteristics, highlighting quantitative differences in their biological activity and selectivity, and providing detailed experimental protocols for further investigation.

Data Presentation: Quantitative Comparison

CompoundMIC (μg/mL) against C. albicansHemolytic Activity (EH50 in μg/mL)Selective Toxicity Index (STI)
Amphotericin B 0.56.9213.84[1]
This compound A 0.030.155.0[2]
iso-Partricin A 0.03>0.6>20[1]
This compound B 0.030.175.67[2]
iso-Partricin B 0.030.5819.28[1]

Lower MIC values indicate higher antifungal potency. Higher STI values indicate greater selectivity for fungal cells.

Computational studies using molecular dynamics have provided insights into the energetics of these interactions. Free energy landscapes suggest that both this compound A and B have distinct interaction profiles with cholesterol and ergosterol compared to Amphotericin B.[3][4][5][6] These simulations indicate that the photoisomerization to "iso-partricins" alters the geometry of interaction with sterols, which may contribute to their improved selective toxicity.[1][4]

Comparative Binding Mechanisms

The sterol-binding mechanisms of Amphotericin B are the most extensively studied. Two primary models are proposed:

  • The Ion Channel Model: Amphotericin B molecules intercalate into the lipid bilayer and, in the presence of sterols, aggregate to form transmembrane channels. These pores disrupt the cell's ionic balance, leading to leakage of essential ions and ultimately cell death. The formation of these channels is more favorable in ergosterol-containing membranes.

  • The Sterol Sponge Model: In this model, Amphotericin B aggregates on the exterior of the cell membrane and extracts ergosterol from the bilayer. This depletion of a critical membrane component disrupts membrane integrity and function.[7]

This compound is also understood to interact with membrane sterols, leading to membrane permeabilization. However, the precise dynamics and preferential binding model are less well-defined than for Amphotericin B. The available data on iso-partricins suggest that modifications to the polyene structure can significantly enhance selectivity, likely by reducing the affinity for cholesterol while maintaining a strong interaction with ergosterol.[1]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC) for Measuring Drug-Liposome Binding Affinity

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

a) Materials:

  • Amphotericin B or this compound (solubilized in a suitable solvent, e.g., DMSO, and then diluted in buffer).

  • Large Unilamellar Vesicles (LUVs) composed of a defined lipid mixture (e.g., POPC with either 30 mol% ergosterol or 30 mol% cholesterol).

  • ITC instrument and compatible cells.

  • Buffer (e.g., PBS, pH 7.4).

b) Protocol:

  • Liposome Preparation: Prepare LUVs by extrusion. A lipid film is created by evaporating the organic solvent from a lipid mixture. The film is then hydrated with buffer and subjected to multiple freeze-thaw cycles. The resulting multilamellar vesicles are extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.[8]

  • Sample Preparation: Degas all solutions (drug and liposomes) prior to use to prevent air bubbles. Load the drug solution into the ITC syringe and the liposome suspension into the sample cell. The reference cell should contain the same buffer used for the liposome suspension.[8][9]

  • Titration: Perform a series of injections of the drug solution into the liposome suspension while monitoring the heat changes. A typical experiment consists of an initial small injection followed by a series of larger, equally spaced injections.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of drug to lipid. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[10][11]

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

SPR measures changes in the refractive index at a sensor surface, allowing for the label-free, real-time analysis of binding and dissociation kinetics.

a) Materials:

  • SPR instrument with L1 sensor chips.

  • LUVs (as prepared for ITC).

  • Amphotericin B or this compound solution in running buffer.

  • Running buffer (e.g., HBS-P, pH 7.4).

  • Regeneration solution (e.g., a solution of CHAPS and octyl glucoside).[12]

b) Protocol:

  • Sensor Chip Preparation: Clean and condition the L1 sensor chip according to the manufacturer's instructions.

  • Liposome Immobilization: Inject the LUV suspension over the sensor chip surface. The lipid vesicles will fuse to the lipophilic surface, forming a supported lipid bilayer. A control surface with a non-target lipid composition (e.g., pure POPC) should be prepared on a separate flow cell.

  • Analyte Injection: Inject the drug solution (analyte) at various concentrations over the immobilized liposome surface (ligand). The association and dissociation phases are monitored in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound drug.[12]

  • Data Analysis: The sensorgrams (response units versus time) are corrected for non-specific binding by subtracting the signal from the control flow cell. The corrected data is then fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[13][14][15]

Neutron Reflectometry for Structural Analysis of Drug-Membrane Interaction

Neutron reflectometry provides high-resolution structural information about thin films at interfaces, making it a powerful tool for studying how drugs interact with and insert into lipid bilayers.

a) Materials:

  • Neutron reflectometer.

  • Silicon blocks for substrate.

  • Lipid solutions (e.g., deuterated and non-deuterated lipids) for Langmuir-Blodgett deposition.

  • Subphase solution (e.g., D2O or H2O-based buffer).

  • Amphotericin B or this compound solution.

b) Protocol:

  • Substrate Preparation: Prepare a clean, smooth silicon block as the substrate.

  • Lipid Monolayer Deposition: Form a lipid monolayer at the air-water interface of a Langmuir-Blodgett trough. The monolayer is then transferred to the silicon substrate to create a supported lipid bilayer. Using a combination of deuterated and non-deuterated lipids allows for contrast variation, which enhances the structural resolution.

  • Neutron Reflectivity Measurement: Mount the sample in the neutron reflectometer. Measure the neutron reflectivity as a function of the momentum transfer vector (Qz) before and after introducing the drug solution to the subphase.

  • Data Analysis: The reflectivity profiles are analyzed by fitting them to a structural model of the lipid bilayer. This allows for the determination of the thickness, roughness, and composition of the different layers of the membrane and reveals how the drug incorporates into or associates with the bilayer.[7][16][17][18]

Mandatory Visualizations

Experimental_Workflow cluster_liposome Liposome Preparation cluster_assays Binding Affinity Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Lipid_Film Lipid Film Hydration Freeze_Thaw Freeze-Thaw Cycles Lipid_Film->Freeze_Thaw Extrusion Extrusion Freeze_Thaw->Extrusion ITC Isothermal Titration Calorimetry (ITC) Extrusion->ITC  Drug Titration SPR Surface Plasmon Resonance (SPR) Extrusion->SPR  Immobilization NR Neutron Reflectometry (NR) Extrusion->NR  Bilayer Deposition Thermo_Data Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermo_Data Kinetic_Data Kinetic Parameters (ka, kd, Kd) SPR->Kinetic_Data Structural_Data Structural Parameters (Thickness, Roughness) NR->Structural_Data Comparison This compound vs. Amphotericin B Thermo_Data->Comparison Kinetic_Data->Comparison Structural_Data->Comparison

Caption: Experimental workflow for the comparative analysis of sterol-binding affinity.

Binding_Mechanisms cluster_amphotericin Amphotericin B cluster_this compound This compound cluster_mechanisms Mechanisms of Action AmB Amphotericin B Ergosterol Ergosterol (Fungal Membrane) AmB->Ergosterol High Affinity Cholesterol Cholesterol (Mammalian Membrane) AmB->Cholesterol Lower Affinity Pore_Formation Pore Formation & Ion Leakage Ergosterol->Pore_Formation Sterol_Extraction Sterol Extraction (Sponge Model) Ergosterol->Sterol_Extraction Toxicity Host Cell Toxicity Cholesterol->Toxicity This compound This compound Ergosterol2 Ergosterol (Fungal Membrane) This compound->Ergosterol2 High Affinity Cholesterol2 Cholesterol (Mammalian Membrane) This compound->Cholesterol2 Lower Affinity (Potentially lower than AmB) Ergosterol2->Pore_Formation Cholesterol2->Toxicity Fungal_Cell_Death Fungal Cell Death Pore_Formation->Fungal_Cell_Death Sterol_Extraction->Fungal_Cell_Death

Caption: Comparative sterol binding and mechanisms of action.

References

In Vivo Efficacy of Novel Partricin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of novel Partricin derivatives against standard antifungal agents. This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visualizes the proposed mechanism of action and experimental workflows.

Comparative Efficacy of this compound Derivatives

Novel derivatives of the polyene antifungal agent this compound have been developed to enhance its therapeutic index by improving efficacy and reducing toxicity compared to conventional antifungals like Amphotericin B. This section presents a comparative summary of the in vivo performance of two such derivatives: SPA-S-753 and N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate (SPA) .

Systemic Candidosis Model: SPA-S-753 vs. Amphotericin B

In a murine model of systemic candidosis, the this compound derivative SPA-S-753 demonstrated significant antifungal activity, comparable to the gold-standard Amphotericin B.[1][2]

Table 1: Survival of Mice with Systemic Candidosis Treated with SPA-S-753 or Amphotericin B [1]

Treatment Group (Dose in mg/kg)Survival Rate (%)Median Survival Day
Control (5% Dextrose)05
SPA-S-753 (0.3)60>15
SPA-S-753 (1)80>15
SPA-S-753 (3)90>15
SPA-S-753 (10)100>15
Amphotericin B (0.3)70>15
Amphotericin B (1)90>15

Table 2: Fungal Burden in Kidneys and Spleen of Mice with Systemic Candidosis [1][2]

Treatment Group (Dose in mg/kg)Mean Fungal Burden (log10 CFU/g) - KidneysMean Fungal Burden (log10 CFU/g) - Spleen
Control (5% Dextrose)5.84.5
SPA-S-753 (0.3)4.22.8
SPA-S-753 (1)3.52.1
SPA-S-753 (3)2.91.5
SPA-S-753 (10)2.10
Amphotericin B (0.3)4.53.2
Amphotericin B (1)3.12.3
Cerebral Cryptococcosis Model: SPA Derivative

A study on a murine model of cerebral cryptococcosis reported that the this compound derivative N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate (SPA) was more effective than Amphotericin B in enhancing mouse resistance to cryptococcal meningoencephalitis.[3][4] While the study concluded superior efficacy, specific quantitative data on survival rates and fungal burden for SPA in this model are not detailed in the available literature.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Murine Model of Systemic Candidosis

This protocol is based on the study evaluating SPA-S-753.[1][2][5]

  • Animal Model: Male CD-1 mice (6 weeks old).

  • Infection: Intravenous (IV) inoculation with 3.2 x 10^5 colony-forming units (CFU) of Candida albicans strain #5.

  • Treatment:

    • Initiated 4 days post-infection.

    • Administered intravenously three times a week for two weeks.

    • SPA-S-753 was administered at doses of 0.3, 1, 3, or 10 mg/kg.

    • Amphotericin B was administered at doses of 0.3 or 1 mg/kg.

    • A control group received 5% dextrose solution.

  • Efficacy Endpoints:

    • Survival: Monitored daily for 15 days post-infection.

    • Fungal Burden: On day 16, surviving mice were euthanized, and kidneys and spleens were aseptically removed, homogenized, and plated on Sabouraud dextrose agar to determine the fungal load (CFU/gram of tissue).

Murine Model of Cerebral Cryptococcosis

This protocol is based on the study evaluating the SPA derivative.[3][4]

  • Animal Model: Specific pathogen-free, 6-week-old female CD-1 mice.

  • Infection: Intravenous inoculation with a virulent strain of Cryptococcus neoformans.

  • Treatment:

    • The this compound derivative SPA and Amphotericin B were administered intravenously.

    • Specific dosing regimens were not detailed in the available abstract.

  • Efficacy Endpoints:

    • Survival: Monitoring of mice for resistance to cryptococcal meningoencephalitis.

    • Fungal Burden: Determination of fungal load in the brain.

Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action of this compound Derivatives

This compound derivatives, as members of the polyene class of antifungals, are understood to exert their effect by targeting ergosterol, a key component of the fungal cell membrane.[6][7][8] The primary mechanisms are believed to be:

  • Pore Formation: The classic model suggests that polyenes bind to ergosterol and form pores or channels in the fungal cell membrane. This disrupts the membrane's integrity, leading to the leakage of essential intracellular ions and molecules, ultimately causing cell death.[7][8]

  • Ergosterol Extraction (Sterol Sponge Model): A more recent model proposes that polyenes can act as "sterol sponges," extracting ergosterol directly from the cell membrane.[6] This depletion of ergosterol disrupts critical membrane functions and signaling pathways that are dependent on this sterol.

It is important to note that specific signaling pathways uniquely affected by novel this compound derivatives beyond this general mechanism have not yet been elucidated in published research.

G Proposed Mechanism of Action of this compound Derivatives cluster_membrane Fungal Cell Membrane cluster_action Mechanism of Action cluster_effect Cellular Effect Ergosterol Ergosterol Membrane_Integrity Membrane Integrity and Fluidity Partricin_Derivative This compound Derivative Binding Binds to Ergosterol Partricin_Derivative->Binding Pore_Formation Pore Formation Binding->Pore_Formation Model 1 Ergosterol_Extraction Ergosterol Extraction (Sterol Sponge) Binding->Ergosterol_Extraction Model 2 Leakage Ion and Molecule Leakage Pore_Formation->Leakage Disruption Disruption of Membrane Functions Ergosterol_Extraction->Disruption Cell_Death Fungal Cell Death Leakage->Cell_Death Disruption->Cell_Death

Proposed Mechanism of Action of this compound Derivatives
In Vivo Efficacy Validation Workflow

The following diagram illustrates a typical experimental workflow for validating the in vivo efficacy of novel antifungal compounds like this compound derivatives.

G Experimental Workflow for In Vivo Efficacy Validation cluster_endpoints Efficacy Endpoints Animal_Model Select Animal Model (e.g., Murine) Infection Induce Fungal Infection (e.g., C. albicans, C. neoformans) Animal_Model->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Treatment (this compound Derivative, Comparator, Control) Grouping->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Survival_Analysis Survival Curve Analysis Endpoint_Analysis->Survival_Analysis Fungal_Burden Determine Fungal Burden in Organs Endpoint_Analysis->Fungal_Burden Data_Analysis Statistical Data Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion Survival_Analysis->Data_Analysis Fungal_Burden->Data_Analysis

Experimental Workflow for In Vivo Efficacy Validation

References

Benchmarking the Antiprotozoal Efficacy of Partricin Against Standard Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antiprotozoal efficacy of Partricin, a polyene macrolide antibiotic, against established standard-of-care treatments for several common protozoal infections. While direct quantitative efficacy data for this compound against a wide range of protozoa is limited in publicly available literature, its derivative, Methis compound, has demonstrated in vitro activity comparable to the frontline antiprotozoal agent, Metronidazole, particularly against Trichomonas vaginalis.[1] This guide summarizes the available information on this compound's mechanism of action, presents efficacy data for standard antiprotozoal drugs to establish a benchmark for comparison, and provides detailed experimental protocols for assessing antiprotozoal activity.

Introduction to this compound

This compound is a polyene macrolide antibiotic isolated from Streptomyces aureofaciens. Like other polyene antibiotics, its primary mechanism of action involves binding to sterols within the cell membranes of susceptible organisms. This binding disrupts the integrity of the membrane, leading to the formation of pores and subsequent leakage of essential intracellular components, ultimately resulting in cell death. In fungi, the primary target is ergosterol. While protozoal membranes contain a variety of sterols, this fundamental mechanism is believed to be the basis of this compound's antiprotozoal activity. Methis compound, the methyl ester of this compound, is a semisynthetic derivative with both antifungal and antiprotozoal properties.[1]

Mechanism of Action: Polyene Antibiotics

The proposed mechanism of action for polyene antibiotics like this compound is initiated by the hydrophobic polyene portion of the molecule inserting into the sterol-containing cell membrane. The hydrophilic portion of the antibiotic molecule then forms a channel or pore. This disrupts the osmotic integrity of the cell, leading to the leakage of ions and small molecules, which is cytotoxic.

Mechanism of Action of Polyene Antibiotics This compound This compound Molecule Membrane Protozoal Cell Membrane (Sterol-containing) This compound->Membrane Targets Binding Binding to Sterols Membrane->Binding Interaction Pore Pore Formation Binding->Pore Leakage Leakage of Intracellular Components (Ions, etc.) Pore->Leakage Death Cell Death Leakage->Death

Fig. 1: Mechanism of action of polyene antibiotics.

Data Presentation: Efficacy of Standard Antiprotozoal Treatments

To provide a benchmark for evaluating the potential of this compound, the following tables summarize the in vitro efficacy (IC50 and MIC values) of standard antiprotozoal drugs against various protozoan pathogens. IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that inhibits 50% of the parasite's metabolic activity or growth, while MIC (minimum inhibitory concentration) is the lowest concentration that prevents visible growth.

Table 1: In Vitro Efficacy Against Trichomonas vaginalis

DrugIC50 (µM)MIC (µg/mL)Reference(s)
Metronidazole1.6 - 13.2≥ 50 (resistant)[2][3]
Tinidazole~1.0≥ 6.3 (resistant)[3]

Table 2: In Vitro Efficacy Against Giardia lamblia

DrugIC50 (µM)Reference(s)
Metronidazole~2[4]
TinidazoleData not readily available
NitazoxanideData not readily available

Table 3: In Vitro Efficacy Against Entamoeba histolytica

DrugIC50 (µM)Reference(s)
Metronidazole1-2[4]
Tinidazole10.2 - 13.2[2]
Emetine29.9 - 31.2[2]
Chloroquine15.5 - 26.3[2]

Table 4: In Vitro Efficacy Against Leishmania donovani

DrugIC50 (µM) (Amastigotes)Reference(s)
Amphotericin B0.1 - 0.4[5]
Miltefosine2.8 - 5.8[5]
Sodium Stibogluconate4.8 - 34.5 (µg SbV/ml)[5]

Table 5: In Vitro Efficacy Against Trypanosoma cruzi

DrugIC50 (µM) (Amastigotes)Reference(s)
Benznidazole1.93[6]
NifurtimoxData not readily available

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiprotozoal efficacy. Below are generalized protocols for key in vitro experiments.

In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of a compound against T. vaginalis.

1. Parasite Culture:

  • T. vaginalis isolates are cultured axenically in Diamond's trypticase-yeast extract-maltose (TYM) medium supplemented with 10% heat-inactivated horse serum.

  • Cultures are incubated at 37°C.

2. Drug Preparation:

  • The test compound (e.g., this compound) and a reference drug (e.g., Metronidazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.

  • Serial dilutions of the drugs are prepared in TYM medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Trophozoites in the logarithmic phase of growth are counted using a hemocytometer and adjusted to a final concentration of 1 x 10^5 trophozoites/mL.

  • Each well of the microtiter plate is inoculated with the parasite suspension.

  • Plates are incubated anaerobically at 37°C for 48 hours.

4. Determination of MIC and MLC:

  • After incubation, the plates are examined microscopically to determine the MIC, which is the lowest drug concentration that results in no motile trophozoites.

  • To determine the MLC, an aliquot from each well with no motile parasites is subcultured into fresh drug-free TYM medium and incubated for another 48 hours. The MLC is the lowest drug concentration from which no parasites grow in the subculture.

In Vitro Antileishmanial Amastigote Assay

This assay assesses the efficacy of a compound against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.

1. Host Cell Culture:

  • A suitable macrophage cell line (e.g., J774A.1 or THP-1) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

2. Parasite Infection:

  • Stationary-phase Leishmania promastigotes are used to infect the adherent macrophages at a parasite-to-cell ratio of approximately 10:1.

  • The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Extracellular promastigotes are removed by washing.

3. Drug Treatment:

  • Serial dilutions of the test compound and a reference drug (e.g., Amphotericin B) are added to the infected cells.

  • Plates are incubated for an additional 72 hours.

4. Quantification of Intracellular Amastigotes:

  • The medium is removed, and the cells are fixed and stained with Giemsa or a fluorescent dye (e.g., DAPI) to visualize the host cell nuclei and amastigote kinetoplasts.

  • The number of amastigotes per 100 host cells is counted using a microscope.

  • The IC50 value is calculated by plotting the percentage of inhibition of parasite growth against the drug concentration.

General Workflow for In Vitro Antiprotozoal Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Parasite Culture (e.g., T. vaginalis, Leishmania) Inoculation Inoculation of Parasites into Drug-containing Medium Culture->Inoculation Drug Test Compound Dilution (e.g., this compound) Drug->Inoculation Incubation Incubation (e.g., 48-72h at 37°C) Inoculation->Incubation Readout Readout (Microscopy, Fluorescence, etc.) Incubation->Readout Data Data Analysis (IC50/MIC Calculation) Readout->Data

Fig. 2: General workflow for in vitro antiprotozoal assay.

Conclusion

This compound and its derivatives, such as Methis compound, represent a promising area of investigation for novel antiprotozoal therapies, particularly given the established efficacy of polyene antibiotics against a range of eukaryotic pathogens. The observation that Methis compound's in vitro activity against Trichomonas vaginalis is comparable to Metronidazole underscores its potential.[1] However, a comprehensive benchmarking of this compound's antiprotozoal efficacy is currently hampered by the lack of publicly available, quantitative in vitro susceptibility data against a broader spectrum of protozoan parasites.

The data and protocols presented in this guide for standard antiprotozoal agents provide a solid foundation for researchers to design and execute experiments to quantitatively assess the efficacy of this compound and its derivatives. Such studies are essential to determine its potential as a viable alternative or adjunctive therapy in the treatment of protozoal diseases. Future research should focus on generating robust IC50 and MIC data for this compound against key protozoan pathogens to fully elucidate its therapeutic promise.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Partricin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount, especially when handling potent compounds like Partricin. As a polyene antibiotic, this compound requires careful management to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Nitrile rubber gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.
This compound Waste Disposal Summary

All waste containing this compound, including contaminated materials and rinsate, must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems.[1][2]

Waste TypeRecommended ContainmentDisposal ProcedureKey Considerations
Solid this compound (unused or expired) Original, clearly labeled container or a sealed, labeled hazardous waste container.Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[2]Do not mix with other waste streams. Ensure the container is securely sealed to prevent dust inhalation.[2]
This compound Solutions (e.g., in solvents) Labeled, leak-proof hazardous chemical waste container compatible with the solvent.Collect in a designated container for flammable or organic solvent waste. Arrange for pickup by the institution's EHS office.[2]Do not dispose of down the drain.[3][4] The high concentration of the active compound requires specialized chemical waste treatment.[2][3]
Contaminated Labware (e.g., pipette tips, tubes) Labeled, puncture-resistant, leak-proof hazardous waste container.Segregate from non-hazardous waste at the point of generation. Arrange for pickup by the institution's EHS office.If contaminated with infectious agents, decontaminate via autoclaving if the heat stability of this compound is not a concern, otherwise, treat as chemical and biohazardous waste.
Empty this compound Containers Original container.Triple rinse with a suitable solvent (e.g., ethanol or methanol). Collect all rinsate as hazardous chemical waste.[1][5] Deface the label before disposal of the rinsed container.The rinsate must be collected and disposed of as hazardous waste.

Experimental Protocols for this compound Disposal

The following protocols provide detailed methodologies for the safe disposal of this compound waste.

Protocol 1: Disposal of Solid this compound Waste
  • Preparation: Ensure all necessary PPE is worn. Work within a chemical fume hood to minimize inhalation exposure.

  • Container Preparation: Obtain a designated hazardous waste container that is compatible with chemical waste. Ensure it is clearly labeled with "Hazardous Waste," "this compound," and the associated hazards (e.g., "Toxic").[1]

  • Waste Transfer: Carefully transfer the solid this compound waste into the prepared hazardous waste container.

  • Sealing and Storage: Securely seal the container. Store the container in a designated, secure hazardous waste accumulation area until it is collected by the institution's EHS office.

Protocol 2: Disposal of this compound Solutions
  • Preparation: Wear all required PPE. Conduct all operations within a chemical fume hood.

  • Waste Collection: Use a designated, leak-proof hazardous waste container compatible with the solvent used for the this compound solution.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound in [Solvent Name]," and indicate the concentration.

  • Storage: Securely cap the container and store it in a designated hazardous waste storage area, segregated according to solvent compatibility (e.g., flammable liquids).

Protocol 3: Decontamination of Empty this compound Containers
  • Initial Rinse: In a chemical fume hood, add a small amount of a suitable solvent (e.g., ethanol or methanol) to the empty container, enough to rinse all interior surfaces thoroughly.[1]

  • Collection of Rinsate: Secure the cap and swirl the container to ensure the solvent contacts all surfaces. Decant the solvent into a designated hazardous waste container for rinsate.

  • Repeat: Repeat the rinsing process two more times to ensure the container is thoroughly decontaminated.

  • Final Disposal: After the third rinse, allow the container to air dry in the fume hood. Deface the original label on the container before disposing of it according to institutional guidelines for non-hazardous lab glass or plastic.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final disposal.

Partricin_Disposal_Workflow This compound Disposal Workflow cluster_ppe Step 1: Safety First cluster_waste_id Step 2: Identify Waste Type cluster_segregation Step 3: Segregate and Contain cluster_disposal Step 4: Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_type Identify this compound Waste Stream ppe->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_items Contaminated Labware waste_type->contaminated_items Contaminated Items empty_container Empty Container waste_type->empty_container Empty Container hazardous_container Collect in Labeled Hazardous Waste Container solid_waste->hazardous_container liquid_waste->hazardous_container contaminated_items->hazardous_container triple_rinse Triple Rinse with Solvent empty_container->triple_rinse ehs_pickup Arrange for EHS Pickup hazardous_container->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Partricin

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure when handling Partricin. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsMust conform to EN166 (EU) or NIOSH (US) standards.
Chemical Safety GogglesRecommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for damage before each use and replace if compromised.[1]
Body Protection Laboratory CoatShould be long-sleeved and made of a chemical-resistant material.
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.[1]
Respiratory Protection Fume HoodAll handling of solid or volatile forms of the compound should be conducted in a certified chemical fume hood.[1]
RespiratorFor situations where a fume hood is not available or in case of a spill, a respirator with appropriate cartridges should be used.[1]

Toxicity and Hazard Information

This compound is a polyene macrolide antibiotic that exhibits significant antifungal activity but also has poor selective toxicity.[2][3] This means it can be toxic to host cells as well as fungi. Its derivatives, iso-partricins A and B, have shown reduced hemolytic activity and therefore a better selective toxicity index compared to the native form.[2]

Hazard Statements (based on similar compounds):

  • H372: Causes damage to organs through prolonged or repeated exposure.

Precautionary Statements (based on similar compounds):

  • P260: Do not breathe dust.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P314: Get medical advice/attention if you feel unwell.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work under a fume hood.

  • Do not inhale the substance/mixture.

  • Avoid contact with the substance.

  • Ensure adequate ventilation.

Storage:

  • Keep the container tightly closed and in a dry, well-ventilated place.

  • The product is sensitive to light and moisture.

  • Store locked up or in an area accessible only to qualified or authorized personnel.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.[1]

  • Decontaminate: Clean the spill area with a suitable decontamination solution.[1]

  • Collect Waste: Collect all contaminated materials in a labeled, sealed container for hazardous waste disposal.

Waste Disposal:

  • All materials contaminated with this compound must be treated as hazardous waste.

  • Use designated, leak-proof, and chemically compatible waste containers.

  • Label containers clearly with "Hazardous Waste" and "this compound".

  • Dispose of contents and container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for this compound are specific to the research being conducted. However, a general workflow for a photochemical isomerization experiment has been described:[2][4]

  • Dissolution: Dissolve the this compound complex in a 95% methanol/5% water solvent system to a concentration of 1 mg/mL.[2][4]

  • Irradiation: While gently stirring, irradiate the solution with two long-wavelength UV lamps (λ = 365 nm, 8 W) for approximately 1 hour. The reaction vessel should be in the dark at room temperature.[2][4]

  • Monitoring: Monitor the progress of the photochemical isomerization reaction using UV-VIS spectroscopy and RP-HPLC analysis.[2][4]

Visual Guides

The following diagrams illustrate the recommended workflow for handling this compound and a general representation of a signaling pathway that could be affected by such an antifungal agent.

PartricinHandlingWorkflow This compound Handling Workflow Receiving Receiving and Unpacking - Verify integrity - Wear appropriate PPE Storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from light and moisture Receiving->Storage Handling Handling and Preparation - Inside a certified fume hood - Use designated equipment Storage->Handling Experimentation Experimentation - Follow specific protocol - Minimize aerosol generation Handling->Experimentation Waste_Collection Waste Collection - Segregate hazardous waste - Use labeled, leak-proof containers Experimentation->Waste_Collection Decontamination Decontamination - Clean work surfaces - Decontaminate equipment Experimentation->Decontamination Disposal Disposal - Through approved hazardous waste program Waste_Collection->Disposal Decontamination->Disposal

Caption: Workflow for safe handling of this compound from receipt to disposal.

AntifungalSignalingPathway Generalized Antifungal Signaling Pathway Disruption This compound This compound Cell_Membrane Fungal Cell Membrane (Ergosterol) This compound->Cell_Membrane Binds to Ergosterol Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Disrupts Ion_Leakage Ion Leakage (K+, Na+) Membrane_Integrity->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。